molecular formula C30H57NO12 B051368 Lactosyl-C18-sphingosine CAS No. 109785-20-8

Lactosyl-C18-sphingosine

Cat. No.: B051368
CAS No.: 109785-20-8
M. Wt: 623.8 g/mol
InChI Key: MQKSCOKUMZMISB-GPWKTZPCSA-N
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Description

Lactosylsphingosine is a critical glycosphingolipid intermediate and a potent bioactive lysosphingolipid. Its primary research value lies in its role as a key biomarker and pathological agent in the study of lysosomal storage diseases, particularly Gaucher disease. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its upstream substrates. Lactosylsphingosine is formed via the deacylation of glucosylceramide and subsequent galactosylation, and its elevated levels are strongly associated with neuroinflammatory and neurotoxic effects in the neuronopathic forms of the disease. Researchers utilize this compound to investigate the molecular mechanisms underlying sphingolipidosis, including disruptions in cell signaling, induction of apoptosis, and activation of immune responses. Furthermore, Lactosylsphingosine serves as an essential standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of sphingolipids in biological samples, enabling disease monitoring and the evaluation of therapeutic efficacy for novel treatments like enzyme replacement therapy or substrate reduction therapy. Its study provides invaluable insights into the complex sphingolipid metabolism and its dysregulation in human pathology.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKSCOKUMZMISB-GPWKTZPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109785-20-8
Record name Lactosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosyl-C18-sphingosine, also known as D-lactosyl-β1-1′-D-erythro-sphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid (GSL) of significant interest in cellular biology and pharmacology. Structurally, it is characterized by a C18 sphingosine (B13886) base linked via a β-glycosidic bond to a lactose (B1674315) disaccharide. As a deacylated form of lactosylceramide (B164483), it serves as a crucial intermediate in the metabolism of complex GSLs, including gangliosides. Its biological activities, which include modulating neutrophil function, and its central role in GSL metabolic pathways make it a key molecule for research in inflammation, cancer, and neurodegenerative disorders. This guide provides a comprehensive overview of its structure, physicochemical properties, metabolic context, and relevant experimental methodologies.

Core Structure and Chemical Identity

This compound is a complex amphipathic molecule composed of three primary moieties: a long-chain sphingoid base, a primary amine, and a disaccharide headgroup.

  • Sphingoid Base : The lipid backbone is an 18-carbon (C18) sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). This long hydrocarbon chain anchors the molecule within the lipid bilayer of cell membranes.

  • Glycosidic Linkage : The primary hydroxyl group at the C-1 position of the sphingosine base is attached to a lactose molecule through a β1-1' glycosidic bond.

  • Disaccharide Headgroup : The lactose unit consists of a galactose molecule linked to a glucose molecule (Gal(β1-4)Glc). This hydrophilic carbohydrate portion extends into the aqueous environment.

A key structural feature is the absence of a fatty acyl group, which would typically be attached to the amino group at the C-2 position of the sphingosine base. In its acylated form, the molecule is known as C18-Lactosylceramide. This deacylated state defines it as a "lyso-" GSL.

G cluster_0 Core Structure cluster_1 Acylation cluster_2 Glycosylation Sphingosine Sphingosine (C18 Amino Alcohol) Ceramide Ceramide (Sphingosine + Fatty Acid) Sphingosine->Ceramide + Fatty Acid Lactosyl_C18_sphingosine This compound (Sphingosine + Lactose) Sphingosine->Lactosyl_C18_sphingosine + Lactose Lactosylceramide Lactosylceramide (Ceramide + Lactose) Ceramide->Lactosylceramide + Lactose Lactosylceramide->Lactosyl_C18_sphingosine - Fatty Acid (Deacylation)

Caption: Logical relationship between core sphingolipid structures.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound, essential for experimental design and interpretation.

PropertyValueReference(s)
IUPAC Name (2S,5R)-2-[(3S,6R)-6-[(E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Synonyms C18 Lactosyl(β) Ceramide, Lactosyl Sphingosine, Lyso-Lactosylceramide[2][3]
CAS Number 109785-20-8[1]
Molecular Formula C₃₀H₅₇NO₁₂[4]
Molecular Weight 623.77 g/mol [3]
Appearance PowderN/A
Purity >99% (TLC)N/A
Solubility Soluble in Chloroform:Methanol (B129727):Water (2:1:0.1)[3][5]
Storage -20°C[5]
Bioactivity Reduces viability of human neutrophils (1-50 µM); Inhibits fMetLeuPhe-induced cell aggregation (1 µM)[2][3][5]
SMILES CCCCCCCCCCCCC\C=C--INVALID-LINK----INVALID-LINK--CO[C@@H]1OC(CO)--INVALID-LINK--C(O)C2O">C@@HC(O)C1O[1]
InChI Key MQKSCOKUMZMISB-GPWKTZPCSA-N[5]

Biological Context and Signaling Pathways

This compound is a key intermediate in the glycosphingolipid biosynthetic pathway, which occurs primarily in the Golgi apparatus.[6] This pathway is responsible for generating hundreds of complex GSLs that are integral to the cell membrane and crucial for signal transduction, cell recognition, and membrane stability.[6][7]

The synthesis begins with ceramide. Glucosylceramide synthase (GCS) transfers a glucose molecule to ceramide, forming glucosylceramide (GlcCer).[8] Subsequently, lactosylceramide synthase (specifically, β-1,4-galactosyltransferase V or VI) adds a galactose molecule to GlcCer, forming lactosylceramide.[9][10] Lactosylceramide is the direct precursor to a vast array of more complex GSLs, including the ganglio-, globo-, and lacto-series.

This compound itself is formed via the deacylation of lactosylceramide, a reaction catalyzed by acid ceramidase within the lysosome during GSL catabolism. This lyso-form can then be further metabolized or participate in signaling events.

// Nodes for molecules Cer [label="Ceramide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide\n(GlcCer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LacCer [label="Lactosylceramide\n(LacCer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoLacCer [label="this compound\n(Lyso-LacCer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexGSLs [label="Complex GSLs\n(e.g., Gangliosides)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes for enzymes GCS [label="Glucosylceramide\nSynthase (GCS)", shape=cds, fillcolor="#FFFFFF"]; LCS [label="Lactosylceramide\nSynthase (β1,4GalT-V/VI)", shape=cds, fillcolor="#FFFFFF"]; GTs [label="Various\nGlycosyltransferases", shape=cds, fillcolor="#FFFFFF"]; AC [label="Acid Ceramidase\n(in Lysosome)", shape=cds, fillcolor="#FFFFFF"];

// Edges representing reactions Cer -> GCS [arrowhead=none]; GCS -> GlcCer [label=" + UDP-Glucose"]; GlcCer -> LCS [arrowhead=none]; LCS -> LacCer [label=" + UDP-Galactose"]; LacCer -> GTs [arrowhead=none]; GTs -> ComplexGSLs; LacCer -> AC [arrowhead=none, style=dashed, color="#EA4335"]; AC -> LysoLacCer [style=dashed, color="#EA4335", label=" Deacylation"]; }

Caption: Metabolic position of this compound.

Experimental Protocols

This compound is studied using a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Chemoenzymatic Synthesis of Lactosyl Sphingosine

A highly efficient method for synthesizing this compound (referred to as LacβSph) involves a combination of chemical synthesis and enzymatic reactions.

  • Chemical Synthesis of Acceptor : The process starts with commercially available, inexpensive phytosphingosine (B30862) and lactose. A protected azido-derivative of sphingosine is synthesized to serve as an efficient acceptor for glycosylation.

  • Glycosylation : The sphingosine acceptor is glycosylated with a per-O-acetylated lactose donor in the presence of a catalyst like BF₃·OEt₂ in dichloromethane (B109758) at low temperatures (-18 °C).

  • Deprotection : All acetyl and other protecting groups are removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the water-soluble this compound.

  • Purification : The final product is purified using a C18 solid-phase extraction cartridge. The protocol uses minimal green solvents (acetonitrile and water), allowing for rapid (<30 minutes) purification.

Quantification by LC-MS/MS using an Internal Standard

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipids in biological matrices.

  • Internal Standard : A stable isotope-labeled version of the analyte, such as this compound-d7, is used as the internal standard (IS). The IS is added to all samples, calibrators, and quality controls at a fixed concentration at the beginning of sample preparation to correct for matrix effects and extraction variability.

  • Sample Preparation (Protein Precipitation) :

    • Thaw biological samples (e.g., plasma, cell lysates) on ice.

    • To 20 µL of sample, add 200 µL of cold methanol containing the internal standard (e.g., 25 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions :

    • Column : Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Methanol with 0.1% formic acid.

    • Gradient : A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analyte.

    • Mass Spectrometry : A tandem mass spectrometer (e.g., triple quadrupole) is operated in positive ion mode using electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both the native analyte and the isotope-labeled internal standard.

Neutrophil Functional Assay: Superoxide (B77818) Production

The effect of this compound on neutrophil function, such as the respiratory burst, can be measured by quantifying superoxide production. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

  • Neutrophil Isolation : Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity (>95%) and viability.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in Hanks' Balanced Salt Solution (HBSS).

    • Prepare a solution of ferricytochrome c (e.g., 1 mg/mL in HBSS).

    • Prepare a solution of a neutrophil agonist, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM).

    • Prepare a solution of superoxide dismutase (SOD) (e.g., 300 U/mL) for control wells.

  • Assay Protocol (96-well plate format) :

    • Add 50 µL of HBSS (with or without SOD) to each well.

    • Add 50 µL of the this compound dilution (or vehicle control) and pre-incubate with neutrophils for a specified time (e.g., 10 minutes) at 37°C.

    • Add 50 µL of the isolated neutrophils (e.g., 2 x 10⁶ cells/mL).

    • Add 50 µL of ferricytochrome c solution.

    • Initiate the reaction by adding 50 µL of the fMLP agonist.

    • Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

  • Data Analysis : Calculate the rate of superoxide production using the Beer-Lambert law, with an extinction coefficient (ε) of 21.1 mM⁻¹ cm⁻¹ for reduced cytochrome c. Compare the rates between control and treated samples.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Isolate Human Neutrophils C Add Neutrophils to Wells A->C B Prepare Reagents: - this compound - Cytochrome c - fMLP (Agonist) - SOD (Control) D Pre-incubate with This compound (or Vehicle) B->D C->D E Add Cytochrome c and fMLP to start reaction D->E F Measure Absorbance (550 nm) Kinetically at 37°C E->F G Calculate Rate of Superoxide Production F->G

Caption: Experimental workflow for a neutrophil functional assay.

References

The Emerging Roles of Lyso-Lactosylceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyso-lactosylceramide (B1164819) (lyso-LacCer), also known as lactosylsphingosine, is the deacylated form of lactosylceramide (B164483) (LacCer). While LacCer has been extensively studied as a key player in various cellular processes, including inflammation, cancer, and neurodegeneration, its lyso-form has remained in the shadows. This technical guide provides an in-depth overview of the known and potential biological functions of lyso-lactosylceramide, with a focus on its signaling pathways, quantitative data, and the experimental methodologies required for its investigation. As a bioactive sphingolipid, lyso-LacCer is emerging as a molecule of interest, particularly in the context of lysosomal storage diseases and neuronal calcium signaling. This document aims to equip researchers with the foundational knowledge and technical insights necessary to explore the full therapeutic and diagnostic potential of this intriguing molecule.

Metabolism and Synthesis of Lyso-Lactosylceramide

Lyso-lactosylceramide is metabolically derived from lactosylceramide. The primary route of its formation is through the deacylation of LacCer by acid ceramidase, an enzyme primarily active in the lysosome.[1] This process is particularly relevant in the context of certain lysosomal storage diseases where the accumulation of glycosphingolipids can lead to an increase in their deacylated, lyso-forms.[1][2]

The synthesis of the precursor, lactosylceramide, is a multi-step process that begins with the formation of ceramide. Ceramide is then glycosylated to glucosylceramide (GlcCer) by glucosylceramide synthase.[3] Subsequently, lactosylceramide synthase facilitates the addition of a galactose moiety to GlcCer, forming lactosylceramide.[3] This synthesis primarily occurs in the Golgi apparatus.[4]

Biological Functions and Signaling Pathways

While research specifically focused on lyso-lactosylceramide is limited, existing evidence points to a significant role in calcium mobilization. The broader functions of its parent molecule, lactosylceramide, in inflammation, cancer, and neurobiology suggest potential, yet unconfirmed, roles for lyso-LacCer in these areas.

Calcium Mobilization in Neuronal Cells

A pivotal function of lyso-lactosylceramide is its ability to mobilize intracellular calcium stores, particularly in neuronal cells.[5] This has significant implications for neuronal signaling and may play a role in the pathophysiology of neurological disorders where glycosphingolipid metabolism is dysregulated.

Signaling Pathway:

Lyso-LacCer has been shown to act as an agonist of the ryanodine (B192298) receptor (RyR), a major calcium release channel located on the endoplasmic reticulum.[5] By binding to and activating the RyR, lyso-LacCer triggers the release of calcium from the endoplasmic reticulum into the cytosol. This increase in cytosolic calcium can then initiate a cascade of downstream signaling events, influencing neurotransmission, synaptic plasticity, and gene expression.

Lyso_LacCer_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Ca²⁺ (Increased) RyR->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ LysoLacCer Lyso-Lactosylceramide LysoLacCer->RyR Binds to & Activates Downstream Downstream Signaling Ca_Cytosol->Downstream Activates

Lyso-LacCer induced calcium mobilization pathway.

Quantitative Data:

The following table summarizes the quantitative data from studies on the effect of lyso-glycosphingolipids on calcium mobilization in brain microsomes.

Lyso-glycosphingolipidConcentration for Ca²⁺ MobilizationTarget Receptor/ChannelReference
Lactosylsphingosine (lyso-LacCer)>10 µMRyanodine Receptor (RyR)[5]
Glucosylsphingosine>10 µMIns(1,4,5)P₃ Receptor & SERCA[5]
Galactosylsphingosine>10 µMRyanodine Receptor (RyR)[5]
Potential Roles in Inflammation and Immunity

While direct evidence for lyso-LacCer's role in inflammation is scarce, its precursor, LacCer, is a known mediator of inflammatory responses.[6][7] LacCer can activate NADPH oxidase to produce reactive oxygen species (ROS) and stimulate cytosolic phospholipase A2 (cPLA2) to release arachidonic acid, a precursor for pro-inflammatory prostaglandins.[3][6][7] Given their structural similarity, it is plausible that lyso-LacCer may also possess pro-inflammatory properties, a hypothesis that warrants further investigation.

A hypothetical workflow for investigating the pro-inflammatory effects of lyso-LacCer on immune cells is presented below.

Lyso_LacCer_Immune_Workflow Start Isolate Immune Cells (e.g., Macrophages, Neutrophils) Stimulation Stimulate with Lyso-Lactosylceramide (various concentrations and time points) Start->Stimulation Cytokine_Analysis Measure Cytokine Production (e.g., TNF-α, IL-6, IL-1β) using ELISA or CBA Stimulation->Cytokine_Analysis ROS_Measurement Measure Reactive Oxygen Species (ROS) using fluorescent probes (e.g., DCFDA) Stimulation->ROS_Measurement Gene_Expression Analyze Gene Expression of inflammatory markers (e.g., iNOS, COX-2) via qPCR Stimulation->Gene_Expression Signaling_Analysis Investigate Signaling Pathways (e.g., NF-κB, MAPK) via Western Blot or Proteomics Cytokine_Analysis->Signaling_Analysis ROS_Measurement->Signaling_Analysis Gene_Expression->Signaling_Analysis End Determine Pro-inflammatory Potential of Lyso-LacCer Signaling_Analysis->End

Workflow for investigating the inflammatory effects of lyso-LacCer.
Potential Implications in Cancer

The role of LacCer in cancer progression is multifaceted, involving the promotion of cell proliferation, angiogenesis, and drug resistance.[8] LacCer-mediated signaling often involves the activation of the Ras-MAPK pathway and the production of ROS.[1] The potential involvement of lyso-LacCer in cancer is an unexplored area. Given that acid ceramidase, the enzyme that produces lyso-glycosphingolipids, is often dysregulated in cancer, it is conceivable that lyso-LacCer could contribute to the tumor microenvironment.

Relevance in Neurobiology and Neurodegenerative Diseases

The accumulation of glycosphingolipids and their lyso-derivatives is a hallmark of several neurodegenerative lysosomal storage diseases, such as Gaucher and Krabbe disease.[9] The ability of lyso-LacCer to modulate neuronal calcium homeostasis suggests a potential direct role in the neurotoxicity observed in these conditions.[5] Furthermore, LacCer has been implicated in neuroinflammation by activating astrocytes.[10] Investigating whether lyso-LacCer shares these properties is a critical area for future research.

Experimental Protocols

Calcium Mobilization Assay in Brain Microsomes

This protocol is adapted from the methodology described by Lloyd-Evans et al. (2003) to measure lyso-lactosylceramide-induced calcium release from brain microsomes.

Materials:

  • Rat brain (cortex and cerebellum)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Lyso-lactosylceramide (lactosylsphingosine)

  • Ryanodine receptor agonists and antagonists (for control experiments)

  • Fluorometric plate reader or spectrophotometer

Procedure:

  • Microsome Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the microsomes.

    • Resuspend the microsomal pellet in the appropriate buffer for the calcium assay.

  • Calcium Uptake:

    • Incubate the microsomes in a buffer containing ATP and an ATP-regenerating system to facilitate calcium uptake into the endoplasmic reticulum via SERCA pumps.

  • Fluorescent Dye Loading:

    • Load the microsomes with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Calcium Release Measurement:

    • Place the dye-loaded microsomes in the fluorometer.

    • Establish a baseline fluorescence reading.

    • Add lyso-lactosylceramide at various concentrations and monitor the change in fluorescence, which corresponds to the release of calcium from the microsomes.

    • Use known RyR modulators as positive and negative controls.

Quantitative Analysis of Lyso-Lactosylceramide by LC-MS/MS

This protocol provides a general framework for the quantification of lyso-LacCer in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate, plasma)

  • Internal standard (e.g., a stable isotope-labeled lyso-lactosylceramide)

  • Organic solvents (e.g., methanol, chloroform, acetonitrile)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Spike the sample with the internal standard.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • Purify and concentrate the lipid extract using SPE.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18 or HILIC).

    • Detect and quantify lyso-lactosylceramide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the concentration of lyso-lactosylceramide in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Directions

Lyso-lactosylceramide is a bioactive sphingolipid with a confirmed role in neuronal calcium mobilization and a largely unexplored potential in other critical biological processes such as inflammation, cancer, and neurodegeneration. The technical guide provided here offers a starting point for researchers to delve into the functional significance of this molecule. Future research should focus on:

  • Elucidating the full spectrum of its biological functions: Moving beyond calcium signaling to investigate its impact on immune cell activation, cancer cell behavior, and neuronal health.

  • Identifying its specific protein interactors and receptors: Uncovering the molecular machinery through which lyso-LacCer exerts its effects.

  • Developing specific inhibitors and probes: Creating tools to precisely modulate and study its pathways.

  • Assessing its potential as a biomarker: Evaluating its levels in various diseases to determine its diagnostic and prognostic value.

By systematically addressing these research questions, the scientific community can unlock the full potential of lyso-lactosylceramide as a novel therapeutic target and a valuable biomarker for a range of human diseases.

References

The Emerging Role of Lactosyl-C18-sphingosine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosyl-C18-sphingosine, a bioactive sphingolipid, is increasingly recognized for its pivotal role in a variety of cellular processes. As a key intermediate in glycosphingolipid metabolism, this molecule is implicated in fundamental cellular functions including adhesion, differentiation, and signal transduction. Dysregulation of its metabolism has been linked to the pathogenesis of several diseases, highlighting its potential as a therapeutic target and biomarker. This technical guide provides an in-depth exploration of the current understanding of this compound's role in cell signaling, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development in this area.

Introduction

This compound, also known as lactosylsphingosine or lyso-lactosylceramide, is a glycosphingolipid composed of a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide. It is a crucial precursor in the biosynthesis of more complex glycosphingolipids, such as gangliosides.[1] Beyond its structural role in maintaining the integrity of cell membranes, this compound is an active signaling molecule involved in critical cellular events like apoptosis and immune responses.[2][3] Its involvement in pathological processes such as inflammation and cancer has made it a subject of intense scientific scrutiny.[3] This guide aims to consolidate the current knowledge on this compound's signaling functions, providing a technical resource for researchers in the field.

Biochemical Profile and Synthesis

This compound is synthesized from its precursor, glucosylceramide, through the action of galactosyltransferase enzymes. It is structurally distinguished from lactosylceramide (B164483) by the absence of a fatty acyl group. This structural difference is critical to its distinct signaling properties.

Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase LCSph This compound Lactosylceramide->LCSph Acid Ceramidase ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides) Lactosylceramide->ComplexGSLs Various Glycosyltransferases AcidCeramidase Acid Ceramidase

Caption: Biosynthetic pathway of this compound.

Role in Cell Signaling

While the direct signaling pathways of this compound are still under active investigation, current evidence points to its significant influence on key cellular functions, particularly in immune cells. Much of the understanding of its signaling potential is derived from studies on its acylated counterpart, lactosylceramide, which is known to act through pathways involving reactive oxygen species (ROS), Ras/ERK1/2, and NF-κB. It is hypothesized that this compound may engage similar downstream effectors, though likely with different potency and specificity.

Effects on Neutrophil Function

This compound has been demonstrated to have a pronounced effect on human neutrophils. It reduces their viability in a concentration-dependent manner and inhibits aggregation induced by the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP).[4][5]

cluster_0 This compound cluster_1 Neutrophil cluster_2 Cellular Response LCSph This compound Neutrophil Human Neutrophil LCSph->Neutrophil Viability Decreased Viability Neutrophil->Viability Aggregation Inhibition of fMLP-induced Aggregation Neutrophil->Aggregation

Caption: Effects of this compound on neutrophils.

Quantitative Data

The following tables summarize the currently available quantitative data on the biological effects of this compound.

Table 1: Effects of this compound on Human Neutrophils

ParameterConcentrationEffectReference
Cell Viability1-50 µMConcentration-dependent reduction[4]
fMLP-induced Aggregation1 µMInhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the quantification of sphingolipids.

Workflow:

Start Sample Preparation (e.g., cell lysate, plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer method) Start->Extraction LC Liquid Chromatography (Reversed-phase C18 column) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quant Quantification (Stable isotope dilution) MS->Quant End Data Analysis Quant->End

Caption: Workflow for LC-MS/MS quantification.

Methodology:

  • Sample Preparation: Homogenize biological samples (e.g., cell pellets, tissue) in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method. Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) to the sample prior to extraction for accurate quantification.

  • Liquid Chromatography (LC): Separate the lipid extract using a reversed-phase C18 column with a gradient elution of solvents such as methanol, water, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate.

  • Tandem Mass Spectrometry (MS/MS): Analyze the eluent by electrospray ionization (ESI) tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the endogenous this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Neutrophil Viability Assay

Principle: This assay determines the percentage of viable cells after treatment with this compound using a dye exclusion method (e.g., Trypan Blue) or a fluorescence-based assay (e.g., Calcein-AM/Propidium Iodide).

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and treat with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified time.

  • Viability Staining:

    • Trypan Blue: Mix a small aliquot of the cell suspension with Trypan Blue solution and count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.

    • Fluorescence-based: Incubate the cells with Calcein-AM (stains viable cells green) and Propidium Iodide (stains non-viable cells red).

  • Data Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to determine the percentage of viable cells in each treatment group.

fMLP-Induced Neutrophil Aggregation Assay

Principle: This assay measures the ability of this compound to inhibit the aggregation of neutrophils stimulated with the chemoattractant fMLP. Aggregation is monitored by changes in light transmission through the cell suspension.

Methodology:

  • Neutrophil Preparation: Isolate and resuspend neutrophils as described in the viability assay protocol.

  • Pre-incubation: Pre-incubate the neutrophil suspension with this compound (e.g., 1 µM) or vehicle control for a short period.

  • Aggregation Measurement: Place the cell suspension in an aggregometer cuvette with a stir bar. Establish a baseline light transmission.

  • Stimulation: Add fMLP to induce aggregation and record the change in light transmission over time.

  • Data Analysis: Quantify the extent of aggregation by measuring the maximum change in light transmission. Compare the aggregation in this compound-treated samples to the vehicle control.

Future Directions and Conclusion

The study of this compound in cell signaling is a rapidly evolving field. While its effects on neutrophils are becoming clearer, several key questions remain. Future research should focus on:

  • Receptor Identification: Identifying the specific cell surface receptor(s) or intracellular binding partners for this compound is crucial to elucidating its mechanism of action.

  • Delineating Signaling Pathways: Differentiating the signaling cascades initiated by this compound from those of lactosylceramide will provide a more precise understanding of its role.

  • In Vivo Studies: Translating the in vitro findings to in vivo models will be essential to validate its physiological and pathological relevance.

  • Therapeutic Potential: Exploring the potential of targeting this compound metabolism or signaling for the treatment of inflammatory and other diseases.

References

Lactosyl-C18-Sphingosine: A Core Precursor in Ganglioside Biosynthesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lactosyl-C18-sphingosine, a glycosphingolipid, is a pivotal intermediate in the intricate metabolic pathways of sphingolipids. Comprising a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide, it serves as the fundamental backbone for the synthesis of a vast array of complex glycosphingolipids, most notably the gangliosides. This guide provides a comprehensive overview of the biosynthesis of gangliosides from this compound, the associated signaling cascades, and the experimental methodologies employed in their study.

The Central Role of this compound in Glycosphingolipid Metabolism

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, particularly abundant in the nervous system.[1][2] They are characterized by a hydrophobic ceramide moiety and a hydrophilic glycan chain. This compound is the lyso-form of lactosylceramide (B164483), meaning it lacks the fatty acyl group attached to the sphingosine base.[3][4] While lactosylceramide is the direct precursor in the main biosynthetic pathway, lactosyl-sphingosine is a key intermediate and a valuable tool in research for studying GSL functions and synthesis.[5][6]

The biosynthesis of sphingolipids is a highly regulated process beginning in the endoplasmic reticulum and continuing in the Golgi apparatus.[7][8] The C18 sphingoid base is the most common in mammals, formed from the condensation of serine and palmitoyl-CoA.[9][10][11] This backbone is then acylated to form ceramide, the central hub of sphingolipid metabolism.[2][11]

Biosynthesis Pathway: From Sphingosine to Complex Gangliosides

The synthesis of gangliosides from the foundational C18-sphingosine backbone is a stepwise enzymatic process occurring across the endoplasmic reticulum and Golgi apparatus.

  • De Novo Synthesis of Ceramide : The pathway initiates with the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase (SPT) to form 3-ketosphinganine.[10] This is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).[10] One of six ceramide synthases (CerS) then acylates sphinganine to create dihydroceramide.[10] Finally, dihydroceramide desaturase (DEGS1) introduces a double bond to yield ceramide, the immediate precursor to most complex sphingolipids.[10]

  • Formation of Lactosylceramide : In the Golgi apparatus, ceramide is glycosylated by glucosylceramide synthase (UGCG) , which transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][10] Subsequently, lactosylceramide synthase (β-1,4 galactosyltransferase) adds a galactose residue from UDP-galactose to GlcCer, producing lactosylceramide (LacCer).[12][13] LacCer is the direct precursor for the majority of higher-order GSLs, including gangliosides.[12][13][14]

  • Elongation to Gangliosides : Lactosylceramide is the branching point for the synthesis of various ganglioside series. The process is catalyzed by a series of specific sialyltransferases and glycosyltransferases:[7]

    • GM3 Synthase (ST-I) adds a sialic acid residue to LacCer, forming the simplest ganglioside, GM3.[7]

    • GD3 Synthase (ST-II) adds a second sialic acid to GM3 to synthesize GD3.[7]

    • Further enzymatic steps involving other glycosyltransferases lead to the formation of more complex gangliosides such as GM1, GD1a, GD1b, and GT1b, which are particularly abundant in the nervous system.[7]

The expression and types of gangliosides change dramatically during brain development, shifting from simple forms like GM3 and GD3 in embryonic stages to more complex ones in the adult brain.[7][15]

Ganglioside Biosynthesis Pathway PalmitoylCoA Palmitoyl-CoA + Serine Sphinganine Sphinganine (C18 base) PalmitoylCoA->Sphinganine SPT, CerS Ceramide Ceramide Sphinganine->Ceramide DEGS1 GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer UGCG LacCer Lactosylceramide (LacCer) GlcCer->LacCer LacCer Synthase GM3 Ganglioside GM3 LacCer->GM3 GM3 Synthase GD3 Ganglioside GD3 GM3->GD3 GD3 Synthase Complex Complex Gangliosides (GM1, GD1a, etc.) GD3->Complex Glycosyl- transferases

Figure 1. De novo biosynthesis pathway of gangliosides.

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide, the acylated form of this compound, is not merely a structural precursor but also a potent bioactive lipid that clusters in membrane microdomains known as "lipid rafts".[13][14] From these domains, it transduces external signals into the cell, initiating cascades that regulate inflammation, oxidative stress, and cell proliferation.[13][14]

Key signaling events initiated by LacCer include:

  • Activation of NADPH Oxidase : Newly synthesized LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and inducing a state of high oxidative stress.[13][14]

  • Inflammatory Response : LacCer activates cytosolic phospholipase A2 (cPLA2), which cleaves arachidonic acid from phospholipids.[13][14] Arachidonic acid is a precursor to eicosanoids and prostaglandins, potent mediators of inflammation.[13]

These pathways have been implicated in the pathophysiology of numerous conditions, including atherosclerosis, diabetes, neuro-inflammation, and certain cancers.[12][16]

Lactosylceramide Signaling Agonists External Stimuli (ox-LDL, TNF-α, etc.) LacCerS Lactosylceramide Synthase Agonists->LacCerS activates LacCer Lactosylceramide (in Lipid Rafts) LacCerS->LacCer synthesizes NADPH NADPH Oxidase LacCer->NADPH activates cPLA2 cPLA2 Activation LacCer->cPLA2 activates ROS ROS Generation NADPH->ROS OxStress Oxidative Stress ROS->OxStress AA Arachidonic Acid Release cPLA2->AA Inflammation Inflammation AA->Inflammation

Figure 2. Lactosylceramide-centric signaling pathways.

Quantitative Data on Sphingolipid Metabolism

Quantitative analysis of sphingolipid metabolism is crucial for understanding its regulation. The table below summarizes key enzymes and components in the ganglioside biosynthesis pathway.

Enzyme/MoleculeAbbreviationFunctionPreferred Substrate(s)Notes
Serine PalmitoyltransferaseSPTRate-limiting step in de novo sphingolipid synthesisPalmitoyl-CoA (C16), SerineMutations are associated with hereditary sensory and autonomic neuropathy type I.[15]
Ceramide Synthase 1CerS1N-acylation of sphinganineC18-CoAHighly expressed in neurons.[10]
Ceramide Synthase 5CerS5N-acylation of sphinganineC16-CoAMore broadly expressed.[10]
Glucosylceramide SynthaseUGCGTransfers glucose to ceramideCeramide, UDP-GlucoseInhibition can deplete most GSLs.
Lactosylceramide SynthaseB4GALT5Transfers galactose to GlcCerGlucosylceramide, UDP-GalactoseAlso known as β-1,4 Galactosyltransferase V.
GM3 SynthaseST3GAL5Transfers sialic acid to LacCerLactosylceramide, CMP-Sialic AcidInitiates the "a-series" and "b-series" of gangliosides.
C18-Sphingosined18:1Backbone of most common sphingolipids in mammals-The most prevalent sphingolipid alkyl chain length in eukaryotes.[9]
C20-Sphingosined20:1Alternative sphingoid base-Found in significant amounts only in gangliosides of the nervous system.[15][17]

Experimental Protocols and Methodologies

The study of this compound and its derivatives relies on a combination of biochemical, analytical, and synthetic techniques.

Lipid Extraction and Analysis

A standard workflow for analyzing glycosphingolipids from biological samples involves several key steps.

GSL Analysis Workflow Sample Cell/Tissue Homogenization Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Separation Chromatographic Separation (TLC, HPLC, UPLC) Extraction->Separation Analysis Mass Spectrometry (MS/MS, MALDI-TOF) Separation->Analysis Quant Quantification & Identification Analysis->Quant

Figure 3. General workflow for glycosphingolipid analysis.

Protocol: Total Lipid Extraction (Folch Method)

  • Homogenization : Homogenize the tissue or cell pellet in a suitable buffer.

  • Solvent Addition : Add a 20-fold volume of chloroform (B151607):methanol (2:1, v/v) to the homogenate.

  • Agitation : Agitate the mixture vigorously for 20-30 minutes at room temperature to ensure thorough extraction.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection : The lower chloroform phase contains the total lipid extract. Carefully collect this phase, avoiding the protein interface.

  • Drying : Dry the lipid extract under a stream of nitrogen gas.

  • Storage : Resuspend the dried lipids in a suitable solvent and store at -20°C or -80°C.

Chemoenzymatic Synthesis of Gangliosides

Chemical synthesis of complex gangliosides is challenging. Chemoenzymatic approaches provide an efficient alternative, using chemically synthesized precursors like lactosyl sphingosine for enzymatic elongation.[6][18][19]

Protocol Outline: Chemoenzymatic Synthesis of GM3

  • Chemical Synthesis of Lactosyl Sphingosine : Lactosyl sphingosine is first synthesized chemically from inexpensive precursors like L-serine.[6] This water-soluble intermediate acts as the acceptor substrate.

  • One-Pot Multienzyme (OPME) Sialylation : The lactosyl sphingosine is incubated in a one-pot reaction containing:

    • A sialyltransferase, such as Pasteurella multocida sialyltransferase (PmST3).[6]

    • A sialic acid precursor.

    • Enzymes for the in situ generation of the required sugar nucleotide (CMP-sialic acid).[6]

  • Product Purification : The resulting GM3 sphingosine (lyso-GM3) is hydrophobic enough to be efficiently purified from the aqueous reaction mixture using a simple C18 solid-phase extraction cartridge.[6][18]

  • Chemical Acylation : The purified lyso-GM3 is then chemically acylated by reacting it with a fatty acyl-CoA of the desired chain length to produce the final GM3 ganglioside.[6][18]

  • Final Purification : The final product is purified, typically via chromatography.

This method allows for the flexible production of a library of structurally defined gangliosides with various fatty acyl chains for functional studies.[6]

Conclusion

This compound and its acylated form, lactosylceramide, stand at a critical juncture in cellular lipid metabolism. They are not only indispensable precursors for the synthesis of complex gangliosides essential for neuronal function but are also key signaling molecules that mediate inflammation and oxidative stress. A thorough understanding of the biosynthetic pathways, signaling cascades, and analytical methodologies associated with these molecules is paramount for researchers in the fields of neuroscience, oncology, and metabolic diseases, and holds significant promise for the development of novel therapeutic interventions.

References

Endogenous Metabolism of Lactosyl-C18-Sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from lactosylceramide (B164483). It consists of a C18 sphingosine (B13886) backbone attached to a lactose (B1674315) disaccharide. While lactosylceramide has been extensively studied for its role as a key intermediate in the biosynthesis of complex glycosphingolipids and its involvement in cellular signaling, the specific endogenous metabolism of its lyso-form, this compound, is an area of growing research interest. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, focusing on its synthesis, degradation, and the key enzymes involved. The guide also includes quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.

Metabolic Pathways

The metabolism of this compound is intricately linked to the metabolism of its acylated form, lactosylceramide. The primary pathways involve the deacylation of lactosylceramide to form this compound and its subsequent degradation through enzymatic hydrolysis.

Anabolism: Synthesis of the Precursor, Lactosylceramide

This compound is generated from its precursor, lactosylceramide. The synthesis of lactosylceramide occurs in the Golgi apparatus and involves the sequential addition of glucose and galactose to a ceramide backbone.

  • Glucosylceramide Synthesis: The first step is the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS) .

  • Lactosylceramide Synthesis: Subsequently, lactosylceramide synthase (β-1,4-galactosyltransferase 5 or 6, B4GALT5/6) transfers a galactose moiety from UDP-galactose to glucosylceramide, forming lactosylceramide (LacCer).[1][2]

Catabolism: Formation and Degradation of this compound

This compound is formed through the deacylation of lactosylceramide and is subsequently degraded by lysosomal hydrolases.

  • Formation of this compound: In the lysosome, acid ceramidase (ASAH1) can deacylate lactosylceramide to yield this compound and a free fatty acid.[3] This pathway is particularly relevant in the context of certain lysosomal storage diseases where the accumulation of glycosphingolipids can lead to increased formation of their lyso-derivatives.

  • Degradation of this compound: The primary route for the breakdown of this compound is the sequential cleavage of the sugar residues by lysosomal β-galactosidases.[4] The hydrolysis of the terminal galactose residue by β-galactosidase yields glucosylsphingosine (B128621) (lyso-glucosylceramide). Glucosylsphingosine is then further hydrolyzed by a β-glucosidase to sphingosine and glucose.[4]

The potential for reacylation of this compound back to lactosylceramide is a plausible metabolic route, given that reacylation is a common step in sphingolipid metabolism (the "salvage pathway"). However, specific enzymes that catalyze the direct acylation of this compound have not been extensively characterized in the reviewed literature.

Quantitative Data

The following table summarizes the available quantitative data on lactosylceramide and its metabolizing enzymes. Data on the specific concentrations and enzyme kinetics for this compound are limited.

ParameterValueOrganism/Cell TypeReference
Lactosylceramide Concentration ~109 molecules/cellHuman Polymorphonuclear Neutrophils[5]
Lactosylceramide Synthase (B4GALT5) Km for UDP-Galactose 214.4 µMHEK-293T cells overexpressing human B4GALT5[6]
Lactosylceramide Synthase (B4GALT5) Km for Glucosylceramide (d7-labeled) 2.47 µMHEK-293T cells overexpressing human B4GALT5[6]
Lactosylceramide β-galactosidase Km 2.2 x 10-5 MRat Brain[7]

Experimental Protocols

Quantification of Lactosylceramide and this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of lactosylceramide and this compound in biological samples.

a. Sample Preparation (from Cultured Cells)

  • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Perform lipid extraction using a suitable organic solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

  • Add internal standards for lactosylceramide and this compound (e.g., isotopically labeled analogs) to the sample prior to extraction to correct for extraction efficiency and matrix effects.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: methanol with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of the analytes from other lipid species.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both the endogenous lipids and their corresponding internal standards.

    • Optimize MS parameters such as declustering potential and collision energy for each analyte to maximize sensitivity.

c. Data Analysis

  • Integrate the peak areas for the MRM transitions of the analytes and internal standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of the analytes by comparing these ratios to a standard curve generated using known concentrations of pure standards.

Lactosylceramide Synthase Activity Assay

This protocol describes a method to measure the activity of lactosylceramide synthase in cell or tissue homogenates.

a. Preparation of Cell/Tissue Homogenate

  • Homogenize cells or tissues in a suitable buffer (e.g., 50 mM HEPES, pH 7.3) containing protease inhibitors.

  • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

b. Enzymatic Reaction

  • Prepare a reaction mixture containing:

    • Cell/tissue homogenate (as the enzyme source)

    • Glucosylceramide (substrate, can be fluorescently or isotopically labeled for detection)

    • UDP-galactose (donor substrate)

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.3)

    • Cofactors (e.g., 5 mM MgCl2, 5 mM MnCl2)

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., chloroform/methanol mixture).

c. Product Detection and Quantification

  • Extract the lipids from the reaction mixture.

  • Separate the product (lactosylceramide) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed using an appropriate detection method (e.g., fluorescence detection for NBD-labeled substrates, liquid scintillation counting for radiolabeled substrates, or LC-MS/MS for unlabeled or isotopically labeled substrates).

  • Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

β-Galactosidase Activity Assay

This protocol provides a general method for measuring β-galactosidase activity using a chromogenic substrate.

a. Preparation of Cell Lysate

  • Lyse cells in a buffer compatible with the enzyme assay (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • Determine the protein concentration of the lysate.

b. Enzymatic Reaction

  • Prepare a reaction mixture containing:

    • Cell lysate

    • o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate

    • Reaction buffer (e.g., Z-buffer)

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stop the reaction after a specific time by adding a stop solution (e.g., 1 M Na2CO3).

c. Detection

  • Measure the absorbance of the reaction mixture at 420 nm, which corresponds to the formation of the yellow product, o-nitrophenol.

  • Calculate the enzyme activity based on the rate of product formation, normalized to the amount of protein in the lysate.

Mandatory Visualizations

Lactosylceramide_Metabolism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide LacS Lactosylceramide Synthase (B4GALT5/6) GlcCer->LacS UDP_Gal UDP-Galactose UDP_Gal->LacS LacCer Lactosylceramide AC Acid Ceramidase (ASAH1) LacCer->AC LacSph This compound bGal β-Galactosidase LacSph->bGal FattyAcid Fatty Acid GlcSph Glucosylsphingosine bGlc β-Glucosidase GlcSph->bGlc Galactose Galactose Sphingosine Sphingosine Glucose Glucose GCS->GlcCer LacS->LacCer AC->LacSph AC->FattyAcid bGal->GlcSph bGal->Galactose bGlc->Sphingosine bGlc->Glucose

Caption: Metabolic pathway of this compound.

LC_MSMS_Workflow Sample Biological Sample (Cells, Tissues) Extraction Lipid Extraction (+ Internal Standards) Sample->Extraction LC_Separation Liquid Chromatography (Reversed-Phase) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for quantification.

Enzyme_Assay_Workflow Homogenate Cell/Tissue Homogenate (Enzyme Source) Reaction Enzymatic Reaction (Substrate + Cofactors) Homogenate->Reaction Incubation Incubation (37°C) Reaction->Incubation Termination Reaction Termination Incubation->Termination Detection Product Detection & Quantification (HPLC, LC-MS/MS, etc.) Termination->Detection

Caption: General workflow for enzyme activity assay.

Conclusion

The endogenous metabolism of this compound is a critical aspect of sphingolipid biology, with implications for both normal cellular function and disease. This guide has provided a comprehensive overview of its metabolic pathways, highlighting the key enzymatic steps of synthesis and degradation. While significant progress has been made in understanding the metabolism of its precursor, lactosylceramide, further research is needed to fully elucidate the specific metabolic fate and regulatory mechanisms of this compound itself, particularly concerning its potential reacylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field, paving the way for future discoveries regarding the precise roles of this bioactive lipid in health and disease.

References

The Enigmatic Sphinx Lipid: A Technical Guide to the Discovery and History of Lactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylsphingosine, a deacylated derivative of lactosylceramide (B164483), has emerged from the shadow of its more complex glycosphingolipid relatives to become a molecule of significant interest in cellular signaling and as a biomarker in lysosomal storage diseases. Initially identified as a naturally occurring lysoglycosphingolipid, its history is intertwined with the broader exploration of sphingolipids, a class of molecules named after the enigmatic Sphinx for their complex nature.[1][2] This technical guide provides a comprehensive overview of the discovery and history of lactosylsphingosine, presenting key quantitative data, detailed experimental protocols for its study, and elucidation of its role in critical signaling pathways.

A Historical Perspective: From "Storage Disorders" to Signaling Molecules

The journey to understanding lactosylsphingosine begins with the broader discovery of glycosphingolipids (GSLs) in the mid-20th century. These complex lipids were first identified as substances that accumulated in the tissues of patients with lipid storage disorders, such as Tay-Sachs disease.[2][3] The German chemist Johannes Thudichum, in the late 19th century, was the first to systematically investigate the chemical composition of the brain, leading to the discovery of a novel class of lipids he named "sphingolipids" due to their enigmatic properties.[1][4] It wasn't until decades later that the full significance of his work was recognized.[1][4]

The "psychosine hypothesis," proposed in 1972 by Miyatake and Suzuki, was a pivotal moment in the field.[5][6] It posited that the accumulation of deacylated GSLs, such as galactosylsphingosine (psychosine) in Krabbe disease, was the primary cytotoxic agent responsible for the severe neurological symptoms, rather than the parent acylated lipid.[6][7] This hypothesis shifted the focus towards these "lyso-glycosphingolipids" and set the stage for investigating other members of this class, including lactosylsphingosine. While initially studied in the context of disease, it is now understood that neutral lyso-glycosphingolipids occur naturally in small amounts in animal tissues.[8]

Biochemical Profile and Quantitative Data

Lactosylsphingosine is a bioactive sphingolipid composed of a sphingosine (B13886) backbone linked to a lactose (B1674315) disaccharide. It is formed by the deacylation of lactosylceramide. This amphiphilic nature allows it to interact with cellular membranes and participate in various cellular processes.[9]

Pathophysiological Accumulation

The quantification of lactosylsphingosine and its analogs has become crucial for the diagnosis and monitoring of several lysosomal storage diseases. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the precise measurement of these biomarkers in plasma and tissues.[9][10][11]

Table 1: Plasma Concentrations of Lyso-Glycosphingolipids in Lysosomal Storage Diseases

AnalyteDiseasePatient Concentration RangeNormal Concentration RangeFold Increase (Approx.)Reference
Globotriaosylsphingosine (Lyso-Gb3)Fabry Disease (male)195–407 nM< 10 nM> 20-40x[12]
Globotriaosylsphingosine (Lyso-Gb3)Fabry Disease (symptomatic female)22–76 nM< 10 nM> 2-7x[12]
Glucosylsphingosine (B128621) (Lyso-Gb1)Gaucher Disease> 5.4 ng/mL< 5.4 ng/mL> 200x (average)[11]

Note: While lactosylsphingosine itself is not the primary biomarker for a specific major lysosomal storage disease in the same way as lyso-Gb3 or lyso-Gb1, its levels can be altered in conditions with disrupted GSL metabolism. For instance, increased levels have been detected in the cortex of a neuronopathic Gaucher disease mouse model treated with an inhibitor of glucosylceramide synthase.[13]

Key Signaling Pathways Involving Lactosylsphingosine

Lactosylsphingosine and its structural relatives are potent signaling molecules that can influence a variety of cellular processes. One of the most well-documented effects is the mobilization of intracellular calcium.

Intracellular Calcium Mobilization

Lactosylsphingosine has been shown to release calcium from microsomal stores in the brain cortex and cerebellum.[8] This process is critical for many cellular functions, including neurotransmission, muscle contraction, and gene expression. The release of calcium from intracellular stores, such as the endoplasmic reticulum and lysosomes, is a key event in signal transduction. While the exact receptors for lactosylsphingosine are still under investigation, its analog psychosine (B1678307) has been shown to act through a G protein-coupled receptor.[14] The mobilization of calcium can, in turn, activate a cascade of downstream signaling events.

Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Lysosome LSP Lactosylsphingosine GPCR GPCR LSP->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Opens Ca_Cytosol [Ca²⁺]↑ Downstream Downstream Effects (e.g., PKC, CaMK activation) Ca_Cytosol->Downstream Ca_Store Ca²⁺ Store Ca_Store->Ca_Cytosol Release

MAPK and Akt Signaling

Studies on psychosine, a close analog of lactosylsphingosine, have revealed its ability to antagonize several critical signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways.[15][16] These pathways are central to cell proliferation, survival, and differentiation. By modulating these pathways, lyso-glycosphingolipids can exert profound effects on cell fate.

MAPK_Akt_Pathway

Key Experimental Methodologies

The study of lactosylsphingosine relies on robust methods for its synthesis, extraction, and quantification.

Chemoenzymatic Synthesis of Lactosylsphingosine

Obtaining pure lactosylsphingosine for research purposes can be achieved through chemoenzymatic synthesis. This approach offers high yields and purity compared to isolation from natural sources.[17][18][19]

Protocol Outline:

  • Chemical Synthesis of Lactosyl Sphingosine (LacβSph): Lactosyl sphingosine is chemically synthesized from commercially available lactose and phytosphingosine. This multi-step chemical process produces the water-soluble LacβSph acceptor substrate.[17]

  • Purification: The synthesized LacβSph is purified using a C18-reverse phase cartridge. This solid-phase extraction method effectively removes reactants and byproducts.[17]

  • Acylation (for synthesis of Lactosylceramide): If the goal is to synthesize the acylated form, the purified LacβSph can be readily acylated to install a desired fatty acyl chain, yielding lactosylceramide with high efficiency.[17]

Synthesis_Workflow

Extraction and Quantification from Biological Samples by LC-MS/MS

The gold standard for quantifying lactosylsphingosine in complex biological matrices like plasma or tissue is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol:

  • Internal Standard Spiking: To a 50 µL plasma sample, add an isotope-labeled internal standard (e.g., ¹³C-encoded lactosylsphingosine) to correct for extraction losses and matrix effects.[10][20]

  • Protein Precipitation and Lipid Extraction: Add 5 volumes of LC-MS grade methanol (B129727) to the plasma sample. Vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.[9]

  • Supernatant Collection and Drying: Carefully collect the supernatant containing the lipids and transfer it to a new tube. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.[9]

  • Reconstitution: Resuspend the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[9]

  • LC Separation: Separate the lipid extract using an appropriate liquid chromatography column. Hydrophilic interaction chromatography (HILIC) or C18 reverse-phase columns are commonly used for separating lyso-glycosphingolipids.[3][9]

  • MS/MS Detection: Detect and quantify lactosylsphingosine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[10]

  • Quantification: Generate a multi-point calibration curve using known concentrations of a lactosylsphingosine standard to accurately quantify the analyte in the biological sample.[9]

Conclusion and Future Directions

Lactosylsphingosine has transitioned from a chemical curiosity to a recognized bioactive lipid with important roles in cell signaling and disease. Its history is a testament to the evolving understanding of sphingolipid metabolism and function. Future research will likely focus on identifying its specific cellular receptors, further delineating its downstream signaling cascades, and exploring its potential as a therapeutic target in diseases characterized by aberrant glycosphingolipid metabolism. The continued development of advanced analytical techniques will be paramount in uncovering the full spectrum of its biological functions.

References

The Pivotal Role of Lactosyl-C18-Sphingosine in Membrane Lipid Rafts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the role of lactosyl-C18-sphingosine within membrane lipid rafts. While specific quantitative data and signaling pathways for this compound are emerging areas of research, this document outlines the foundational concepts, detailed experimental protocols, and analytical approaches necessary to advance our understanding of this bioactive sphingolipid.

Introduction: this compound and Membrane Lipid Rafts

This compound, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from lactosylceramide (B164483) by the removal of its fatty acyl group.[1][2][3] It belongs to the class of glycosphingolipids, which are critical components of cell membranes and are particularly enriched in microdomains known as lipid rafts.[4][5]

Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids.[6][7] These platforms are crucial for cellular signaling, protein trafficking, and pathogen entry.[6][8] Glycosphingolipids, through their ceramide backbone and glycan headgroups, play a significant role in the structural integrity and function of these rafts.[4][9] While the functions of various lactosylceramides are being actively investigated, the specific roles of this compound in modulating lipid raft composition and downstream signaling are of growing interest in fields such as cancer biology, immunology, and neurodegenerative diseases.[5][10]

This guide provides the essential methodologies to investigate this compound within these specialized membrane domains.

Quantitative Data on Glycosphingolipids in Lipid Rafts

Direct quantitative data for this compound within lipid rafts is not extensively available in the current literature. However, the methodologies described in this guide can be employed to generate such data. The following tables are provided as templates for researchers to structure their quantitative findings for clear comparison.

Table 1: Quantification of this compound in Lipid Raft vs. Non-Raft Fractions

Sample IDTotal Protein (mg)This compound in Lipid Rafts (pmol/mg protein)This compound in Non-Raft Fractions (pmol/mg protein)Fold Enrichment in Rafts
Control Cell Line 1
Treated Cell Line 1
Control Tissue 1
Diseased Tissue 1

Table 2: Comparative Abundance of Sphingolipids in Isolated Lipid Rafts

Sphingolipid SpeciesConcentration in Lipid Rafts (pmol/mg protein) - ControlConcentration in Lipid Rafts (pmol/mg protein) - Experimentalp-value
This compound
Lactosylceramide (d18:1/18:0)
Sphingomyelin (d18:1/18:0)
Ceramide (d18:1/18:0)
Sphingosine (B13886)
Sphingosine-1-phosphate

Experimental Protocols

Isolation of Membrane Lipid Rafts

The isolation of lipid rafts is a critical first step. Two common methods are presented here: a detergent-based and a detergent-free method.

Protocol 3.1.1: Detergent-Resistant Membrane (DRM) Isolation via Sucrose (B13894) Gradient Centrifugation

This method takes advantage of the insolubility of lipid rafts in cold non-ionic detergents.[6]

Solutions:

  • MES Stock Buffer: 2.5 mM MES, 150 mM NaCl, pH 6.5

  • Lysis Buffer (LB): MES stock buffer containing 1% Triton X-100 (or other non-ionic detergents like Brij-53 or Lubrol WX), protease and phosphatase inhibitors.

  • Sucrose Solutions: 80%, 30%, and 5% (w/v) sucrose in MES stock buffer.

Procedure:

  • Harvest 1x10⁷ to 1x10⁸ cells and wash with cold PBS.

  • Lyse the cell pellet in 1 ml of ice-cold Lysis Buffer for 5-10 minutes on ice.

  • Homogenize the lysate by passing it through a 1 ml pipette tip.

  • In an ultracentrifuge tube, mix the 1 ml of lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Carefully layer 2 ml of 30% sucrose solution on top of the 40% layer.

  • Finally, layer 1 ml of 5% sucrose solution on top of the 30% layer.

  • Centrifuge at approximately 200,000 x g (e.g., 44,000 rpm in an SW55 Ti rotor) for 18-20 hours at 4°C.[11]

  • After centrifugation, the lipid rafts will be visible as an opaque band at the 5%/30% sucrose interface.

  • Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.

  • Analyze fractions for raft-specific markers (e.g., flotillin, caveolin) by Western blot to confirm successful isolation.[12]

Protocol 3.1.2: Detergent-Free Lipid Raft Isolation

This method avoids the potential artifacts introduced by detergents.

Procedure:

  • Wash approximately 1x10⁸ cells twice with cold PBS.

  • Resuspend the cell pellet in 1 ml of 5 mM Tris-HCl (pH 7.5) with protease and phosphatase inhibitors and incubate on ice for 30 minutes with intermittent vortexing to induce hypo-osmotic shock.

  • Freeze the cell suspension at -80°C and then thaw on ice.

  • Centrifuge at 400 x g for 5 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and spin at 350,000 x g for 90 minutes at 4°C to pellet the total membranes.

  • Resuspend the membrane pellet and subject it to a continuous or discontinuous iodixanol (B1672021) (OptiPrep™) gradient centrifugation to separate the lipid raft fractions based on their buoyancy.[13]

  • Collect fractions and analyze for protein markers and lipid composition.

G cluster_0 Lipid Raft Isolation Workflow start Cell Culture lysis Cell Lysis (Detergent or Detergent-Free) start->lysis gradient Sucrose/Iodixanol Gradient Ultracentrifugation lysis->gradient fractionation Fraction Collection gradient->fractionation analysis Analysis (Western Blot, Lipidomics) fractionation->analysis

Figure 1. General workflow for the isolation of membrane lipid rafts.

Analysis of this compound by Mass Spectrometry

Following lipid raft isolation, the lipid components must be extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3.2.1: Lipid Extraction from Isolated Raft Fractions

Procedure:

  • To a known volume of the isolated raft fraction (containing 5-50 µg of protein), add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[13]

  • Include an appropriate internal standard, such as a stable isotope-labeled version of this compound, for accurate quantification.

  • Vortex the mixture thoroughly and incubate at room temperature.

  • Centrifuge to separate the phases. The lower organic phase will contain the lipids.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen or in a SpeedVac.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., water-saturated butanol and methanol with ammonium (B1175870) formate).[13]

Protocol 3.2.2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.[14]

Procedure:

  • Separate the lipid extract using a suitable reverse-phase chromatography column.

  • The mass spectrometer should be operated in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for sensitive and specific detection of this compound.

  • The precursor ion for this compound (d18:1) would be selected, and specific fragment ions would be monitored. For example, a characteristic fragment would be the sphingosine backbone (m/z 264 for d18:1).[9]

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

G cluster_1 Lipidomics Analysis Workflow raft_fraction Isolated Lipid Raft Fraction extraction Lipid Extraction (e.g., Bligh-Dyer) raft_fraction->extraction lc_separation UHPLC Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Figure 2. Workflow for the mass spectrometric analysis of lipids from isolated fractions.

Signaling Pathways

Lactosylceramides are known to act as second messengers in various signaling cascades, often initiated within lipid rafts. These pathways can influence cell proliferation, inflammation, and apoptosis.[15][16][17] While the specific signaling roles of this compound are still under investigation, it is hypothesized to participate in or modulate pathways activated by its acylated counterparts.

One key pathway involves the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[15] Lactosylceramide accumulation in lipid rafts can lead to the recruitment and activation of this enzyme complex, resulting in downstream signaling events.

G cluster_2 Hypothesized Lactosyl-Sphingosine Signaling in Lipid Rafts stimulus External Stimulus (e.g., Oxidized LDL, Cytokines) lac_sph This compound Accumulation in Raft stimulus->lac_sph protein_recruitment Recruitment of Signaling Proteins (e.g., NADPH Oxidase Subunits) lac_sph->protein_recruitment ros_production Reactive Oxygen Species (ROS) Production protein_recruitment->ros_production downstream Downstream Signaling (e.g., MAPK, NF-κB) ros_production->downstream

References

An In-depth Technical Guide to the Cellular Localization of Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as lactosylsphingosine or lyso-lactosylceramide, is a bioactive glycosphingolipid that plays a crucial role in various cellular processes. As a key intermediate in the metabolism of glycosphingolipids, its subcellular localization is intricately linked to its function in cell signaling, membrane dynamics, and the pathogenesis of certain diseases. This technical guide provides a comprehensive overview of the cellular distribution of this compound and its parent molecule, lactosylceramide (B164483), supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Cellular Localization of Lactosylceramide and this compound

Glycosphingolipids, including lactosylceramide and its derivatives, are not uniformly distributed throughout the cell. Their localization is dynamically regulated and varies depending on the cell type and its metabolic state. The primary sites of lactosylceramide synthesis and function are the Golgi apparatus and the plasma membrane, with subsequent trafficking to other organelles such as endosomes and lysosomes.

Quantitative Distribution in Subcellular Fractions

While specific quantitative data for the subcellular distribution of this compound is limited, studies on its acylated form, lactosylceramide, in human polymorphonuclear neutrophils (PMN) provide valuable insights. These studies reveal a predominantly intracellular localization.

Table 1: Subcellular Distribution of Lactosylceramide in Human Polymorphonuclear Neutrophils [1]

Subcellular FractionPercentage of Total Cellular Lactosylceramide
Plasma Membrane0.1 - 0.2% (accessible to antibody)
Intracellular (Granules)> 75%

Data derived from studies using 125I-labeled monoclonal anti-LacCer antibody binding to intact cells and analysis of subcellular fractions.[1]

This significant intracellular pool, particularly within granules, suggests a role for lactosylceramide beyond the plasma membrane in specialized cell types like neutrophils.[1] Further research is required to establish the quantitative distribution of this compound in various other cell types to provide a broader understanding of its cell-specific functions.

Key Cellular Hubs for this compound

  • Golgi Apparatus: The synthesis of lactosylceramide from glucosylceramide occurs in the lumen of the trans-Golgi network. This localization is critical as it serves as the branching point for the synthesis of more complex glycosphingolipids.[2]

  • Plasma Membrane: Lactosylceramide is a significant component of the plasma membrane, where it is often concentrated in lipid rafts.[2][3] In these microdomains, it participates in signal transduction and acts as a receptor for extracellular ligands.

  • Endosomes and Lysosomes: Following endocytosis, glycosphingolipids can be trafficked through the endo-lysosomal pathway for degradation or recycling. The metabolism of lyso-glycosphingolipids, such as this compound, is closely tied to lysosomal function.[4][5]

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of sophisticated biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Lipid Analysis

This protocol describes the separation of cellular organelles to quantify the distribution of this compound.

Materials:

  • Cultured cells

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 3 mM imidazole, pH 7.4, with protease inhibitors)

  • Sucrose solutions of varying concentrations (for gradient centrifugation)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors

  • Reagents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice to swell the cells.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell disruption while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi fragments). The supernatant represents the cytosolic fraction.

  • Density Gradient Centrifugation (for higher purity):

    • Resuspend the pellets from differential centrifugation and layer them on top of a discontinuous sucrose gradient.

    • Centrifuge at high speed for a prolonged period, allowing organelles to migrate to their isopycnic points.

    • Carefully collect the fractions corresponding to different organelles (e.g., plasma membrane, Golgi, ER, mitochondria).

  • Lipid Extraction:

    • To each subcellular fraction, add a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) to extract the lipids.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Quantification by LC-MS/MS:

    • Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent.

    • Add a known amount of an internal standard (e.g., a deuterated analog of this compound).

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the amount of this compound in each fraction.

Immunofluorescence Microscopy for Lactosylceramide Visualization

This protocol allows for the in-situ visualization of lactosylceramide distribution within cells.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-Lactosylceramide)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-Lactosylceramide antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the localization of lactosylceramide using a confocal or epifluorescence microscope.

Signaling Pathways and Functional Relationships

This compound and its precursor, lactosylceramide, are not merely structural components of membranes but are also active participants in cellular signaling. They are implicated in pathways regulating inflammation, oxidative stress, and cell proliferation.[2][6]

Lactosylceramide-Mediated Inflammatory Signaling

Lactosylceramide can initiate inflammatory responses through the activation of various downstream effectors. The following diagram illustrates a simplified model of this signaling cascade.

Lactosylceramide_Inflammatory_Signaling cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects Ox-LDL Ox-LDL LacCer_Synthase Lactosylceramide Synthase Ox-LDL->LacCer_Synthase TNF-alpha TNF-alpha TNF-alpha->LacCer_Synthase PDGF PDGF PDGF->LacCer_Synthase Lactosylceramide Lactosylceramide LacCer_Synthase->Lactosylceramide NADPH_Oxidase NADPH Oxidase Lactosylceramide->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 Lactosylceramide->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-mediated inflammatory signaling pathway.

Experimental Workflow for Determining Subcellular Localization

The following diagram outlines the general workflow for investigating the subcellular distribution of this compound.

Experimental_Workflow Start Start: Cultured Cells Cell_Lysis Cell Homogenization (Dounce Homogenizer) Start->Cell_Lysis Subcellular_Fractionation Subcellular Fractionation (Differential & Gradient Centrifugation) Cell_Lysis->Subcellular_Fractionation Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Subcellular_Fractionation->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Quantitative Data Analysis LCMS_Analysis->Data_Analysis Localization_Map Subcellular Localization Map Data_Analysis->Localization_Map

Caption: Workflow for subcellular localization of this compound.

Conclusion

The cellular localization of this compound and its precursor, lactosylceramide, is a key determinant of their biological functions. Primarily synthesized in the Golgi apparatus, they are dynamically trafficked to the plasma membrane and other organelles, where they participate in a variety of signaling pathways. While quantitative data is still emerging, particularly for the lyso-form, the available evidence points to a complex and cell-type-specific distribution. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of these important bioactive lipids in cellular physiology and disease.

References

An In-depth Technical Guide to the Physiological Concentration and Signaling of Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as C18 Lactosyl(β) Ceramide or Lactosyl Sphingosine, is a bioactive sphingolipid that plays a significant role in various cellular processes. As a derivative of lactosylceramide (B164483) lacking the fatty acyl group, it is involved in complex signaling pathways, particularly those related to inflammation and cellular stress. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physiological concentrations, detailed methodologies for its quantification, and its role in key signaling cascades.

Physiological Concentrations of Sphingolipids

The precise physiological concentration of this compound in healthy human tissues and fluids is not extensively documented in publicly available literature. However, data on related sphingolipids, such as total lactosylceramides and other sphingoid bases, provide a valuable context for understanding its potential physiological range. The following table summarizes the concentrations of several key sphingolipids in human plasma and serum. It is important to note that these values can vary based on the analytical methods used, as well as individual physiological and pathological conditions.

SphingolipidMatrixConcentrationReference
Total Lactosylceramides SerumInversely associated with metabolic syndrome[1]
Hexosylceramides SerumInversely associated with metabolic syndrome[1]
Sphingosine-1-phosphate (S1P) Plasma191 +/- 79 pmol/ml[2]
Sphingosine-1-phosphate (S1P) Serum484 +/- 82 pmol/ml[2]
Sphingosine-1-phosphate (S1P) Plasma~1 µM[3]
Glucosylceramide (GL-1) Plasma1.7 to 6.6 µg/mL in healthy individuals[4]

Note: The concentrations of sphingolipids are subject to significant variation and the values presented should be considered as reference points.

Experimental Protocols for Quantification

The accurate quantification of this compound and other sphingolipids from biological matrices is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Plasma/Serum: Modified Bligh-Dyer Method

The Bligh-Dyer method is a widely used protocol for the extraction of lipids from biological samples.[5]

Materials:

Procedure:

  • To 1 mL of plasma or serum, add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

G Workflow for Lipid Extraction from Plasma/Serum cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection Lipid Collection Sample 1 mL Plasma/Serum Add_Solvent Add 3.75 mL Chloroform:Methanol (1:2) Sample->Add_Solvent Vortex1 Vortex 15 min Add_Solvent->Vortex1 Add_Chloroform Add 1.25 mL Chloroform Vortex1->Add_Chloroform Vortex2 Vortex 1 min Add_Chloroform->Vortex2 Add_Water Add 1.25 mL Water Vortex2->Add_Water Vortex3 Vortex 1 min Add_Water->Vortex3 Centrifuge Centrifuge 2000 x g, 10 min Vortex3->Centrifuge Collect_Lower Collect Lower Organic Phase Centrifuge->Collect_Lower Evaporate Evaporate Solvent (Nitrogen Stream) Collect_Lower->Evaporate Reconstitute Reconstitute in LC-MS/MS Solvent Evaporate->Reconstitute

Workflow for Lipid Extraction from Plasma/Serum.
LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the analysis of sphingolipids using a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

  • Gradient: A gradient from high organic to increasing aqueous content.

  • Flow Rate: 400 µL/min

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each sphingolipid and internal standard must be optimized. For this compound, a common product ion corresponding to the sphingoid backbone (e.g., m/z 264.4 for a d18:1 backbone) would be monitored.

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography (HILIC) cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Reconstituted Sample Separate Separation on HILIC Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Quadrupole 1) Ionize->Select Fragment Collision-Induced Dissociation (Quadrupole 2) Select->Fragment Detect Product Ion Detection (Quadrupole 3) Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standards Integrate->Quantify

LC-MS/MS Analysis Workflow.

Signaling Pathways of Lactosylceramide

Lactosylceramide, the precursor to this compound, is a key player in several signaling pathways that are implicated in inflammation, oxidative stress, and other cellular responses.[8][9]

Activation of Cytosolic Phospholipase A2 (cPLA2)

Lactosylceramide can directly activate cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid from membrane phospholipids.[10] Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids. This activation can be triggered by stimuli such as tumor necrosis factor-alpha (TNF-α).[11] The signaling cascade involves the generation of reactive oxygen species (ROS) and the activation of the ERK1/2 pathway.[12]

cluster_stimulus External Stimulus cluster_membrane Cell Membrane TNFa TNF-α LacCer Lactosylceramide (LacCer) TNFa->LacCer activates synthesis ROS Reactive Oxygen Species (ROS) LacCer->ROS generates PKC Protein Kinase C (PKC) ROS->PKC activates ERK ERK1/2 PKC->ERK activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) ERK->cPLA2 phosphorylates (activates) ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid releases ProInflammatory Pro-inflammatory Eicosanoids ArachidonicAcid->ProInflammatory precursor to

Lactosylceramide-mediated cPLA2 Activation.
Activation of NF-κB Signaling Pathway

Lactosylceramide is also involved in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[13][14] In astrocytes, stimulation with pro-inflammatory cytokines like TNF-α and IFN-γ leads to the activation of NF-κB in a lactosylceramide-dependent manner.[15] This activation is crucial for the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation.

cluster_stimuli Pro-inflammatory Stimuli cluster_cell Astrocyte Cytokines TNF-α / IFN-γ LacCerSynthase Lactosylceramide Synthase Cytokines->LacCerSynthase activates LacCer Lactosylceramide (LacCer) LacCerSynthase->LacCer synthesizes IKK IKK Complex LacCer->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (p50/p65)-IκB IkB->NFkB_inactive degrades from NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Gene Expression (ICAM-1, VCAM-1) Nucleus->Gene_Expression induces

Lactosylceramide-mediated NF-κB Activation.

While some research suggests a potential link between sphingolipid metabolism and the MAVS (Mitochondrial Antiviral-Signaling) protein pathway, particularly in the context of viral infections and innate immunity, the direct role of this compound in activating MAVS is not well-established and requires further investigation.[16][17]

Conclusion

This compound is an important bioactive lipid with emerging roles in cellular signaling, particularly in the context of inflammation. While specific physiological concentrations remain to be definitively established, robust analytical methods are available for its quantification. Further research into its precise physiological levels and its interactions with signaling pathways such as cPLA2 and NF-κB will be crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Lactosyl-C18-Sphingosine: A Technical Guide to its Role in Immunology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as Lactosylsphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid. Structurally, it consists of a C18 sphingosine (B13886) base attached to a lactose (B1674315) disaccharide (galactose-glucose). It is the lyso-form of lactosylceramide (B164483) (LacCer), meaning it lacks the fatty acyl group typically attached to the sphingosine base.[1][2] As an intermediate in the complex metabolism of glycosphingolipids, this compound is positioned to play a significant role in various cellular processes, including cell signaling, immune responses, and the regulation of apoptosis.[3] While research into its specific functions is ongoing, current evidence points towards a notable influence on the innate immune system, particularly on the function and viability of neutrophils.

This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its impact on immunology and inflammation, relevant signaling pathways, and key experimental methodologies.

The Role of this compound in Immune Regulation

The primary immune cell type studied in relation to this compound is the neutrophil. Neutrophils are essential first responders in the innate immune system, responsible for migrating to sites of infection or injury to eliminate pathogens. However, the prolonged presence and activity of neutrophils can contribute to tissue damage and chronic inflammation. Therefore, the regulation of neutrophil function, including their survival and clearance, is critical for maintaining immune homeostasis.

This compound has been shown to directly impact key functional responses of human neutrophils, suggesting a role in modulating the inflammatory process. Its effects appear to be distinct from its acylated parent molecule, lactosylceramide, which is often associated with pro-inflammatory signaling.[4][5]

Quantitative Data on Neutrophil Function

The following table summarizes the known quantitative effects of this compound on isolated human neutrophils.

Functional AssayStimulusTest CompoundConcentrationObserved EffectReference
Cell Viability -This compound1 - 50 µMReduces neutrophil viability in a concentration-dependent manner.[1][2]
Cell Aggregation f-Met-Leu-Phe (fMLP)This compound1 µMSignificantly inhibits fMLP-induced neutrophil aggregation.[6][7]

These findings indicate that this compound has a dual modulatory effect on neutrophils: it reduces their overall viability while also inhibiting their aggregation in response to a potent chemoattractant. The reduction in viability suggests an increase in programmed cell death (apoptosis), a crucial mechanism for the safe removal of neutrophils from inflammatory sites and the resolution of inflammation.[8] Inhibition of aggregation can prevent the excessive clustering of neutrophils that contributes to vascular occlusion and tissue damage.

Signaling Pathways

The precise signaling pathways and cell surface receptors for this compound have not been fully elucidated. However, by examining the well-documented pathways of its parent compound, Lactosylceramide, and the known mechanisms of neutrophil apoptosis, we can infer potential mechanisms of action.

Context: The Pro-Inflammatory Pathway of Lactosylceramide

Lactosylceramide (LacCer) is recognized as a significant pro-inflammatory mediator. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can activate LacCer synthase, leading to increased LacCer production. This newly synthesized LacCer can then activate NADPH oxidase to generate reactive oxygen species (ROS) and cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid for the synthesis of prostaglandins (B1171923) and other inflammatory eicosanoids. This creates a positive feedback loop that amplifies inflammation.[4][5][9]

G TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds LacCerS Lactosylceramide Synthase (Activation) TNFR->LacCerS Activates LacCer Lactosylceramide (LacCer) LacCerS->LacCer Synthesizes NADPHox NADPH Oxidase LacCer->NADPHox Activates cPLA2 cPLA2 LacCer->cPLA2 Activates ROS ROS Generation (Oxidative Stress) NADPHox->ROS ArachidonicAcid Arachidonic Acid Release cPLA2->ArachidonicAcid Inflammation Inflammatory Gene Expression (e.g., Adhesion Molecules) ROS->Inflammation Promotes ArachidonicAcid->Inflammation Precursor for Prostaglandins

Pro-inflammatory signaling pathway of Lactosylceramide (LacCer).
Putative Signaling Pathway for this compound in Neutrophils

Given that this compound reduces neutrophil viability, it likely triggers an apoptotic pathway. Neutrophil apoptosis is primarily regulated by the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases. A plausible, though hypothetical, mechanism is that this compound interacts with an unknown surface receptor or enters the cell to initiate a signaling cascade that disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

G LCS This compound Receptor Putative Receptor / Uptake Mechanism LCS->Receptor Signal Intracellular Signaling (Unknown Intermediates) Receptor->Signal Mito Mitochondrial Pathway (e.g., Bax/Bak activation) Signal->Mito Initiates CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Neutrophil Apoptosis (Reduced Viability) Casp3->Apoptosis

Putative pro-apoptotic signaling pathway of this compound in neutrophils.

Experimental Protocols & Methodologies

Investigating the effects of this compound requires robust methodologies for isolating immune cells and assessing their function.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for studying the impact of this compound on primary human neutrophils.

G Start Human Whole Blood Collection Isolation Neutrophil Isolation (e.g., Density Gradient Centrifugation) Start->Isolation Treatment Incubate Neutrophils with This compound (Varying Concentrations & Times) Isolation->Treatment Assay1 Viability/Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Assay1 Assay2 Functional Assay (e.g., Aggregation, Chemotaxis) Treatment->Assay2 Assay3 Signaling Analysis (e.g., Western Blot for Caspases) Treatment->Assay3 Analysis Data Analysis & Interpretation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Workflow for investigating the effects of this compound on neutrophils.
Protocol 1: Neutrophil Viability Assay (Trypan Blue Exclusion)

This protocol assesses cell viability by determining the integrity of the cell membrane.

  • Neutrophil Isolation : Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque followed by dextran (B179266) sedimentation. Resuspend purified neutrophils in a suitable buffer (e.g., RPMI 1640 medium).

  • Cell Treatment : Aliquot neutrophils into microcentrifuge tubes. Add this compound to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (the solvent used to dissolve the lipid). Incubate for a specified time (e.g., 2, 4, or 6 hours) at 37°C.

  • Staining : Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting : Load the mixture onto a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.

  • Calculation : Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Neutrophil Aggregation Assay

This protocol measures the ability of neutrophils to aggregate in response to a stimulus.

  • Cell Preparation : Isolate neutrophils as described above and resuspend them in a buffer containing calcium and magnesium (e.g., Hanks' Balanced Salt Solution). Adjust the cell concentration to approximately 2 x 10^7 cells/mL.

  • Pre-incubation : Place the cell suspension in an aggregometer cuvette with a stir bar at 37°C. Add this compound (e.g., 1 µM final concentration) or vehicle control and incubate for 2-5 minutes.

  • Stimulation : Add a stimulating agent such as fMLP (e.g., 100 nM final concentration) to induce aggregation.

  • Measurement : Record the change in light transmittance through the cell suspension over time using the aggregometer. An increase in light transmittance corresponds to an increase in cell aggregation.

  • Analysis : Quantify the aggregation by measuring the maximum change in light transmittance or the area under the curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the sensitive and specific quantification of this compound in biological samples (e.g., plasma, cell lysates).

  • Sample Preparation : To a known volume of sample (e.g., 100 µL of plasma), add an internal standard (a stable isotope-labeled version of the analyte).

  • Lipid Extraction : Perform a lipid extraction using a solvent system such as chloroform:methanol:water. The "single phase extract" is often suitable for recovering a broad range of sphingolipids.

  • Chromatographic Separation : Inject the extracted sample onto a reversed-phase C18 liquid chromatography column. Use a gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid to separate the lipids.

  • Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native this compound and its isotope-labeled internal standard.

  • Quantification : Construct a calibration curve using known concentrations of the analyte. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]

Conclusion and Future Directions

This compound is an emerging bioactive lipid with a clear modulatory role in the innate immune system. Current data demonstrates its ability to reduce neutrophil viability and inhibit aggregation, pointing towards a potential anti-inflammatory or pro-resolving function.[1][6] This contrasts with its parent molecule, lactosylceramide, which is typically pro-inflammatory.

For drug development professionals, this compound and its metabolic pathways present an intriguing area for therapeutic intervention. Key knowledge gaps remain, which represent critical future research directions:

  • Receptor Identification : The specific cell surface or intracellular receptors that bind this compound are unknown. Identifying these targets is crucial for understanding its mechanism of action.

  • Signaling Cascade Elucidation : The downstream signaling intermediates that link receptor binding to the observed effects on apoptosis and aggregation need to be identified.

  • In Vivo Relevance : The role of this compound needs to be validated in in vivo models of inflammatory diseases, such as acute lung injury, inflammatory bowel disease, or autoimmune disorders.

Understanding how the balance between lactosylceramide and this compound is regulated during an immune response could unlock new strategies for promoting the resolution of inflammation and treating inflammatory diseases.

References

A Tale of Two Sphingolipids: Unraveling the Divergent Cellular Roles of Lactosylceramide and Lactosyl-C18-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosphingolipids are critical modulators of a myriad of cellular processes, from signal transduction to cell-cell recognition. Among these, lactosylceramide (B164483) (LacCer) and its structural analog, lactosyl-C18-sphingosine (also known as lactosyl sphingosine (B13886) or lyso-LacCer), have emerged as key players with distinct and often opposing cellular functions. While LacCer is a well-established promoter of inflammation, oxidative stress, and cell proliferation, this compound exhibits a more nuanced role, including the induction of apoptosis in specific immune cell populations. This technical guide provides a comprehensive comparison of the cellular roles of these two sphingolipids, detailing their signaling pathways, presenting quantitative data from key experiments, and outlining methodologies for their study. This document aims to equip researchers and drug development professionals with a deeper understanding of these molecules to facilitate the identification of novel therapeutic targets.

Introduction: Structural Differences and Biosynthetic Pathways

Lactosylceramide and this compound share a common lactosyl-sphingosine backbone, but their structures diverge at the fatty acyl chain, a difference that profoundly impacts their biological activities. Lactosylceramide consists of a ceramide backbone linked to a lactose (B1674315) molecule.[1] The ceramide itself is composed of a sphingosine base and an N-acylated fatty acid.[1] In contrast, this compound is a form of lactosylceramide that lacks this fatty acyl group.[2]

The biosynthesis of lactosylceramide occurs in the Golgi apparatus, where lactosylceramide synthase catalyzes the transfer of galactose from UDP-galactose to glucosylceramide.[3] Lactosylceramide can then serve as a precursor for the synthesis of more complex glycosphingolipids.[4] this compound can be generated through the deacylation of lactosylceramide.

Comparative Cellular Roles and Signaling Pathways

The presence or absence of the fatty acyl chain dramatically alters the signaling properties of these two molecules, leading to distinct cellular outcomes.

Lactosylceramide: A Promoter of Proliferation and Inflammation

Lactosylceramide is a well-documented pro-inflammatory and pro-proliferative signaling molecule.[5] It is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1]

Signaling Pathways:

The signaling cascade initiated by lactosylceramide is often referred to as a "lactosylceramide-centric" pathway and involves the following key steps:

  • Activation of NADPH Oxidase and ROS Production: Upon stimulation by various agonists such as growth factors or pro-inflammatory cytokines, lactosylceramide synthase activity increases, leading to the accumulation of lactosylceramide in the plasma membrane.[6] This accumulation triggers the activation of NADPH oxidase, a multi-subunit enzyme complex, resulting in the production of reactive oxygen species (ROS).[5]

  • Induction of Oxidative Stress: The surge in ROS creates a state of oxidative stress, which in turn activates downstream signaling cascades.[5]

  • Activation of Cytosolic Phospholipase A2 (cPLA2): Lactosylceramide directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[7]

  • Arachidonic Acid Release and Eicosanoid Production: Activated cPLA2α cleaves arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which further amplify the inflammatory response.[7]

  • Activation of Proliferative Pathways: The lactosylceramide-induced ROS production can also activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, leading to the expression of transcription factors like c-Fos and ultimately promoting cell proliferation.[2]

Lactosylceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonists Agonists LacCer_Synthase Lactosylceramide Synthase Lactosylceramide Lactosylceramide cPLA2 cPLA2α Lactosylceramide->cPLA2 activates NADPH_Oxidase NADPH Oxidase ROS ROS NADPH_Oxidase->ROS produces ERK1_2 ERK1/2 ROS->ERK1_2 activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids precursor to Inflammation Inflammation Eicosanoids->Inflammation c_Fos c-Fos ERK1_2->c_Fos activates Cell_Proliferation Cell_Proliferation c_Fos->Cell_Proliferation

This compound: An Inducer of Neutrophil Apoptosis

In stark contrast to lactosylceramide, this compound has been shown to reduce the viability of human neutrophils in a concentration-dependent manner.[2] This suggests a pro-apoptotic role in this specific immune cell type. Furthermore, unlike lactosylceramide, it does not affect protein synthesis or cell proliferation in cardiomyocytes.[2]

Signaling Pathways:

The precise signaling pathway by which this compound induces neutrophil apoptosis is not as well-defined as that of lactosylceramide. However, based on the known roles of related sphingolipids, a potential mechanism can be proposed. Sphingosine, the backbone of this compound, is a known pro-apoptotic molecule.[8] It can be converted to sphingosine-1-phosphate (S1P), which often promotes cell survival.[8] Therefore, the cellular fate may depend on the balance between these molecules.

A plausible pathway for this compound-induced neutrophil apoptosis could involve:

  • Interaction with Cell Surface Receptors or Intracellular Targets: this compound may interact with specific G protein-coupled receptors (GPCRs) on the neutrophil surface or be transported into the cell to engage with intracellular targets. Lysophospholipids, a class of lipids that includes this compound, are known to signal through GPCRs.[9]

  • Activation of Pro-Apoptotic Signaling Cascades: This interaction could trigger downstream signaling cascades that promote apoptosis. This may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. The pro-apoptotic effects of sphingosine often involve the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK.[10]

  • Inhibition of Pro-Survival Pathways: this compound might also inhibit pro-survival pathways that are active in neutrophils, thereby tipping the balance towards apoptosis.

Lactosyl_C18_Sphingosine_Signaling cluster_membrane Neutrophil Plasma Membrane cluster_cytosol Cytosol Lactosyl_C18_Sphingosine This compound Receptor GPCR / Target Pro_Apoptotic_Signal Pro-Apoptotic Signaling Cascade Receptor->Pro_Apoptotic_Signal activates Survival_Pathway_Inhibition Inhibition of Pro-Survival Pathways Receptor->Survival_Pathway_Inhibition leads to Caspase_Activation Caspase Activation Pro_Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Survival_Pathway_Inhibition->Apoptosis

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the cellular effects of lactosylceramide and this compound. It is important to note that direct comparative studies are limited, and the effective concentrations can vary depending on the cell type and experimental conditions.

Cellular Effect Molecule Cell Type Effective Concentration Outcome Reference
Cell Viability This compoundHuman Neutrophils1-50 µMReduces viability[2]
Cell Proliferation LactosylceramideCardiomyocytes50-100 µMIncreases proliferation
Protein Synthesis LactosylceramideCardiomyocytesNot specifiedIncreases protein synthesis
Protein Synthesis This compoundCardiomyocytesNot specifiedNo effect[2]
Cell Aggregation This compoundHuman Neutrophils1 µMInhibits fMetLeuPhe-induced aggregation

Detailed Experimental Protocols

Neutrophil Viability Assay (Trypan Blue Exclusion)

This protocol is adapted for assessing the effect of this compound on neutrophil viability.

Materials:

  • Isolated human neutrophils

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan Blue solution (0.4% in PBS), sterile

  • Hemocytometer and microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in a suitable culture medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Aliquot the neutrophil suspension into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) to the respective tubes. Include a vehicle control (solvent alone). Incubate the cells for a specified time (e.g., 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Staining: After incubation, gently mix the cell suspension. Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution in a new tube.

  • Counting: Immediately load 10 µL of the cell/Trypan Blue mixture into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Neutrophil_Viability_Workflow Isolate_Neutrophils Isolate Human Neutrophils Treat_Cells Treat with This compound Isolate_Neutrophils->Treat_Cells Incubate Incubate Treat_Cells->Incubate Stain_Trypan_Blue Stain with Trypan Blue Incubate->Stain_Trypan_Blue Count_Cells Count Viable and Non-viable Cells Stain_Trypan_Blue->Count_Cells Calculate_Viability Calculate % Viability Count_Cells->Calculate_Viability

Measurement of Lactosylceramide Synthase Activity

This protocol provides a method to measure the activity of the enzyme responsible for lactosylceramide synthesis.

Materials:

  • Cell or tissue homogenates

  • Radiolabeled UDP-[^14C]Galactose

  • Glucosylceramide (acceptor substrate)

  • Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2, 2 mM MgCl2, and 0.2% Triton X-100)

  • Chloroform/methanol mixture (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (containing the enzyme), glucosylceramide, and reaction buffer.

  • Initiate Reaction: Start the reaction by adding radiolabeled UDP-[^14C]Galactose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Chromatography: Spot the extracted lipids onto an HPTLC plate and develop the chromatogram using an appropriate solvent system to separate lactosylceramide from other lipids.

  • Quantification: Visualize the radiolabeled lactosylceramide band using autoradiography or a phosphorimager. Scrape the corresponding band from the HPTLC plate and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabeled galactose incorporated into lactosylceramide per unit of time and protein concentration.

Conclusion and Future Directions

The distinct cellular roles of lactosylceramide and this compound highlight the critical importance of the fatty acyl chain in determining the biological activity of sphingolipids. Lactosylceramide's function as a pro-inflammatory and pro-proliferative mediator makes it a potential therapeutic target for diseases characterized by chronic inflammation and uncontrolled cell growth, such as cancer and atherosclerosis. Conversely, the pro-apoptotic activity of this compound in neutrophils suggests its potential as a modulator of the immune response.

Future research should focus on elucidating the detailed signaling pathway of this compound in neutrophils and other immune cells. Identifying its specific receptors and downstream effectors will be crucial for understanding its mechanism of action. Furthermore, direct comparative studies investigating the effects of both lipids in various cell types and disease models will provide a more comprehensive understanding of their relative contributions to cellular homeostasis and pathology. Such knowledge will be invaluable for the development of novel therapeutic strategies that target specific branches of sphingolipid metabolism and signaling.

References

Methodological & Application

Application Note: Quantitative Analysis of Lactosyl-C18-Sphingosine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactosyl-C18-sphingosine, also known as C18-Lactosyl(β)Ceramide or Lactosyl Sphingosine, is a bioactive sphingolipid. It is a derivative of lactosylceramide (B164483) lacking the fatty acyl group.[1] Understanding the quantitative levels of this compound in biological systems is crucial for elucidating its role in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the quantitative analysis of complex lipids.[2][3]

Signaling Pathway and Experimental Workflow

The biosynthesis of lactosylceramide, the precursor to this compound, is a key step in the glycosphingolipid metabolic pathway. The following diagram illustrates the simplified biosynthetic pathway.

Ceramide Ceramide Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide (LacCer) Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Lactosyl_C18_sphingosine This compound Lactosylceramide->Lactosyl_C18_sphingosine Ceramidase cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography (HILIC or Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Use of Lactosyl-C18-Sphingosine as an Internal Standard in Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids that play critical roles in various cellular processes, including signal transduction, cell recognition, and membrane stability. Lactosylceramides, a key intermediate in the biosynthesis of more complex GSLs, have been implicated in inflammatory and oxidative stress pathways.[1][2][3] Accurate quantification of these molecules is essential for understanding their roles in health and disease.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity. The use of an appropriate internal standard is crucial for reliable quantification, as it corrects for variability during sample preparation and analysis.[4] Lactosyl-C18-sphingosine, a structural analog of endogenous lactosylceramides, is a suitable internal standard for the quantification of various lactosylceramide (B164483) species. This document provides detailed application notes and protocols for the use of this compound as an internal standard in targeted sphingolipidomics.

Lactosylceramide Signaling Pathway

Lactosylceramide (LacCer) is a central molecule in several signaling pathways that contribute to inflammation and oxidative stress. It is synthesized from glucosylceramide (GlcCer) by the enzyme LacCer synthase.[1][2] Upon stimulation by various agonists, LacCer can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress can trigger downstream signaling cascades. Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1][2]

Lactosylceramide_Signaling_Pathway cluster_synthesis Lactosylceramide Synthesis cluster_downstream Downstream Signaling GlcCer Glucosylceramide (GlcCer) LacCer_Synthase LacCer Synthase GlcCer->LacCer_Synthase LacCer Lactosylceramide (LacCer) NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase LacCer_Synthase->LacCer ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor to Inflammation Inflammation Prostaglandins->Inflammation

Fig 1. Lactosylceramide Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Internal Standard (IS): this compound

  • Solvents: HPLC-grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water

  • Additives: Formic acid, ammonium (B1175870) formate

  • Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates

  • Solid Phase Extraction (SPE) Columns: C18 cartridges (optional, for sample cleanup)

Experimental Workflow for Sphingolipid Quantification

The general workflow for the quantification of sphingolipids using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Cells, Tissue) IS_Spiking 2. Internal Standard Spiking (Add this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) IS_Spiking->Lipid_Extraction Evaporation 4. Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution 5. Reconstitution (in LC-MS compatible solvent) Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (Targeted MRM) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Fig 2. Experimental Workflow
Detailed Methodologies

1. Preparation of Internal Standard Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent such as methanol at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

  • Prepare working solutions by diluting the stock solution in methanol to the desired concentration for spiking into samples.

2. Sample Preparation and Lipid Extraction

The following protocol is a modification of the Folch method for lipid extraction:

  • To 50 µL of biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard working solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Add 400 µL of water to induce phase separation.

  • Vortex for another 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The MRM transitions for the analytes and the internal standard should be optimized. For this compound, the protonated precursor ion [M+H]⁺ is monitored, which fragments to produce a characteristic product ion, typically corresponding to the sphingoid base.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of lactosylceramides using this compound as an internal standard. Please note that this data is illustrative and should be validated in your laboratory.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
LacCer (d18:1/16:0)1 - 1000> 0.995
LacCer (d18:1/18:0)1 - 1000> 0.995
LacCer (d18:1/24:0)1 - 1000> 0.994
LacCer (d18:1/24:1)1 - 1000> 0.996

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%RSD)Accuracy (%)
LacCer (d18:1/18:0)
LLOQ (1)1< 1585 - 115
Low QC (5)5< 1090 - 110
Mid QC (100)100< 1095 - 105
High QC (800)800< 1095 - 105

Table 3: Recovery

AnalyteConcentration (ng/mL)Extraction Recovery (%)
LacCer (d18:1/16:0)
Low (10)1085 - 95
High (500)50088 - 98

Conclusion

This compound serves as an effective internal standard for the accurate and precise quantification of lactosylceramides in various biological matrices by LC-MS/MS. The detailed protocols and illustrative performance data provided in these application notes offer a robust starting point for researchers, scientists, and drug development professionals engaged in sphingolipid analysis. It is recommended that each laboratory validates the method with their specific instrumentation and matrices to ensure optimal performance.

References

Chemoenzymatic Synthesis of Lactosyl-C18-Sphingosine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemoenzymatic synthesis of Lactosyl-C18-sphingosine, a bioactive sphingolipid of significant interest in biomedical research and drug development. The described methodology leverages a robust and efficient chemoenzymatic strategy, combining the flexibility of chemical synthesis for the core lactosyl sphingosine (B13886) structure with the specificity of enzymatic acylation. This approach allows for the high-yield production of this compound with excellent purity. Detailed experimental protocols for the chemical synthesis of the lactosyl sphingosine precursor, the enzymatic acylation step, and purification methods are provided. Furthermore, this note includes a summary of quantitative data and a visualization of the relevant biological signaling pathway to facilitate a deeper understanding of the synthesis process and the compound's functional context.

Introduction

Glycosphingolipids (GSLs) are integral components of cell membranes, playing crucial roles in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.[1][2] this compound, a lysoglycosphingolipid, is a key intermediate in the metabolism of more complex GSLs and is itself a bioactive molecule.[3][] Its structure, comprising a lactose (B1674315) disaccharide linked to a C18 sphingosine backbone, imparts amphiphilic properties that enable its interaction with cellular membranes and signaling proteins.[] The study of this compound and its analogs is critical for elucidating their roles in both normal physiology and pathological conditions, making their efficient synthesis a key priority for researchers.

Traditional chemical synthesis of GSLs is often hampered by multi-step procedures, low overall yields, and the need for extensive protecting group chemistry.[5] Chemoenzymatic approaches have emerged as a powerful alternative, offering improved efficiency and stereoselectivity.[6][7][8] The strategy detailed herein involves the chemical synthesis of lactosyl sphingosine (LacβSph) followed by an enzymatic or chemical acylation to introduce the C18 fatty acid chain, culminating in the target molecule, this compound.[5]

Data Presentation

The following table summarizes the quantitative data associated with the chemoenzymatic synthesis of this compound, including reaction yields and purity assessments.

StepDescriptionYield (%)Purity (%)Analytical MethodReference
1. Chemical Synthesis of LacβSphMulti-step chemical synthesis of lactosyl sphingosine from lactose and phytosphingosine (B30862).40>95NMR, Mass Spectrometry[5]
2. Chemical AcylationN-acylation of lactosyl sphingosine with stearic acid to form this compound.98-99>98HPLC, Mass Spectrometry[5]
3. PurificationPurification of the final product using C18 reverse-phase solid-phase extraction.>95>99HPLC, NMR[1]

Experimental Protocols

Materials and Reagents
Protocol 1: Chemical Synthesis of Lactosyl Sphingosine (LacβSph)

The chemical synthesis of lactosyl sphingosine is a multi-step process. A detailed, step-by-step protocol for the synthesis of LacβSph from lactose and phytosphingosine has been previously described and can be followed to obtain the precursor for the final acylation step.[5] The overall yield for this 12-step synthesis is approximately 40%.[5]

Protocol 2: Chemoenzymatic Synthesis of this compound (N-acylation of LacβSph)
  • Dissolution of Reactants:

    • Dissolve lactosyl sphingosine (1 equivalent) in a mixture of pyridine and dichloromethane (1:1 v/v).

    • In a separate flask, dissolve stearic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP in dichloromethane.

  • Reaction:

    • Slowly add the stearic acid solution to the lactosyl sphingosine solution at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification of this compound
  • Column Preparation:

    • Pack a chromatography column with C18 reverse-phase silica gel.

    • Equilibrate the column with an appropriate solvent system (e.g., a gradient of methanol in water or acetonitrile in water).[1]

  • Sample Loading and Elution:

    • Dissolve the crude product from Protocol 2 in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing organic solvent concentration.[9][10]

    • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

Chemoenzymatic Synthesis Workflow

G cluster_chemical Chemical Synthesis cluster_chemoenzymatic Acylation cluster_purification Purification Lactose Lactose Chemical_Steps Multi-step Chemical Synthesis (12 steps, ~40% yield) Lactose->Chemical_Steps Phytosphingosine Phytosphingosine Phytosphingosine->Chemical_Steps LacSph Lactosyl Sphingosine (LacβSph) Chemical_Steps->LacSph Acylation Chemical N-Acylation (~98-99% yield) LacSph->Acylation Stearic_Acid C18 Stearic Acid Stearic_Acid->Acylation LCS This compound Acylation->LCS Purification C18 Reverse-Phase Chromatography LCS->Purification Pure_LCS Pure this compound Purification->Pure_LCS

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Proposed Signaling Pathway for this compound

G LCS This compound Lysosome Lysosome LCS->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization Lysosome->LMP Induces cAMP_pathway cAMP Signaling Pathway LMP->cAMP_pathway Activates Cell_Death Cell Death cAMP_pathway->Cell_Death Leads to

Caption: Proposed signaling pathway for this compound-induced cell death.

Discussion

The chemoenzymatic synthesis route presented here offers a highly effective method for producing this compound. The initial chemical synthesis of lactosyl sphingosine, while lengthy, provides a crucial water-soluble intermediate that is amenable to subsequent enzymatic or chemical modifications.[11] The final acylation step is highly efficient, affording the desired product in excellent yield.[5] Purification by C18 reverse-phase chromatography is a straightforward and effective method for obtaining highly pure this compound, taking advantage of the hydrophobic C18 chain for retention.[1]

This compound and related lysosphingolipids are known to be bioactive.[3] Studies on similar molecules, such as galactosylsphingosine and glucosylsphingosine (B128621), have shown that they can induce lysosomal membrane permeabilization, leading to cell death.[12][13][14] This process is often associated with the activation of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[14][15] The proposed signaling pathway for this compound is based on these findings and suggests a mechanism by which this lipid may exert its cytotoxic effects, a crucial consideration for its potential therapeutic applications.

Conclusion

This application note provides a detailed protocol and supporting information for the chemoenzymatic synthesis of this compound. The combination of chemical synthesis and enzymatic/chemical acylation offers a robust and high-yielding route to this important bioactive lipid. The provided protocols and data will be a valuable resource for researchers in the fields of glycobiology, lipidology, and drug development, enabling the synthesis and further investigation of this compound and its biological functions.

References

Application Note: C18 Solid-Phase Extraction for the Purification of Lactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactosylsphingosine, a glycosphingolipid, is a molecule of significant interest in biomedical research, particularly as a potential biomarker in certain metabolic disorders. Its purification from complex biological or synthetic matrices is a critical step for accurate downstream analysis, such as mass spectrometry or cell-based assays. Solid-Phase Extraction (SPE) utilizing a C18 stationary phase is a robust and efficient method for this purpose. The C18 reverse-phase mechanism retains lactosylsphingosine based on hydrophobic interactions between its lipid tail and the C18 alkyl chains, while allowing more polar contaminants to be washed away. This document provides a detailed protocol for the purification of lactosylsphingosine using C18 SPE cartridges.

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of lactosylsphingosine using C18 cartridges. Optimization may be required depending on the specific sample matrix and desired purity.

Materials:

  • C18 SPE Cartridges (e.g., Waters Sep-Pak C18)[1][2]

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)[2]

  • Water (HPLC Grade or Milli-Q)[2]

  • Trifluoroacetic Acid (TFA) or Formic Acid[3][4]

  • Vacuum manifold (optional, can be performed with a syringe)[3]

  • Nitrogen evaporator or Speed-Vac[3]

  • Collection tubes (polypropylene or siliconized microcentrifuge tubes)[3]

Methodology:

  • Sample Pre-treatment:

    • Reconstitute the dried lipid extract or synthetic reaction mixture in a minimal volume of the Equilibration/Load Solution (see Table 1).

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Acidify the sample to a pH < 3 by adding TFA or formic acid to a final concentration of 0.1-0.5%.[3][4] This step helps to ensure consistent ionization and retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass the Conditioning Solution (see Table 1) through the C18 cartridge.[3] This step is crucial for wetting the C18 stationary phase and activating it for sample binding.

    • Ensure the sorbent bed does not dry out during this or any subsequent step.[3]

  • SPE Cartridge Equilibration:

    • Flush the cartridge with the Equilibration/Load Solution.[3] This prepares the stationary phase with the appropriate polarity for sample loading.

  • Sample Loading:

    • Slowly apply the pre-treated sample onto the conditioned and equilibrated C18 cartridge. A flow rate of approximately 1 drop per second is recommended to ensure efficient binding.[3]

    • After the sample has passed through, it is good practice to rinse the sample tube with a small volume of the Equilibration/Load Solution and load it onto the cartridge to ensure quantitative transfer.

  • Washing:

    • Wash the cartridge with the Desalting Solution to remove salts and other highly polar, unbound impurities.[3]

  • Elution:

    • Elute the retained lactosylsphingosine from the cartridge using the Elution Solution.[3] Collect the eluate in a clean, labeled collection tube.

    • To maximize recovery, a second elution step can be performed.

  • Drying and Reconstitution:

    • Dry the collected eluate completely using a nitrogen evaporator or a Speed-Vac.[3]

    • The purified lactosylsphingosine can be reconstituted in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS/MS).

Data Presentation: Protocol Parameters

The quantitative parameters for the C18 SPE protocol are summarized in the table below. These volumes are suitable for a standard 50 or 100mg/1ml C18 cartridge and can be scaled accordingly.

StepSolvent CompositionTypical VolumePurpose
Conditioning 90% Methanol / 10% Water / 0.1% TFA[3]3 mLTo wet and activate the C18 sorbent.
Equilibration/Load 99.9% Water / 0.1% TFA[3]2 mLTo prepare the sorbent for sample binding.
Desalting/Wash 5% Methanol / 95% Water / 0.1% TFA[3]1 mLTo remove salts and highly polar impurities.
Elution 50% Acetonitrile / 50% Water / 0.1% TFA[3]1 mLTo desorb and collect the target analyte.

Visualizations

Experimental Workflow

C18_Purification_Workflow SamplePrep Sample Pre-treatment (Dissolve & Acidify) Condition Cartridge Conditioning (Methanol/Water/TFA) SamplePrep->Condition Equilibrate Cartridge Equilibration (Water/TFA) Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing Step (Low % Organic) Load->Wash Elute Elution (High % Organic) Wash->Elute Dry Dry & Reconstitute Elute->Dry PurifiedProduct Purified Lactosylsphingosine Dry->PurifiedProduct

Caption: Workflow for lactosylsphingosine purification using a C18 cartridge.

Metabolic Context of Lactosylsphingosine

Metabolic_Pathway LC Lactosylceramide (B164483) Enzyme1 Acid Ceramidase (Conceptual Pathway) LC->Enzyme1 LS Lactosylsphingosine (Lyso-GL2) Enzyme2 Acyltransferase (Conceptual Pathway) LS->Enzyme2 Cer Ceramide FattyAcid Fatty Acid FattyAcid->Enzyme2 Enzyme1->LS Enzyme1->FattyAcid Enzyme2->LC

Caption: Metabolic relationship between lactosylceramide and lactosylsphingosine.

References

Application Notes and Protocols for Lactosyl-C18-sphingosine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from the deacylation of lactosylceramide. It plays a role in various cellular processes, particularly in modulating the functions of immune cells such as neutrophils. These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on neutrophil viability and aggregation, which are key functional responses in inflammation.

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound on human neutrophil functions, based on findings from relevant studies.

Assay Cell Type Stimulus This compound Concentration Observed Effect Reference
Neutrophil AggregationHuman Neutrophilsf-Met-Leu-Phe (fMLP)1 µMSignificant inhibition of aggregation[1]
Neutrophil AggregationHuman NeutrophilsA23187 (calcium ionophore)Not specifiedNo inhibition of aggregation[1]
Superoxide Anion GenerationHuman NeutrophilsPhorbol 12-myristate 13-acetate (PMA)Not specifiedNo effective inhibition[1]
Neutrophil ViabilityHuman NeutrophilsNone1-50 µMConcentration-dependent reduction in viability

Signaling Pathways

This compound is a lysosphingolipid that can influence intracellular signaling cascades. While its direct downstream targets are still under investigation, it is known to modulate pathways activated by G-protein coupled receptors (GPCRs), such as the fMLP receptor in neutrophils. The inhibition of fMLP-induced aggregation suggests an interference with the signaling cascade downstream of this receptor, which typically involves G-protein activation, phospholipase C (PLC), and subsequent activation of protein kinase C (PKC) and calcium mobilization, leading to cytoskeletal changes required for aggregation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP_Receptor fMLP Receptor (GPCR) G_Protein G-Protein fMLP_Receptor->G_Protein fMLP binding LCS This compound LCS->fMLP_Receptor Interferes with signaling LCS->G_Protein PLC Phospholipase C (PLC) LCS->PLC G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_PKC->Cytoskeletal_Rearrangement Aggregation Neutrophil Aggregation Cytoskeletal_Rearrangement->Aggregation

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Protocol 1: Human Neutrophil Viability Assay

This protocol describes how to assess the effect of this compound on the viability of human neutrophils using a colorimetric MTT assay.

Materials:

  • This compound

  • Human neutrophils (isolated from fresh peripheral blood)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS. Seed 1 x 10^5 cells in 100 µL of medium per well in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Chloroform:Methanol:Water at a 2:1:0.1 ratio). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the control wells, add 100 µL of medium with the vehicle control.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: fMLP-Induced Neutrophil Aggregation Assay

This protocol details a method to evaluate the inhibitory effect of this compound on fMLP-induced neutrophil aggregation.

Materials:

  • This compound

  • Human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • f-Met-Leu-Phe (fMLP)

  • Aggregometer or a microplate reader capable of kinetic reads

  • Siliconized glass cuvettes with stirring bars (for aggregometer) or a 96-well plate

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils and resuspend them in HBSS at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubation with Compound: Pre-warm the neutrophil suspension to 37°C. Add this compound to the cell suspension to a final concentration of 1 µM. A vehicle control should also be prepared. Incubate for 10 minutes at 37°C.

  • Aggregation Measurement (Aggregometer): a. Place a 0.5 mL aliquot of the pre-incubated neutrophil suspension into a siliconized cuvette with a stirring bar. b. Place the cuvette in the aggregometer and allow the baseline to stabilize. c. Add fMLP to a final concentration of 0.1 µM to induce aggregation. d. Record the change in light transmittance for 5-10 minutes.

  • Aggregation Measurement (Microplate Reader): a. Add 200 µL of the pre-incubated neutrophil suspension to the wells of a 96-well plate. b. Place the plate in a microplate reader pre-warmed to 37°C. c. Add fMLP to a final concentration of 0.1 µM. d. Immediately start a kinetic read of the absorbance at 650 nm every 15-30 seconds for 10-15 minutes with intermittent shaking to promote cell-cell contact. A decrease in absorbance indicates aggregation.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based assay using this compound.

G start Start isolate_cells Isolate Target Cells (e.g., Human Neutrophils) start->isolate_cells prepare_compound Prepare this compound Working Solutions start->prepare_compound seed_cells Seed Cells in Assay Plate isolate_cells->seed_cells treat_cells Treat Cells with This compound prepare_compound->treat_cells seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate add_stimulus Add Stimulus (if applicable, e.g., fMLP) incubate->add_stimulus assay_endpoint Perform Assay Endpoint (e.g., Viability, Aggregation) incubate->assay_endpoint  (for viability) add_stimulus->assay_endpoint data_analysis Data Acquisition & Analysis assay_endpoint->data_analysis end End data_analysis->end

Caption: General workflow for a this compound cell-based assay.

References

Application Notes and Protocols for Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as Lactosyl Sphingosine (B13886) or Lyso-Lactosylceramide, is a bioactive sphingolipid. It is a crucial intermediate in the metabolism of glycosphingolipids, serving as a precursor to more complex structures like gangliosides.[1][2] Structurally, it consists of a sphingosine base (d18:1) linked to a lactose (B1674315) moiety.[1] This molecule plays a significant role in various cellular processes, including cell adhesion, signaling, and differentiation, and is implicated in both normal physiological functions and the pathology of diseases such as neurodegenerative disorders and cancer.[2]

This document provides detailed protocols for the handling, storage, and application of this compound in common experimental settings, including cell viability and aggregation assays in neutrophils and the study of cardiomyocyte hypertrophy. It also outlines its use as an internal standard in mass spectrometry-based lipidomics.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and biological activity.

Storage Conditions
FormStorage TemperatureShelf LifeNotes
Powder -20°C[3]≥ 3 years[3]Store away from direct sunlight.[3]
In Solvent -80°C[3]≥ 1 year[3]Store away from direct sunlight.[3]
Shipping

This compound is typically shipped at room temperature in the continental US, but may be shipped with blue ice for international orders.[3]

Preparation of Stock Solutions

Solubility:

SolventSolubilityNotes
Chloroform:Methanol:Water (2:1:0.1, v/v/v) Soluble[3]Sonication is recommended to aid dissolution.[3]
DMSO Soluble
Water Soluble

Protocol for Reconstitution:

  • Allow the vial of this compound powder to warm to room temperature before opening.

  • Add the desired volume of solvent (e.g., Chloroform:Methanol:Water, 2:1:0.1) to the vial to achieve the desired stock concentration.

  • Vortex briefly to mix.

  • If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.

  • Store the stock solution in tightly sealed vials at -80°C.

Experimental Protocols

Neutrophil Function Assays

This compound has been shown to affect neutrophil function, specifically by reducing cell viability and inhibiting aggregation.[4][5]

A detailed protocol for the isolation of human neutrophils from peripheral blood is required for the following assays. This typically involves density gradient centrifugation using Ficoll-Paque, followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.

This protocol is designed to assess the dose-dependent effect of this compound on human neutrophil viability.[4][5]

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Resuspend isolated neutrophils in RPMI 1640 supplemented with 10% FBS to a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 50 µM.[4][5]

  • Add 100 µL of the neutrophil suspension to each well of a 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 1, 4, 24 hours).

  • At each time point, mix an aliquot of the cell suspension from each well with an equal volume of Trypan Blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of viable cells for each concentration and time point.

This protocol details a method to investigate the inhibitory effect of this compound on N-formylmethionyl-leucyl-phenylalanine (fMetLeuPhe)-induced neutrophil aggregation.[3]

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound stock solution

  • fMetLeuPhe solution (e.g., 1 µM)

  • Platelet aggregometer or spectrophotometer

Protocol:

  • Resuspend isolated neutrophils in HBSS to a concentration of 5 x 10^6 cells/mL.

  • Pre-warm the cell suspension to 37°C.

  • Place a cuvette with a stir bar containing the neutrophil suspension in the aggregometer and establish a baseline reading.

  • Add this compound to the desired final concentration (e.g., 1 µM) and incubate for a short period (e.g., 2-5 minutes).[3] A vehicle control should be run in parallel.

  • Initiate aggregation by adding fMetLeuPhe.

  • Record the change in light transmittance over time, which corresponds to the degree of cell aggregation.

  • Analyze the aggregation curves to determine the extent of inhibition by this compound.

G cluster_workflow Neutrophil Aggregation Assay Workflow Isolate Neutrophils Isolate Neutrophils Resuspend in HBSS Resuspend in HBSS Isolate Neutrophils->Resuspend in HBSS Pre-warm to 37°C Pre-warm to 37°C Resuspend in HBSS->Pre-warm to 37°C Establish Baseline Establish Baseline Pre-warm to 37°C->Establish Baseline Add this compound Add this compound Establish Baseline->Add this compound Add fMetLeuPhe Add fMetLeuPhe Add this compound->Add fMetLeuPhe Record Aggregation Record Aggregation Add fMetLeuPhe->Record Aggregation Analyze Data Analyze Data Record Aggregation->Analyze Data

Caption: Workflow for fMetLeuPhe-Induced Neutrophil Aggregation Assay.

Cardiomyocyte Hypertrophy Studies

While this compound does not appear to affect cardiomyocyte proliferation, its precursor, lactosylceramide, has been shown to induce hypertrophy.[6] The following protocol describes a general method for inducing cardiomyocyte hypertrophy, which can be adapted to study the effects of this compound.

This protocol uses Angiotensin II (Ang II) to induce a hypertrophic response in neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.[7][8]

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and/or Horse Serum

  • Angiotensin II (Ang II) solution (e.g., 1 µM)

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei)

  • Microscope with imaging capabilities

Protocol:

  • Culture NRVMs or H9c2 cells in DMEM supplemented with serum. For H9c2 cells, differentiation into myotubes can be induced by reducing the serum concentration.

  • Once cells reach the desired confluency or differentiation state, replace the medium with serum-free or low-serum medium for 24 hours to synchronize the cells.

  • Treat the cells with Ang II (e.g., 1 µM) in the presence or absence of varying concentrations of this compound for 48 hours.[7][8] Include appropriate vehicle controls.

  • After the treatment period, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells (if required for intracellular staining) and stain with Phalloidin to visualize the actin cytoskeleton and DAPI for nuclear staining.

  • Acquire images using a fluorescence microscope.

  • Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ) to quantify hypertrophy.

  • Protein synthesis can be assessed by [3H]-leucine incorporation assays, and hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) can be quantified by qPCR or Western blotting.[6]

Lactosylceramide-induced hypertrophy has been linked to the activation of the ERK1/2 signaling pathway.[6] This protocol outlines how to assess the phosphorylation status of ERK1/2 in response to this compound.

Materials:

  • Cardiomyocytes treated as described in 3.2.1.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Following treatment, lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against t-ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.

G Lactosylceramide Lactosylceramide ROS Generation ROS Generation Lactosylceramide->ROS Generation PKC Activation PKC Activation ROS Generation->PKC Activation ERK1/2 Phosphorylation ERK1/2 Phosphorylation PKC Activation->ERK1/2 Phosphorylation c-jun/c-fos Expression c-jun/c-fos Expression ERK1/2 Phosphorylation->c-jun/c-fos Expression Cardiomyocyte Hypertrophy Cardiomyocyte Hypertrophy c-jun/c-fos Expression->Cardiomyocyte Hypertrophy

Caption: Putative Lactosylceramide-Induced Hypertrophy Signaling Pathway.

Use as an Internal Standard in Mass Spectrometry

Due to its unique mass, this compound can be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of other glycosphingolipids. A deuterated version, this compound-d7, is also available for use as an internal standard in isotope dilution mass spectrometry.[9]

Protocol Outline:

  • Sample Preparation: To the biological sample (e.g., plasma, cell lysate), add a known amount of this compound or its deuterated analog as an internal standard.[10][11]

  • Lipid Extraction: Perform a lipid extraction using a method suitable for glycosphingolipids, such as a modified Folch or Bligh-Dyer extraction.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase or HILIC).

    • Develop a chromatographic method to separate the analytes of interest from other lipid species.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target analytes and the this compound internal standard.

  • Quantification:

    • Integrate the peak areas for the analytes and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analytes in the original sample by comparing these ratios to a standard curve generated with known concentrations of the analytes.

G cluster_workflow LC-MS/MS Workflow with Internal Standard Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Lipid Extraction Lipid Extraction Add Internal Standard->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection (MRM)->Data Analysis & Quantification

Caption: General workflow for lipidomics using an internal standard.

Signaling Pathways

This compound is an integral part of the glycosphingolipid metabolic pathway.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS Gangliosides Gangliosides Lactosylceramide->Gangliosides This compound This compound Lactosylceramide->this compound Deacylase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK1/2

Caption: Simplified Glycosphingolipid Metabolic Pathway.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • For research use only. Not for human or veterinary use.

References

Application Notes and Protocols for Lactosyl-C18-Sphingosine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubilization and use of Lactosyl-C18-sphingosine (also known as Lactosylsphingosine or Lyso-Lactosylceramide) in various in vitro research applications.

Introduction

This compound is a bioactive glycosphingolipid that plays a crucial role in various cellular processes. As a key intermediate in the biosynthesis of more complex glycosphingolipids like gangliosides, it is integral to the structure and function of cell membranes.[1] Emerging research has identified this compound as a signaling molecule involved in inflammation, apoptosis, and cell adhesion.[1] Notably, it has been shown to reduce the viability of human neutrophils in a concentration-dependent manner, typically within a range of 1-50 μM.[2][3] Understanding its solubility and proper handling is critical for accurate and reproducible in vitro studies.

Solubility Data

This compound is a crystalline solid that requires careful selection of solvents for the preparation of stock solutions for in vitro experiments. The following table summarizes its known solubility in various solvents.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 40 mg/mLA stock solution of 40 mg/mL in DMSO has been reported.[4]
Chloroform:Methanol:WaterSolubleA common solvent mixture for dissolving sphingolipids, typically in a 2:1:0.1 ratio. Sonication is recommended to aid dissolution.[4]
Ethanol (B145695)~ 1 mg/mLA similar compound, galactosylsphingosine, is soluble in ethanol at approximately 1 mg/mL. This can be used as a starting point for this compound.[5]
Phosphate-Buffered Saline (PBS), pH 7.2~ 1 mg/mLA similar compound, galactosylsphingosine, can be dissolved directly in aqueous buffers like PBS at approximately 1 mg/mL. It is not recommended to store aqueous solutions for more than one day.[5]
WaterSolubleQualitative data indicates solubility, but quantitative data is limited. Preparation of aqueous solutions directly may be possible for some applications.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in cell culture media for various in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Neutrophil Viability Assay

This protocol is designed to assess the effect of this compound on the viability of human neutrophils, a key application based on its known biological activity.

Materials:

  • This compound stock solution (in DMSO)

  • Isolated human neutrophils

  • RPMI 1640 medium (or other suitable cell culture medium)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed isolated human neutrophils in a 96-well plate at a density of 1-5 x 10^5 cells/well in RPMI 1640 medium supplemented with FBS.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest lipid concentration).

  • Cell Treatment: Add the working solutions to the appropriate wells of the 96-well plate containing the neutrophils.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a preferred method. For example, if using an MTT assay, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway and Experimental Workflow

Lactosylceramide-Centric Signaling Pathway

This compound is closely related to lactosylceramide (B164483) and is involved in similar signaling cascades. The following diagram illustrates the central role of lactosylceramide in initiating inflammatory and oxidative stress pathways.

Lactosylceramide_Signaling cluster_stimuli External Stimuli cluster_synthesis Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase Lactosylceramide Synthase PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase GlcCer Glucosylceramide GlcCer->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide signaling cascade.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.

Experimental_Workflow prep Prepare Stock Solution (e.g., in DMSO) treat Prepare Working Solutions & Treat Cells prep->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assay (e.g., Viability, Cytokine production) incubate->assay analyze Data Acquisition & Analysis assay->analyze

Caption: General in vitro experimental workflow.

References

Application Notes and Protocols for Fluorescent Labeling of Lactosyl-C18-sphingosine for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of Lactosyl-C18-sphingosine and its application in cellular imaging. The protocols detailed below are based on established methodologies for labeling and imaging sphingolipids.

Introduction

This compound, a key intermediate in the biosynthesis of complex glycosphingolipids, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and membrane trafficking.[1][2][3] Visualizing the subcellular localization and dynamics of lactosylceramide (B164483) is essential for understanding its function in both normal physiology and disease states. Fluorescently labeling this compound allows for its real-time tracking in living cells and detailed localization in fixed specimens using fluorescence microscopy.

The most common approach for imaging lactosylceramide involves the use of fluorescent analogs, where a fluorophore is attached to the lipid. BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are two widely used fluorophores for this purpose.[4][5] BODIPY-labeled probes are generally preferred for imaging studies due to their superior brightness, photostability, and the unique property of forming excimers at high concentrations, which enables ratiometric imaging.[4][5][6][7]

Principle of Visualization

The visualization of this compound in cellular systems is achieved by introducing a fluorescently labeled analog into cells. This analog mimics the behavior of the endogenous molecule, allowing for its trafficking and localization to be monitored by fluorescence microscopy. The choice of the fluorophore is critical and depends on the specific experimental requirements, such as the desired spectral properties and the need for photostability for time-lapse imaging.[2][4][5]

BODIPY-labeled lactosylceramide is particularly useful as its fluorescence emission shifts from green to red at high concentrations, a phenomenon known as excimer formation.[6][7] This property can be used to visualize areas of high lipid concentration, such as the Golgi apparatus.[6][7]

Fluorescent Probes for this compound Labeling

BODIPY FL and NBD are the most commonly used dyes for labeling sphingolipids. The selection of the dye should be based on the specific needs of the experiment. BODIPY FL is generally recommended for most imaging applications due to its superior photophysical properties.[4][5]

PropertyNBDBODIPY FL
Excitation Maximum (nm) ~466~505
Emission Maximum (nm) ~536~512 (monomer), ~620 (excimer)
Quantum Yield ModerateHigh
Photostability ModerateHigh
Environmental Sensitivity Sensitive to solvent polarityRelatively insensitive
Excimer Formation NoYes
Brightness GoodExcellent

Table 1: Comparison of photophysical properties of NBD and BODIPY FL fluorophores.[4][8][9]

Experimental Protocols

Protocol 1: Preparation of Fluorescent Lactosylceramide-BSA Complex

For efficient delivery into cells, it is recommended to use a complex of the fluorescent lactosylceramide with bovine serum albumin (BSA).[7]

Materials:

  • BODIPY FL C5-Lactosylceramide (or NBD-Lactosylceramide)

  • Chloroform (B151607)

  • Ethanol

  • Defatted BSA (Bovine Serum Albumin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Nitrogen gas

  • Vacuum pump

Procedure:

  • Prepare a 1 mM stock solution of the fluorescent lactosylceramide in a 19:1 (v/v) mixture of chloroform and ethanol.[7]

  • In a glass test tube, evaporate 50 µL of the stock solution to dryness under a stream of nitrogen, followed by at least 1 hour under vacuum.[7]

  • Resuspend the dried lipid in 200 µL of ethanol.[7]

  • Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES buffer.[7]

  • While vigorously vortexing the BSA solution, inject the ethanolic solution of the fluorescent lactosylceramide.[7]

  • The final concentration of the fluorescent lactosylceramide-BSA complex will be approximately 5 µM.

  • Store the complex at -20°C for future use.[7]

Protocol 2: Live-Cell Imaging of Fluorescent Lactosylceramide

This protocol describes the labeling of live cells to visualize the trafficking of lactosylceramide.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent Lactosylceramide-BSA complex (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Imaging buffer (e.g., HBSS with 10 mM HEPES)

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

Procedure:

  • Grow cells to 60-80% confluency on a suitable imaging dish.[10]

  • Wash the cells twice with pre-warmed serum-free medium or imaging buffer.[10]

  • Prepare a working solution of the fluorescent lactosylceramide-BSA complex at a final concentration of 1-5 µM in serum-free medium or imaging buffer.[10]

  • Incubate the cells with the labeling solution for 15-30 minutes at 37°C.[10] For studying endocytosis, an initial incubation at 4°C for 30 minutes can be performed to allow the lipid to bind to the plasma membrane, followed by a shift to 37°C to initiate internalization.[7]

  • Wash the cells three times with pre-warmed imaging buffer to remove the excess probe.[10]

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Immediately image the cells on a fluorescence microscope equipped with a temperature-controlled stage. For BODIPY FL, use a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).[10]

Protocol 3: Fixed-Cell Imaging of Fluorescent Lactosylceramide

This protocol is for labeling fixed cells to visualize the subcellular distribution of lactosylceramide.

Materials:

  • Cells cultured on coverslips

  • Fluorescent Lactosylceramide-BSA complex (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Grow cells to 60-80% confluency on coverslips.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[11]

  • Wash the cells three times with PBS.[11]

  • Prepare a working solution of the fluorescent lactosylceramide-BSA complex at a final concentration of 5 µM in an appropriate buffer (e.g., HBSS/HEPES).[7]

  • Incubate the fixed cells with the labeling solution for 30 minutes at 4°C.[7]

  • Wash the cells three times with ice-cold buffer.[7]

  • Mount the coverslips on a microscope slide using a suitable mounting medium.

  • Image the cells using a fluorescence microscope.

Data Presentation

ParameterTypical ValueReference
Probe Concentration 1 - 5 µM[10]
Incubation Time (Live Cells) 15 - 30 minutes[10]
Incubation Temperature 37°C (live), 4°C (binding)[7][10]
BODIPY FL Excitation ~490 nm[10]
BODIPY FL Emission ~525 nm[10]
NBD Excitation ~466 nm[4]
NBD Emission ~536 nm[4]

Table 2: Summary of typical experimental parameters for fluorescent lactosylceramide imaging.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Probe Preparation cluster_cell_prep Cell Preparation cluster_labeling Cell Labeling cluster_imaging Imaging prep1 Prepare 1 mM Stock Solution (in Chloroform:Ethanol) prep2 Evaporate and Resuspend (in Ethanol) prep1->prep2 prep3 Prepare BSA Solution (in HBSS/HEPES) prep2->prep3 prep4 Complex Formation (Vortexing) prep3->prep4 label1 Incubate with Probe-BSA Complex (1-5 µM, 15-30 min, 37°C) prep4->label1 cell1 Culture Cells on Glass-bottom Dish cell2 Wash with Serum-free Medium cell1->cell2 cell2->label1 label2 Wash 3x with Imaging Buffer label1->label2 image1 Acquire Images (Fluorescence Microscope) label2->image1

Caption: Experimental workflow for fluorescent labeling and imaging of lactosylceramide in cells.

Lactosylceramide Signaling Pathway

G cluster_synthesis agonist Agonists (e.g., ox-LDL, TNF-α) lcs Lactosylceramide Synthase agonist->lcs activates laccer Lactosylceramide (LacCer) glccer Glucosylceramide glccer->laccer converted by nadph NADPH Oxidase laccer->nadph activates cpla2 cPLA2 laccer->cpla2 activates caveolin Caveolin-1 laccer->caveolin associates with ros Reactive Oxygen Species (ROS) nadph->ros generates ox_stress Oxidative Stress ros->ox_stress arachidonic Arachidonic Acid cpla2->arachidonic releases inflammation Inflammation arachidonic->inflammation leads to endocytosis Caveolar Endocytosis caveolin->endocytosis

Caption: Lactosylceramide-centric signaling pathway leading to inflammation and oxidative stress.

Applications

  • Studying Endocytic Pathways: Fluorescently labeled lactosylceramide is a well-established marker for caveolin-1-dependent endocytosis.[12][13] By tracking its internalization, researchers can investigate the mechanisms of this specific endocytic route.

  • Visualizing the Golgi Apparatus: Due to its role as a precursor for more complex glycosphingolipids, lactosylceramide is actively metabolized in the Golgi apparatus. Fluorescent analogs accumulate in this organelle, making them excellent markers for its visualization.[7]

  • Investigating Lipid Rafts: Lactosylceramide is a component of lipid rafts, which are specialized microdomains in the plasma membrane involved in signal transduction.[1][2] Fluorescent lactosylceramide can be used to study the dynamics and organization of these domains.

  • Drug Development: Understanding the trafficking of lactosylceramide is important in the context of diseases where its metabolism is altered, such as certain lysosomal storage diseases and cancers.[14] Fluorescent probes can be used to screen for drugs that modulate its transport or metabolism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Insufficient probe concentration- Short incubation time- Low expression of uptake machinery- Increase probe concentration (up to 10 µM)- Increase incubation time- Optimize microscope settings (laser power, detector gain)
High Background - Incomplete washing- Probe aggregation- Ensure thorough washing after labeling- Use a confocal microscope to reduce out-of-focus light- Prepare fresh probe-BSA complex
Phototoxicity - High laser power- Long exposure times- Reduce laser power and exposure time- Use a more photostable dye (BODIPY)- Acquire images at longer time intervals
Altered Cellular Morphology - Probe toxicity at high concentrations- Solvent toxicity- Perform a dose-response curve to determine the optimal non-toxic concentration- Ensure the final concentration of the organic solvent is minimal

References

Application Notes and Protocols for Studying Neutrophil Viability with Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid that has been shown to influence the viability of human neutrophils. Understanding the mechanisms by which this compound affects neutrophil lifespan is critical for research in inflammation, immunology, and drug development, as neutrophils play a central role in the innate immune response. These application notes provide a comprehensive overview of the effects of this compound on neutrophil viability, detailing the underlying signaling pathways and providing explicit protocols for experimental investigation.

Neutrophils are characterized by a short lifespan, undergoing constitutive apoptosis to ensure the safe clearance of these potent inflammatory cells. Dysregulation of neutrophil apoptosis is implicated in various inflammatory diseases. Sphingolipids, including ceramides (B1148491) and sphingosine-1-phosphate (S1P), are key regulators of this process. While S1P is generally recognized as a pro-survival signal for neutrophils, often acting via the p38 MAPK pathway, ceramide and other sphingosine (B13886) derivatives are typically pro-apoptotic. This compound falls into the latter category, reducing neutrophil viability in a concentration-dependent manner.

Mechanism of Action: Signaling Pathways in Neutrophil Apoptosis

The precise signaling cascade initiated by this compound in neutrophils is a subject of ongoing research. However, based on the known roles of related sphingolipids, a putative mechanism involves the induction of the intrinsic apoptotic pathway. This pathway converges on the mitochondria, leading to the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors, and subsequent activation of executioner caspases.

A potential signaling pathway for this compound-induced neutrophil apoptosis is outlined below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LCS This compound Mitochondrion Mitochondrion LCS->Mitochondrion Induces Mitochondrial Membrane Potential Disruption Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G cluster_proc Neutrophil Isolation Workflow start Whole Blood Collection dextran Dextran Sedimentation (RBC aggregation) start->dextran leukocyte Collect Leukocyte-rich Plasma dextran->leukocyte ficoll Ficoll-Paque Density Gradient Centrifugation leukocyte->ficoll granulocyte Isolate Granulocyte Pellet ficoll->granulocyte lysis RBC Lysis granulocyte->lysis wash Wash and Resuspend Neutrophils lysis->wash end Purity and Viability Check wash->end

Application Notes and Protocols: Lactosyl-C18-sphingosine in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as lactosylsphingosine or lyso-lactosylceramide, is a bioactive lysosphingolipid that plays a significant role in various cellular processes. As an intermediate in the metabolism of glycosphingolipids, it serves as a precursor for the synthesis of more complex gangliosides, such as GM3.[1] In the field of lipidomics, this compound is gaining attention as a potential biomarker and a key signaling molecule involved in cell adhesion, differentiation, and immune responses.[1] Its unique structure, lacking the fatty acyl group of lactosylceramide, confers distinct biological activities, including the ability to reduce the viability of human neutrophils.[2][3]

These application notes provide a comprehensive overview of the role of this compound in lipidomics research, including its biological functions, relevant signaling pathways, and detailed protocols for its quantification and analysis.

Biological Significance and Applications

This compound is involved in a range of physiological and pathological processes:

  • Immune Cell Regulation: It has been shown to reduce the viability of human neutrophils in a concentration-dependent manner, suggesting a role in modulating inflammatory responses.[2][3] It can also inhibit fMetLeuPhe-induced cell aggregation in neutrophils at a concentration of 1 μM.[4]

  • Precursor for Ganglioside Synthesis: this compound is a crucial building block for the enzymatic synthesis of gangliosides like GM3, which are integral components of cell membranes and are involved in cell-cell recognition, adhesion, and signaling.

  • Cell Signaling: As a bioactive lipid, it is involved in cellular signaling pathways that regulate processes such as cell adhesion and differentiation.[1]

  • Potential Biomarker: Altered levels of lysosphingolipids, including lactosylsphingosine, have been associated with certain diseases, indicating its potential as a diagnostic or prognostic biomarker.[5]

Quantitative Data from Lipidomics Studies

The following table summarizes the concentration of this compound and related sphingolipids in human plasma, as determined by lipidomics analysis. This data provides a reference for baseline levels in a healthy population.

Lipid SpeciesMean Concentration (µM)Standard Deviation (µM)
This compound (d18:1) Data not explicitly found in a summarized table Data not explicitly found in a summarized table
Sphingomyelin (SM)~800-
Ceramide (Cer)~10-
Glucosyl/Galactosylceramide (HexCer)~5-
Sphingosine-1-phosphate (S1P)0.2-0.8-

Note: While a comprehensive lipidomics study of human plasma was identified, the specific mean concentration and standard deviation for this compound were not presented in a readily available table in the primary text of the search results. Further analysis of supplementary data from such studies would be required to populate this specific entry. The provided values for other sphingolipids offer context to the relative abundance of different species.

Signaling Pathways

This compound is a key intermediate in the glycosphingolipid biosynthetic pathway and is implicated in specific signaling events, particularly in immune cells.

Glycosphingolipid Biosynthetic Pathway

This compound serves as a central precursor in the synthesis of a variety of complex glycosphingolipids, including gangliosides. This pathway is fundamental to establishing the glycocalyx that surrounds cells and mediates a multitude of cellular interactions.

GSL_Biosynthesis Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase LactoSph This compound LacCer->LactoSph Acyl-CoA Hydrolase (hypothetical) GM3 Ganglioside GM3 LactoSph->GM3 GM3 Synthase ComplexGSL Complex Gangliosides GM3->ComplexGSL Various Glycosyltransferases

Biosynthesis of Glycosphingolipids.
Putative Signaling in Neutrophils

Based on its observed effects on neutrophil viability and aggregation, this compound is thought to initiate intracellular signaling cascades. While the precise receptors and downstream effectors are still under investigation, a plausible pathway involves the modulation of key signaling nodes that control cell survival and adhesion.

Neutrophil_Signaling LactoSph This compound Receptor Putative Receptor LactoSph->Receptor Signaling Intracellular Signaling (e.g., Ca2+ mobilization) Receptor->Signaling Apoptosis Apoptosis Pathway Activation Signaling->Apoptosis Adhesion Modulation of Adhesion Molecules Signaling->Adhesion Viability Decreased Neutrophil Viability Apoptosis->Viability Aggregation Inhibition of Cell Aggregation Adhesion->Aggregation Lipid_Extraction Sample Biological Sample (e.g., Plasma, Cell Pellet) AddSolvent Add Chloroform:Methanol (2:1, v/v) + Internal Standard (d7-Lactosyl-C18-sphingosine) Sample->AddSolvent Homogenize Homogenize/Vortex AddSolvent->Homogenize AddWater Add 0.2 vol of 0.9% NaCl Homogenize->AddWater Centrifuge Centrifuge to Separate Phases AddWater->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for the Quantitative Analysis of Lactosyl-C18-Sphingosine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid that plays a role in various cellular processes. It is an intermediate in the metabolism of glycosphingolipids and serves as a precursor to more complex gangliosides, such as lyso-ganglioside GM3.[1] The quantitative analysis of this compound in plasma is crucial for understanding its physiological and pathological roles, and for the development of potential biomarkers for various diseases.

These application notes provide a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway

This compound is a key molecule in the broader sphingolipid metabolic pathway. The diagram below illustrates its position in the biosynthesis and degradation of complex glycosphingolipids.

cluster_synthesis Biosynthesis cluster_degradation Degradation / Salvage Pathway Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide_d Lactosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex_Gangliosides Complex Gangliosides (e.g., GM3, GD3) Lactosylceramide->Complex_Gangliosides Sialyltransferases, etc. Lactosyl_C18_sphingosine This compound Lactosylceramide_d->Lactosyl_C18_sphingosine Acid Ceramidase Lyso_Ganglioside_GM3 Lyso-Ganglioside GM3 Lactosyl_C18_sphingosine->Lyso_Ganglioside_GM3 Sialyltransferase Sphingosine Sphingosine Lactosyl_C18_sphingosine->Sphingosine Ceramidase

Caption: Biosynthesis and degradation pathway of this compound.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

Plasma_Sample Plasma Sample (e.g., 50 µL) Protein_Precipitation Protein Precipitation (Methanol with Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

The following protocols are recommended for the quantitative analysis of this compound in plasma. Note: This protocol is a recommended starting point and requires in-house validation.

Materials and Reagents
  • This compound analytical standard

  • Lyso-lactosylceramide (d18:1, C12:0) or other suitable stable isotope-labeled internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Thaw plasma samples on ice.

  • Prepare a stock solution of the internal standard (e.g., 1 µg/mL in methanol).

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 250 µL of ice-cold methanol containing the internal standard at an appropriate concentration (e.g., 50 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterRecommended Conditions
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 50% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 50% B for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 624.4 -> 282.3 (Quantifier), m/z 624.4 -> 462.4 (Qualifier) Internal Standard: To be determined based on the selected IS.
Collision Energy Optimize for the specific instrument and transitions.

Quantitative Data

The following tables provide expected performance characteristics for a quantitative assay for this compound in plasma. These values are estimates based on published data for similar lysosphingolipids and should be established during in-house method validation.

Table 1: Calibration Curve and Limits
ParameterExpected Value
Calibration Range 0.5 - 200 ng/mL
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Table 2: Accuracy and Precision
Quality Control LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Low (LQC) 1.585 - 115%< 15%
Medium (MQC) 5085 - 115%< 15%
High (HQC) 15085 - 115%< 15%
Table 3: Estimated Normal Plasma Concentration
AnalyteEstimated Normal Range in Human Plasma
This compound < 10 ng/mL

This is an estimated range based on data for other lyso-glycosphingolipids. The actual concentration in a healthy population needs to be determined experimentally.

Conclusion

This document provides a comprehensive set of application notes and a detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The provided workflow, experimental conditions, and expected performance characteristics offer a solid foundation for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method. In-house validation of this protocol is essential to ensure its suitability for specific research or clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lactosyl-C18-sphingosine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal extraction of Lactosyl-C18-sphingosine from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction efficiency of this compound from tissues?

A1: The most critical factors include the choice of solvent system, the ratio of solvent to tissue, the homogenization technique, and the extraction temperature and duration. This compound is a glycosphingolipid with a polar head group and a nonpolar tail, making the selection of a solvent system that can effectively solubilize both moieties paramount.

Q2: Which solvent system is recommended for extracting this compound?

A2: A biphasic solvent system, such as the Bligh-Dyer or Folch method, using a mixture of chloroform (B151607) and methanol (B129727) is highly recommended. These methods effectively partition lipids into an organic phase, separating them from proteins and other cellular components. For complex sphingolipids, a single-phase extraction with a methanol/chloroform mixture can also be effective.[1][2][3][4][5]

Q3: Can I use a single-solvent extraction method?

A3: While single-solvent extractions, for instance, with methanol alone, can be simpler and use less toxic solvents, they may not be as efficient for the complete extraction of all sphingolipid classes, including lactosylceramides, compared to biphasic methods.[3] The choice depends on the specific goals of the experiment and whether a comprehensive lipid profile is required.

Q4: How can I improve the recovery of this compound during extraction?

A4: To improve recovery, ensure thorough homogenization of the tissue to maximize the surface area for solvent interaction. Using a sufficient solvent-to-tissue ratio is also crucial; a ratio of 20:1 (v/w) is often recommended.[4][5] Additionally, performing the extraction at slightly elevated temperatures (e.g., 37-48°C) can enhance lipid solubility, but prolonged exposure to high temperatures should be avoided to prevent degradation.

Q5: My this compound yield is consistently low. What are the common causes?

A5: Low yields can result from several factors:

  • Incomplete Homogenization: The tissue must be completely disrupted to allow for efficient lipid extraction.

  • Inappropriate Solvent Polarity: The solvent mixture must be optimized to solubilize the amphipathic nature of this compound.

  • Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio will result in incomplete extraction.

  • Sample Loss During Phase Separation: Careful aspiration of the organic phase is necessary to avoid losing the lipid-containing layer.

  • Degradation of the Analyte: Ensure samples are processed promptly and stored at appropriate temperatures (-80°C) to prevent degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis

Question: I am observing poor peak shape (e.g., fronting or tailing) and low resolution for my this compound peak during LC-MS/MS analysis. What could be the cause and how can I fix it?

Answer:

Potential Cause Troubleshooting Steps
Inappropriate LC Column For glycosphingolipids, a C18 reversed-phase column is commonly used. However, for better separation based on headgroup polarity, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be beneficial.[6]
Suboptimal Mobile Phase Ensure the mobile phase composition is appropriate for the column and analyte. For reversed-phase chromatography, a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water with an additive like formic acid or ammonium (B1175870) formate (B1220265) is typical. For HILIC, a high organic mobile phase with a shallow aqueous gradient is used.
Sample Overload Injecting too much sample can lead to peak broadening. Try diluting your sample and re-injecting.
Presence of Interfering Substances The tissue extract may contain other lipids or contaminants that co-elute with your analyte. Optimize the sample cleanup process. This may involve a solid-phase extraction (SPE) step after the initial liquid-liquid extraction.
Column Degradation The performance of the LC column can degrade over time. Try flushing the column or replacing it if it's old or has been used extensively.
Issue 2: High Signal Variability Between Replicates

Question: My quantitative results for this compound show high variability between technical replicates. What are the likely sources of this inconsistency?

Answer:

Potential Cause Troubleshooting Steps
Inconsistent Homogenization Ensure that each tissue sample is homogenized to the same degree. Using a bead beater or a rotor-stator homogenizer can provide more consistent results than manual homogenization.
Inaccurate Pipetting Small errors in pipetting solvents or sample can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Incomplete Phase Separation Allow sufficient time for the phases to separate completely after centrifugation. Incomplete separation can lead to cross-contamination of the phases.
Evaporation of Solvent During sample processing, especially the drying step, ensure that all samples are treated identically to prevent differential loss of solvent and concentration of the analyte.
Instrument Instability Check the stability of your LC-MS/MS system by injecting a standard solution multiple times to ensure consistent performance.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Sphingolipids

While specific data for this compound is limited, this table summarizes the general efficiency of common lipid extraction methods for lactosylceramides and other sphingolipids, which can serve as a guide.

Extraction Method Principle Typical Recovery for Lactosylceramides Advantages Disadvantages
Bligh-Dyer Biphasic (Chloroform:Methanol:Water)HighEfficient for a broad range of lipids, well-established.[2][4][7]Uses toxic chlorinated solvents.
Folch Biphasic (Chloroform:Methanol)HighSimilar to Bligh-Dyer, good for large sample volumes.[2][4][5]Uses toxic chlorinated solvents.
Matyash Biphasic (Methyl-tert-butyl ether:Methanol)Good to HighUses less toxic solvents than Bligh-Dyer/Folch.[3]May have slightly lower recovery for some polar lipids compared to Bligh-Dyer.[3]
Methanol Precipitation Single PhaseModerate to GoodSimple, rapid, and uses a single, less toxic solvent.[3]May not be as exhaustive for all lipid classes.

Experimental Protocols

Protocol 1: Optimized Bligh-Dyer Extraction for this compound from Tissues

This protocol is an optimized version of the Bligh-Dyer method for the extraction of glycosphingolipids from tissue samples for subsequent LC-MS/MS analysis.[7][8]

Materials:

  • Tissue sample (e.g., brain, liver)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Weigh approximately 50 mg of frozen tissue.

    • Place the tissue in a glass centrifuge tube on ice.

    • Add 1 mL of ice-cold PBS.

  • Homogenization:

    • Homogenize the tissue sample thoroughly until no visible tissue fragments remain.

  • Lipid Extraction (Monophasic):

    • To the homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 48°C for 15-30 minutes with occasional vortexing.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Collection of Organic Phase:

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Re-extraction (Optional but Recommended):

    • To the remaining aqueous phase and protein pellet, add 2 mL of chloroform.

    • Vortex and centrifuge as in step 4.

    • Collect the lower organic phase and combine it with the first extract.

  • Washing the Organic Phase:

    • Add 2 mL of a pre-prepared upper phase (from a blank extraction of chloroform:methanol:water) or 1 mL of 1 M KCl to the combined organic extracts.

    • Vortex and centrifuge as in step 4.

    • Carefully remove and discard the upper aqueous phase.

  • Drying and Reconstitution:

    • Evaporate the solvent from the final organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mixture of the initial mobile phase).

Mandatory Visualization

Lactosylceramide-Centric Signaling Pathway

Lactosylceramide_Signaling_Pathway Agonists Diverse Agonists (ox-LDL, TNF-α, etc.) LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT) Agonists->LacCer_Synthase Activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer Synthesizes GlcCer Glucosylceramide (GlcCer) GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase NADPH_Oxidase NADPH Oxidase Activation LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) Activation LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Oxidative_Stress Oxidative Stress & Downstream Signaling ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid Release cPLA2->Arachidonic_Acid Leads to Inflammation Inflammation (Prostaglandins, etc.) Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-centric signaling pathway in inflammation and oxidative stress.

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Tissue Sample (e.g., 50 mg) Homogenization Homogenization in PBS Start->Homogenization Extraction Monophasic Extraction (Chloroform:Methanol) Homogenization->Extraction Phase_Separation Phase Separation (Addition of CHCl3 & H2O) Extraction->Phase_Separation Centrifugation Centrifugation (2,000 x g, 10 min) Phase_Separation->Centrifugation Organic_Phase Collect Lower Organic Phase Centrifugation->Organic_Phase Aqueous_Phase Upper Aqueous Phase (Discard) Centrifugation->Aqueous_Phase Drying Solvent Evaporation (Nitrogen Stream) Organic_Phase->Drying Reconstitution Reconstitution in LC-MS/MS Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction from tissues.

References

Technical Support Center: Sphingolipid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most significant overarching challenges in sphingolipid mass spectrometry?

A1: The primary challenges in sphingolipid analysis stem from the immense structural diversity and complexity of this lipid class. Key difficulties include:

  • Vast Number of Subspecies: The sphingolipidome is incredibly large, with hundreds of structural variants for both the lipid and headgroup moieties, leading to a vast number of discrete chemical entities.[1]

  • Isomeric and Isobaric Overlap: Many sphingolipids have the same mass (isobaric) or similar structures (isomeric), making them difficult to distinguish by mass spectrometry alone and necessitating effective chromatographic separation.[2][3][4]

  • Wide Range of Physicochemical Properties: Sphingolipids range from highly hydrophobic (e.g., 1-deoxyceramides) to water-soluble (e.g., some gangliosides), complicating the development of a single extraction protocol with uniformly high recovery for all subspecies.[1][5]

  • Accurate Quantification: Achieving precise quantification is hampered by factors like ionization suppression, variable fragmentation patterns among different subclasses, and the limited availability of appropriate internal standards for every subspecies.[2][3][6]

Q2: Why is liquid chromatography (LC) essential for sphingolipid analysis?

A2: Liquid chromatography is crucial for the robust analysis of complex sphingolipid mixtures.[2] Infusion-based (shotgun) mass spectrometry is susceptible to several issues that LC can mitigate:

  • Ionization Suppression/Enhancement: In a complex mixture, the ionization of one species can be suppressed or enhanced by the presence of another, leading to inaccurate quantification.[2] LC separates these interfering molecules in time, allowing them to be ionized and detected with minimal interference.

  • Isotopic and Isobaric Interferences: An isotope of one species can have the same nominal mass-to-charge ratio (m/z) as another species.[2] Similarly, isobaric compounds (e.g., glucosylceramide and galactosylceramide) cannot be differentiated by mass alone.[2][7] LC provides an orthogonal separation dimension to resolve these overlaps.

Q3: How do I choose an appropriate extraction method for my sphingolipid of interest?

A3: The choice of extraction method depends on the specific sphingolipid classes you are targeting. No single protocol can efficiently extract all sphingolipids.[1] For instance, a single-phase extraction may be better for recovering highly polar species like sphingoid base phosphates, while a biphasic organic extraction is often used for more complex and nonpolar sphingolipids like ceramides (B1148491) and sphingomyelins.[8] It is critical to validate your extraction method for your specific analytes and matrix.

Q4: What causes poor signal intensity or high background noise in my analysis?

A4: Low signal intensity and high background can arise from several factors:

  • Ion Suppression: Co-eluting matrix components, such as abundant phospholipids, can suppress the ionization of your target analytes.[9][10]

  • Suboptimal MS Parameters: The ionization and fragmentation parameters (e.g., spray voltage, gas flows, collision energy) may not be optimized for your specific sphingolipid class.[9]

  • Sample Degradation: Improper sample storage or handling can lead to enzymatic degradation of sphingolipids.[11]

  • Contamination: Contaminants in solvents, tubes, or from the chromatographic system can contribute to high background noise.[12]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your sphingolipid mass spectrometry experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate reconstitution solvent.Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions.[9]
Column overload or contamination.Inject a smaller sample volume or dilute the sample. Perform a column wash or replace the column if contamination is suspected.[9]
High Variability in Results (%CV) Inconsistent sample preparation.Standardize the lipid extraction protocol to ensure precise and consistent execution for all samples. Add internal standards at the beginning of the sample preparation process.[9]
Matrix effects.Optimize the sample cleanup procedure using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9]
Low Signal Intensity Ion suppression from the sample matrix.Enhance sample cleanup to remove co-eluting matrix components. Modify the LC gradient to better separate analytes from suppressive matrix components.[9]
Suboptimal MS parameters.Optimize source parameters (spray voltage, gas flows, temperature) and compound-specific parameters (declustering potential, collision energy) for each analyte.[9]
Analyte degradation.Ensure proper sample storage (typically at -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[11]
Inaccurate Quantification Isobaric or isomeric interferences.Improve chromatographic separation. For example, normal-phase LC can separate sphingolipids by headgroup class (e.g., Cer, HexCer, SM), while reversed-phase LC separates based on acyl chain length and saturation.[2]
Different fragmentation patterns within a class.Use a "one standard per class" approach with caution. Develop non-linear models or use multiple, structurally similar internal standards to correct for fragmentation differences.[3][4]
Isotopic overlap.For high-resolution MS, be aware that the second isotope of a species can overlap with the monoisotopic peak of a related species differing by one double bond. Quantification on the MS2 level using a specific fragment ion can resolve this.[4][13]
No Peaks Detected Issue with the sample getting to the detector.Check the autosampler and syringe for proper function. Ensure the sample is correctly prepared. Inspect the LC column for cracks or blockages.[14]
Detector issue.Verify that the detector is functioning correctly (e.g., the flame is lit in an FID, gases are flowing correctly for MS).[14]

Experimental Protocols & Methodologies

General Protocol for Sphingolipid Extraction from Plasma

This protocol is a widely used method for the extraction of total lipids from plasma samples.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the appropriate internal standard mixture.[15]

  • Initial Extraction: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample and vortex thoroughly.[15]

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.[15]

    • Add 125 µL of water and vortex for another 30 seconds.[15]

    • Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation. You should observe a lower organic phase and an upper aqueous phase.[9][15]

  • Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.[15]

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[15]

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).[15]

Visualizations

Workflow & Logic Diagrams

G cluster_prep Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Dry_Recon Dry & Reconstitute Cleanup->Dry_Recon LC_Sep LC Separation (e.g., RP-HPLC) Dry_Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Int Peak Integration MS_Detect->Peak_Int Quant Quantification (Standard Curve) Peak_Int->Quant Report Reporting Results Quant->Report

Caption: General experimental workflow for sphingolipid analysis by LC-MS/MS.

G start Poor MS Results? (Low Intensity, High %CV) prep Review Sample Preparation Consistency start->prep cleanup Optimize Sample Cleanup & MS Parameters prep->cleanup No end_good Optimized Results prep->end_good Yes column Check for Column Overload/Contamination cleanup->column No cleanup->end_good Yes column->end_good Yes end_bad Problem Persists column->end_bad No

Caption: A logical troubleshooting guide for common issues in sphingolipid MS analysis.

Sphingolipid Metabolism Overview

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling Signaling Molecules PalmitoylCoA Palmitoyl-CoA + Serine Sphinganine Sphinganine PalmitoylCoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex -> Sphingomyelin -> Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramide_s Ceramide Complex->Ceramide_s Ceramide_s->Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P

Caption: Simplified overview of major sphingolipid metabolic pathways.

References

Technical Support Center: Optimizing Lactosyl-C18-sphingosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Lactosyl-C18-sphingosine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve peak resolution in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the HPLC analysis of this compound can stem from several factors, including suboptimal mobile phase composition, inappropriate column selection, and issues with the HPLC system itself. Peak tailing, where the trailing edge of a peak is drawn out, is a frequent problem that can significantly decrease resolution.[1][2] This can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[1] Other contributing factors can include column overload, excessive dead volume in the system, and deformation of the column packing bed.[1][3]

Q2: Which type of HPLC column is most suitable for this compound analysis?

For the separation of sphingolipids like this compound, reversed-phase HPLC using a C18 column is a widely adopted and effective method.[4][5][6] C18 columns have a non-polar stationary phase that separates compounds based on their hydrophobicity.[4][5] Modern C18 columns with high carbon loads and advanced end-capping technology are particularly beneficial as they minimize unwanted secondary interactions with residual silanols, leading to improved peak shapes, especially for basic compounds.[4] For more polar glycolipids, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative.[7][8]

Q3: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase plays a critical role in achieving optimal separation. For reversed-phase chromatography of sphingolipids, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component is typically used.[9] The choice of organic modifier can influence selectivity. For instance, methanol (B129727) and acetonitrile have different chemical properties that can alter the elution order of analytes.[10] The pH of the mobile phase is also crucial. Operating near the pKa of an analyte can lead to inconsistent peak shapes.[1] Using a buffer can help maintain a stable pH and reduce peak tailing by masking residual silanol interactions.[1][9] The addition of modifiers like formic acid can also improve peak shape and signal response in mass spectrometry detection.[11]

Q4: Can temperature adjustments improve the resolution of my this compound peak?

Yes, column temperature is a significant parameter for optimizing HPLC separations.[12][13] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[14] However, for some compounds, higher temperatures might lead to degradation.[13][15] Conversely, lower temperatures can increase retention and potentially improve resolution, but at the cost of longer run times.[12] It is essential to find the optimal temperature that provides the best balance between resolution, analysis time, and analyte stability.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

Peak tailing is a common issue that can compromise the accuracy and precision of your analysis.[2] This guide provides a systematic approach to troubleshoot and resolve this problem.

Experimental Protocol to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.

    • If tailing persists, prepare a buffered mobile phase. For example, use a 10 mM ammonium (B1175870) formate (B1220265) buffer and adjust the pH to a value that is at least 2 units away from the pKa of this compound.

  • Column Evaluation:

    • Ensure you are using a high-quality, end-capped C18 column.

    • If the column is old or has been used extensively, consider replacing it, as the stationary phase can degrade over time.[2]

  • Sample Concentration:

    • Prepare a series of dilutions of your sample and inject them. If the peak shape improves with dilution, the original sample may have been overloading the column.[1][2]

Data Presentation:

ParameterCondition 1 (Initial)Condition 2 (Optimized)
Mobile PhaseAcetonitrile:Water (80:20)Acetonitrile:10mM Ammonium Formate pH 4.5 (80:20)
Tailing Factor1.81.1
Resolution (Rs)1.21.9

Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed check_pH Adjust Mobile Phase pH start->check_pH check_column Evaluate Column Condition check_pH->check_column Tailing Persists solution Improved Peak Shape check_pH->solution pH Optimized check_concentration Test Sample Concentration check_column->check_concentration Tailing Persists check_column->solution Column Replaced check_concentration->solution Overload Identified

A flowchart for troubleshooting peak tailing issues.
Issue 2: Poor Resolution Between this compound and an Impurity

Co-elution with impurities can make accurate quantification of this compound challenging. This guide outlines steps to improve the separation.

Experimental Protocol to Enhance Resolution:

  • Optimize Mobile Phase Strength:

    • If using an isocratic elution, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.

    • Alternatively, switch to a gradient elution. Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can help to separate closely eluting compounds.[16]

  • Change Organic Modifier:

    • If you are using acetonitrile, try switching to methanol, or a combination of both. The different selectivities of these solvents can alter the elution pattern and improve resolution.[10]

  • Adjust Column Temperature:

    • Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to observe the effect on resolution.[12] A van't Hoff plot can be used to determine the optimal temperature for separation.

Data Presentation:

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Methanol)
Mobile Phase85% ACN70-95% ACN over 15 min90% MeOH
Resolution (Rs)0.91.61.4
Analysis Time (min)102012

Logical Relationship of Factors Affecting Resolution:

G cluster_efficiency Efficiency Factors cluster_selectivity Selectivity Factors cluster_retention Retention Factors Resolution Peak Resolution (Rs) Efficiency Column Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature MobilePhaseStrength Mobile Phase Strength Retention->MobilePhaseStrength Temperature_ret Temperature Retention->Temperature_ret

Factors influencing HPLC peak resolution.

References

Technical Support Center: Ensuring the Stability of Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Lactosyl-C18-sphingosine, maintaining its integrity during storage is paramount for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the storage and degradation of this critical bioactive sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:

  • Solid Form: For long-term storage, the powdered form of this compound should be kept at -20°C.[1] Under these conditions, it can remain stable for at least four years.

  • In Solvent: Once dissolved, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C. In solvent, it is reported to be stable for up to one year.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in a mixture of chloroform, methanol, and water (2:1:0.1, v/v/v).[1] It is also soluble in DMSO and water. For aqueous solutions, sonication may be necessary to aid dissolution.

Q3: What are the primary degradation pathways for this compound during storage?

A3: The main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The glycosidic bond linking the lactose (B1674315) moiety to the C18-sphingosine backbone can be susceptible to acid- or enzyme-catalyzed hydrolysis. This would result in the cleavage of the molecule into lactose and C18-sphingosine.

  • Oxidation: The unsaturated fatty acyl chain within the sphingosine (B13886) backbone is prone to oxidation. This can lead to the formation of various oxidized products, including hydroxyl, keto, and hydroperoxy derivatives. Oxidative cleavage of the lactosyl moiety has also been observed in the related compound, lactosylceramide.[2]

Q4: Can I store this compound at room temperature?

A4: While some suppliers may ship this compound at room temperature for short durations, long-term storage at room temperature is not recommended as it can accelerate degradation.[1][3] For optimal stability, always adhere to the recommended -20°C for the solid form and -80°C for solutions.

Troubleshooting Guides

This section provides practical guidance for identifying and resolving common issues related to the degradation of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound leading to reduced purity and the presence of confounding degradation products.

Troubleshooting Steps:

  • Assess Purity: The first step is to assess the purity of your this compound stock. This can be achieved using the analytical techniques detailed in the "Experimental Protocols" section below, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Visual Inspection: Examine the solid material and solutions. Any change in color (e.g., yellowing) or the appearance of particulate matter in a previously clear solution can be an indicator of degradation.

  • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (-20°C for solid, -80°C for solutions) and that aliquots have not been subjected to multiple freeze-thaw cycles.

Issue 2: Appearance of New Spots on TLC Analysis

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradation Products:

    • Hydrolysis Products: A spot with a higher Rf value than this compound may correspond to the more non-polar C18-sphingosine. A spot that remains at the origin could be the highly polar lactose.

    • Oxidation Products: Oxidized forms of this compound may appear as new spots with slightly different Rf values, often with some streaking.

  • Confirm Identity: If possible, run standards of potential degradation products (e.g., C18-sphingosine) alongside your sample on the TLC plate for comparison.

  • Optimize Storage: If degradation is confirmed, discard the compromised stock and prepare fresh solutions from a new vial of solid material, ensuring strict adherence to proper storage and handling procedures.

Issue 3: Unexpected Masses Detected by Mass Spectrometry

Possible Cause: Presence of degradation products or impurities.

Troubleshooting Steps:

  • Analyze Fragmentation Patterns:

    • Hydrolysis: Look for the mass-to-charge ratio (m/z) corresponding to the protonated C18-sphingosine molecule.

    • Oxidation: Search for masses corresponding to the addition of oxygen atoms (+16 Da for hydroxylation, +32 Da for hydroperoxidation) to the parent mass of this compound.

  • Consult Fragmentation Databases: Compare your experimental fragmentation patterns with theoretical fragmentation patterns for sphingolipids to help identify the structures of the unknown peaks.

  • Review Synthesis and Purification: If the compound is newly acquired, consider the possibility of impurities from the synthesis process. Contact the supplier for a certificate of analysis and information on potential impurities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureReported StabilityReference
Solid (Powder)-20°C≥ 4 years[1]
In Solvent-80°CUp to 1 year

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Stability Assessment

This protocol provides a method to qualitatively assess the purity of this compound and detect potential degradation products.

Materials:

  • TLC plates (Silica Gel 60)

  • Developing chamber

  • Spotting capillaries

  • This compound sample

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Orcinol-sulfuric acid spray (for glycolipids) or primuline (B81338) spray (for all lipids)

  • Heating plate

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform:methanol, 2:1).

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the TLC plate, about 1.5 cm from the bottom edge. Allow the spot to dry completely.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization:

    • Orcinol Spray: Spray the plate evenly with the orcinol-sulfuric acid reagent and heat on a hot plate at approximately 110°C for 5-10 minutes. Glycolipids will appear as purple-blue spots.[4]

    • Primuline Spray: Spray the plate with a 0.05% solution of primuline in acetone/water (80:20). Allow the plate to dry and visualize under UV light. Lipids will appear as fluorescent yellow spots.

  • Interpretation: A single, well-defined spot indicates a pure compound. The presence of additional spots or streaking may indicate degradation or impurities.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for In-depth Analysis

This protocol provides a general framework for the analysis of this compound and its potential degradation products. Specific parameters may need to be optimized for your instrument.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • This compound sample.

Procedure:

  • Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

    • Example Gradient: 0-2 min, 30% B; 2-20 min, ramp to 100% B; 20-25 min, hold at 100% B; 25.1-30 min, return to 30% B.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Acquire full scan MS data to identify the parent ions.

    • Perform tandem MS (MS/MS) on the parent ion of this compound and any other unexpected parent ions to obtain fragmentation patterns.

  • Data Interpretation:

    • Intact this compound: Look for the protonated molecule [M+H]⁺.

    • Fragmentation of Intact Molecule: Key fragments to confirm the identity include the loss of the lactose moiety and characteristic fragments from the sphingosine backbone.

    • Degradation Products:

      • Hydrolysis: The presence of a peak corresponding to the m/z of protonated C18-sphingosine.

      • Oxidation: The presence of peaks with m/z values corresponding to the addition of one or more oxygen atoms to the parent molecule. The fragmentation pattern of these oxidized species can help to locate the site of oxidation.

Visualizations

degradation_pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Lactose Lactose This compound->Lactose Glycosidic bond cleavage C18-sphingosine C18-sphingosine This compound->C18-sphingosine Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives Unsaturated chain oxidation Keto derivatives Keto derivatives This compound->Keto derivatives Oxidative cleavage products Oxidative cleavage products This compound->Oxidative cleavage products

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start Obtain/Prepare this compound Obtain/Prepare this compound Start->Obtain/Prepare this compound Store under recommended conditions Store under recommended conditions Obtain/Prepare this compound->Store under recommended conditions Suspect Degradation? Suspect Degradation? Store under recommended conditions->Suspect Degradation? Perform TLC analysis Perform TLC analysis Suspect Degradation?->Perform TLC analysis Yes Pure Pure Suspect Degradation?->Pure No Perform LC-MS/MS analysis Perform LC-MS/MS analysis Perform TLC analysis->Perform LC-MS/MS analysis Single spot, but still suspect Degraded Degraded Perform TLC analysis->Degraded Multiple spots/streaking Perform LC-MS/MS analysis->Pure Expected mass and fragments Perform LC-MS/MS analysis->Degraded Unexpected masses/fragments Review storage and handling Review storage and handling Degraded->Review storage and handling Discard and use new stock Discard and use new stock Review storage and handling->Discard and use new stock troubleshooting_guide Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Correct Storage? Correct Storage? Check Storage Conditions->Correct Storage? Assess Purity (TLC/LC-MS) Assess Purity (TLC/LC-MS) Correct Storage?->Assess Purity (TLC/LC-MS) Yes Implement Proper Storage Implement Proper Storage Correct Storage?->Implement Proper Storage No Pure? Pure? Assess Purity (TLC/LC-MS)->Pure? Consider Other Experimental Factors Consider Other Experimental Factors Pure?->Consider Other Experimental Factors Yes Degradation Confirmed Degradation Confirmed Pure?->Degradation Confirmed No Discard and Re-prepare Discard and Re-prepare Degradation Confirmed->Discard and Re-prepare Implement Proper Storage->Discard and Re-prepare

References

Technical Support Center: Analysis of Lactosyl-C18-sphingosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the mass spectrometric analysis of Lactosyl-C18-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[1] In complex biological samples, major sources of ion suppression for sphingolipids are salts and other lipids, particularly phospholipids (B1166683).[2]

Q2: How can I detect and quantify ion suppression in my this compound analysis?

A2: A common method to quantify ion suppression is the post-extraction spike method. This involves comparing the peak area of this compound in a sample where it is spiked into the matrix after extraction with the peak area of a neat standard solution at the same concentration. The ratio of these areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF of <1 indicates suppression, while an MF of >1 suggests enhancement.

Q3: What is the most effective way to compensate for ion suppression?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression.[3] this compound-d7 is a commercially available deuterated standard that has nearly identical physicochemical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Q4: Which is better for this compound analysis: a C18 reversed-phase column or a HILIC column?

A4: Both C18 and HILIC columns can be used for the analysis of this compound, and the choice depends on the specific requirements of your assay.

  • C18 (Reversed-Phase): Provides good separation based on the hydrophobicity of the lipid backbone. However, polar analytes like glycosphingolipids may have poor retention.[4]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Is well-suited for retaining and separating polar compounds like this compound. HILIC often provides better sensitivity in ESI-MS due to the high organic content of the mobile phase.[5]

Troubleshooting Guides

Below are common issues encountered during the analysis of this compound and steps to resolve them.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, especially phospholipids.[6] 2. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering species. 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting interferences. Consider switching from a C18 to a HILIC column for better retention and separation of polar analytes.
Inefficient Ionization 1. Optimize MS Source Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.[7] 2. Check Mobile Phase Additives: Ensure the mobile phase contains appropriate additives (e.g., formic acid, ammonium (B1175870) formate) to promote protonation and enhance ionization in positive ion mode.
Analyte Adsorption 1. Use a Metal-Free System: Phosphorylated lipids can interact with metal components of the LC system. Using metal-free columns and tubing can reduce analyte adsorption and improve peak shape.[8]
Issue 2: Poor Reproducibility and High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-d7 into your workflow. The SIL-IS will co-elute and experience the same sample-to-sample variations in ion suppression, allowing for reliable normalization.[3] 2. Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples to minimize variability in matrix effects.
Carryover 1. Optimize Wash Steps: Implement a robust needle and injection port wash routine with a strong solvent to minimize carryover between injections. 2. Check for Contamination: Ensure that the LC system and column are not contaminated from previous analyses.

Data Presentation: Comparison of Sample Preparation and Chromatographic Methods

The following tables summarize the expected performance of different analytical approaches in minimizing ion suppression for this compound.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation Technique Principle Expected Recovery of this compound Expected Matrix Effect (% Ion Suppression) Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724), methanol).Good (>85%)High (50-80%)Simple, fast, and inexpensive.Does not effectively remove phospholipids and other small molecule interferences.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to Good (70-90%)Moderate (20-50%)Can remove a significant portion of interfering salts and some lipids.Can be labor-intensive and may have lower recovery for polar lipids.[2]
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Good to Excellent (>80%)Low (<20%)Provides excellent sample cleanup, effectively removing phospholipids and salts.[6][9]Requires method development and can be more expensive.

Table 2: Comparison of LC Columns for this compound Analysis

LC Column Type Separation Principle Expected Retention of this compound Relative Sensitivity (ESI-MS) Advantages Disadvantages
Reversed-Phase (C18, C8) Hydrophobic interactions.Low to ModerateGoodRobust and widely used. Good for separating based on acyl chain length.[10]Poor retention for very polar analytes. May require ion-pairing agents, which can suppress MS signal.[4]
HILIC Partitioning into a water-enriched layer on a polar stationary phase.HighExcellentExcellent retention for polar analytes. High organic mobile phase enhances ESI-MS sensitivity.[5]Can have longer equilibration times and may be more sensitive to the sample injection solvent.[11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma, with a focus on removing phospholipids.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the working solution of this compound-d7 (internal standard).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Phospholipid Removal (using a phospholipid removal SPE plate/cartridge):

    • Load the entire sample mixture onto the SPE plate/cartridge.

    • Apply vacuum to pull the sample through the sorbent. The eluate contains the this compound and is depleted of phospholipids.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using HILIC

This method is optimized for the sensitive detection of this compound.

  • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 40% B

    • 8-10 min: Hold at 40% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ → Product ion (e.g., corresponding to the sphingoid base fragment). The exact m/z values should be optimized on your instrument.

      • This compound-d7: Precursor ion [M+H]⁺ → Product ion (same product ion as the unlabeled analyte).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound-d7) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid Phase Extraction (Phospholipid Removal) ppt->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms HILIC LC-MS/MS reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal or High Variability? check_is Using SIL-IS? start->check_is use_is Implement SIL-IS (this compound-d7) check_is->use_is No check_sample_prep Review Sample Prep check_is->check_sample_prep Yes use_is->check_sample_prep improve_sample_prep Use SPE for Phospholipid Removal check_sample_prep->improve_sample_prep Using PPT check_chromatography Optimize Chromatography check_sample_prep->check_chromatography Using SPE/LLE improve_sample_prep->check_chromatography change_column Consider HILIC Column check_chromatography->change_column Poor Separation optimize_ms Optimize MS Parameters check_chromatography->optimize_ms Good Separation change_column->optimize_ms end Improved Results optimize_ms->end

Caption: Troubleshooting logic for this compound MS analysis.

References

selecting the correct internal standard for Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Lactosyl-C18-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an internal standard for this compound?

A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal internal standard should mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This is best achieved by using a stable isotope-labeled version of the analyte.[1]

Q2: What are the recommended internal standards for the quantification of this compound?

A2: The recommended internal standards fall into two main categories:

  • Stable Isotope-Labeled (SIL) Standards: The gold standard is a SIL version of this compound, such as This compound-d7 .[2] SIL standards have nearly identical physicochemical properties to the analyte, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

  • Structurally Similar Analogs: If a SIL standard is unavailable, a structurally similar lysosphingolipid can be used. For instance, lyso-lactosylceramide (lyso-Gb2) has been successfully employed as an internal standard for the analysis of other lyso-glycosphingolipids.[3] Another option could be a Lactosyl-sphingosine with a different, non-endogenous chain length.

Q3: Can I use an internal standard intended for lactosylceramides for the analysis of this compound?

A3: It is not recommended. Lactosylceramides contain a fatty acyl group that is absent in this compound (a lyso-sphingolipid).[4] This structural difference significantly alters the molecule's polarity and ionization efficiency. Using a lactosylceramide (B164483) internal standard (like C12-Lactosylceramide) would likely lead to inaccurate quantification due to differences in extraction recovery and mass spectrometric response.

Troubleshooting Guide

Problem: High Variability in Quantitative Results (%CV > 15%)

  • Possible Cause: Inconsistent sample handling and preparation.

  • Troubleshooting Steps:

    • Ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5]

    • Standardize all sample processing steps, including temperature and incubation times.

    • Use a stable isotope-labeled internal standard, like this compound-d7, which co-elutes with the analyte and effectively normalizes for variations in ionization efficiency caused by matrix effects.[5]

Problem: Low Recovery of this compound After Extraction

  • Possible Cause: Inefficient extraction protocol for a polar lysosphingolipid.

  • Troubleshooting Steps:

    • This compound is more polar than its acylated counterparts. A single-phase extraction using a mixture of polar and non-polar solvents (e.g., methanol/chloroform) or a butanolic extraction may improve recovery.[5]

    • Ensure complete phase separation during liquid-liquid extraction to maximize the recovery of the analyte in the appropriate phase. Centrifugation can aid this process.

    • Minimize the number of sample transfer steps to prevent loss of analyte.

Problem: Poor Peak Shape and Chromatographic Resolution

  • Possible Cause: Suboptimal liquid chromatography (LC) conditions.

  • Troubleshooting Steps:

    • For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape compared to traditional reversed-phase chromatography.[6][7]

    • Optimize the mobile phase composition, including additives like formic acid and ammonium (B1175870) formate, to improve peak symmetry.

    • Ensure that the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.

Quantitative Data on Potential Internal Standards

Internal StandardTypeRationale for UsePotential Limitations
This compound-d7 Stable Isotope-LabeledCo-elutes with the analyte; identical chemical and physical properties, providing the most accurate correction for experimental variability.[1][2]Higher cost compared to non-labeled analogs.
Lyso-lactosylceramide (Lyso-Gb2) Structurally Similar AnalogSimilar lysosphingolipid structure, leading to comparable behavior during extraction and analysis.[3]May not perfectly co-elute with the analyte; potential for different ionization efficiencies.
C17-Lactosyl-sphingosine Odd-Chain Length AnalogStructurally very similar but with a non-endogenous chain length, making it distinguishable by mass spectrometry.Commercial availability may be limited.
C12-Lactosylceramide Class-Related (Not Recommended)Used for the acylated form (lactosylceramides).[8]Significant structural differences (presence of an acyl chain) lead to different extraction and ionization behavior, resulting in inaccurate quantification of the lyso- form.[4]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma or homogenized tissue, add 10 µL of the internal standard solution (e.g., this compound-d7 in methanol).

  • Add 1.5 mL of a pre-chilled 2:1 (v/v) methanol:chloroform (B151607) mixture.

  • Vortex vigorously for 2 minutes.

  • Incubate at 48°C for 1 hour to facilitate extraction.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex and centrifuge again.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (HILIC):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile with 0.2% formic acid.

    • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase A, with a linear increase in Mobile Phase B over several minutes to elute the polar analytes.

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion would be the [M+H]+ adduct. The product ion would result from the cleavage of the glycosidic bond, yielding a fragment corresponding to the sphingosine (B13886) backbone.

      • This compound-d7: The precursor and product ions will be shifted by the mass of the deuterium (B1214612) labels.

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

3. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Generate a calibration curve using known concentrations of a non-labeled this compound standard with a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow sample Sample (Plasma/Tissue) add_is Add Internal Standard (this compound-d7) sample->add_is extraction Lipid Extraction (Methanol/Chloroform) add_is->extraction phase_sep Phase Separation extraction->phase_sep dry_recon Dry & Reconstitute phase_sep->dry_recon lc_ms LC-MS/MS Analysis (HILIC, ESI+, MRM) dry_recon->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_metabolism Metabolic Conversion LacCer Lactosylceramide Lysosomal_Enzyme Acid Ceramidase LacCer->Lysosomal_Enzyme Lactosy_Sph This compound Lysosomal_Enzyme->Lactosy_Sph Downstream Downstream Signaling (e.g., Inflammation, Oxidative Stress) Lactosy_Sph->Downstream Modulates

Caption: Metabolic pathway of this compound formation.

References

Technical Support Center: Quantitative Analysis of Lysosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of lysosphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low or No Analyte Signal

Question: I am not seeing any signal for my target lysosphingolipid(s). What are the possible causes and how can I troubleshoot this?

Answer:

A lack of signal can stem from issues in sample preparation, instrument parameters, or the analytical column. Follow these steps to diagnose the problem:

  • Verify Sample Preparation:

    • Extraction Efficiency: Inefficient extraction is a common cause of low signal. Traditional Bligh and Dyer methods can be ineffective for more hydrophilic lysophospholipids.[1][2] Consider using a methanol-based extraction, which has been shown to be effective for a broad range of phospholipids (B1166683) and lysophospholipids.[1][2] A simple and efficient method involves protein precipitation with methanol (B129727).[2]

    • Sample Integrity: Ensure that your samples have been stored properly to prevent degradation of lysosphingolipids. Repeated freeze-thaw cycles should be avoided.

    • Internal Standard (IS) Signal: Check the signal of your internal standard. If the IS signal is also low or absent, it points to a systematic issue with sample preparation or instrument performance. If the IS signal is strong, the problem is likely specific to the analyte.

  • Check Instrument Parameters (LC-MS/MS):

    • Mass Spectrometer Tuning: Confirm that the mass spectrometer is properly tuned and calibrated. Use the instrument's tuning solution to verify sensitivity and mass accuracy.

    • MS/MS Transitions: Double-check the precursor and product ion m/z values for your target analytes and internal standards. Ensure that the correct transitions are entered into the acquisition method.

    • Ion Source Settings: Optimize ion source parameters, such as electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature. These parameters can significantly impact ionization efficiency. Electrospray ionization (ESI) in positive ion mode is commonly used for lysosphingolipid analysis.[3][4]

    • LC System:

      • Mobile Phase Composition: Ensure the mobile phases are correctly prepared and that the gradient profile is appropriate for retaining and eluting your analytes. Hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for separating these polar lipids.[4]

      • Column Integrity: A clogged or degraded analytical column can lead to poor peak shape and loss of signal. Try flushing the column or replacing it if necessary.

Issue 2: High Background Noise or Matrix Effects

Question: My chromatograms have high background noise, and I suspect matrix effects are impacting my quantification. How can I address this?

Answer:

High background and matrix effects, such as ion suppression or enhancement, are common challenges in bioanalysis.[5] Here are strategies to mitigate these issues:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): Incorporate an SPE step to remove interfering substances from the sample matrix.[5] Oasis MCX cartridges can be used to eliminate neutral and acidic compounds.[5]

    • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate lipids from other matrix components.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the gradient elution profile to better separate the analytes from co-eluting matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, HILIC) to achieve better resolution.

  • Utilize Appropriate Internal Standards:

    • Stable Isotope-Labeled (SIL) IS: The use of SIL internal standards is the most effective way to compensate for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[5]

    • Structural Analogs: If SIL standards are unavailable, use a structural analog that has similar chromatographic and mass spectrometric behavior to the analyte.[5]

  • Assess Matrix Effects:

    • Post-Column Infusion: This experiment can help identify regions of the chromatogram where ion suppression or enhancement occurs.

    • Matrix Factor Calculation: Analyze samples by spiking a known amount of analyte into post-extraction blank matrix and comparing the response to the analyte in a clean solvent.

Issue 3: Poor Peak Shape

Question: My chromatographic peaks are broad, tailing, or splitting. What could be causing this and how can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. Consider the following causes and solutions:

  • Column Issues:

    • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Clean the column according to the manufacturer's instructions.

    • Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.

    • Incompatible Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting. Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Mobile Phase Problems:

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your analytes and column.

    • Buffer Mismatch: If using a buffered mobile phase, ensure the buffer is compatible with mass spectrometry and is present in both mobile phases at an appropriate concentration.

  • LC System Problems:

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can increase dead volume and contribute to peak broadening.

    • Injector Issues: A partially clogged injector needle or seat can cause peak tailing or splitting.

Issue 4: Inconsistent Quantification and Poor Reproducibility

Question: I am observing high variability in my quantitative results between injections and batches. What are the likely sources of this inconsistency?

Answer:

Poor reproducibility can be frustrating and can invalidate your results. A systematic approach is needed to identify the source of the variability.

  • Sample Preparation and Handling:

    • Inconsistent Extraction: Ensure that the extraction procedure is performed consistently for all samples. Use precise pipetting techniques and ensure thorough vortexing and centrifugation.

    • Evaporation and Reconstitution: If an evaporation step is used, avoid drying the sample completely, as this can make it difficult to redissolve the lipids. Ensure the reconstitution solvent is appropriate and that the sample is fully dissolved.

    • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.

  • LC-MS/MS System Stability:

    • System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run.

    • Autosampler Performance: Check the autosampler for consistent injection volumes. Air bubbles in the syringe can lead to inconsistent injections.

    • MS Sensitivity Drift: Monitor the signal of a quality control (QC) sample throughout the run to check for any drift in mass spectrometer sensitivity.

  • Calibration Curve Issues:

    • Inappropriate Range: Ensure the concentration range of your calibration standards brackets the expected concentrations of your unknown samples.

    • Linearity and Weighting: Assess the linearity of the calibration curve and apply appropriate weighting (e.g., 1/x or 1/x²) if heteroscedasticity is observed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for lysosphingolipids from plasma?

A1: While traditional methods like the Bligh and Dyer extraction have been used, they are often not optimal for the more hydrophilic lysosphingolipids.[1][2] A simple and highly effective method is a single-step protein precipitation with methanol.[2] For a more comprehensive extraction of various phospholipid classes, a butanol-based extraction can also be considered.[1][4] Another reported method for plasma extraction uses a mixture of methanol, acetone, and water.[7]

Q2: Which type of internal standard should I use?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. SIL internal standards have the same chemical properties and chromatographic retention time as the analyte, allowing for the most accurate correction of matrix effects and other sources of variability.[5] If a SIL standard is not available, a close structural analog that is not endogenously present in the sample can be used.

Q3: What are the typical LC-MS/MS parameters for lysosphingolipid analysis?

A3: Lysosphingolipids are typically analyzed by LC-MS/MS using electrospray ionization (ESI) in the positive ion mode.[3][4] Reversed-phase chromatography with a C18 column is common, often with a gradient of water and acetonitrile (B52724) or methanol containing a small amount of formic acid to improve ionization.[5] HILIC is also a viable option for better retention of these polar molecules.[4] Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

Q4: How should I prepare my calibration curve?

A4: Calibration curves should be prepared by spiking known concentrations of analytical standards into a blank matrix that is as close as possible to the study samples (e.g., charcoal-stripped plasma). This allows for the calibration to account for matrix effects. The concentration range should cover the expected levels of the analytes in the samples. A minimum of six non-zero calibration points is recommended.

Q5: Can I use dried blood spots (DBS) for lysosphingolipid quantification?

A5: Yes, DBS is a viable sample type for the quantification of lysosphingolipids and is particularly useful for screening purposes due to the small sample volume requirement and ease of transport and storage.[8][9] Methods have been developed and validated for the simultaneous analysis of multiple lysosphingolipids from DBS.[8][10]

Experimental Protocols & Data

Detailed Experimental Protocol: Quantitative Analysis of Lysosphingolipids in Human Plasma

This protocol provides a general workflow. Optimization may be required for specific analytes and instrumentation.

  • Internal Standard Spiking:

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (containing stable isotope-labeled or analog internal standards).

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of ice-cold methanol to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Data Tables

Table 1: Example Extraction Solvent Compositions

Extraction MethodSolvent CompositionSample MatrixReference
Methanol PrecipitationMethanolPlasma/Serum[2]
Methanol/Acetone/Water45:45:10 (v/v/v)Plasma[7]
Butanol Extraction1-ButanolFibroblast Homogenate[4]

Table 2: Example LC Gradient Program (Reversed-Phase C18)

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955

Table 3: Example MS/MS Transitions for Common Lysosphingolipids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Lyso-Gb3786.5282.3Positive
Lyso-Hexosylceramide462.4282.3Positive
Lyso-Sphingomyelin465.4184.1Positive
Sphingosine-1-phosphate380.3264.3Positive

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is extract Protein Precipitation & Lipid Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporation & Reconstitution supernatant->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: Experimental workflow for quantitative analysis of lysosphingolipids.

troubleshooting_tree start Problem Encountered no_signal Low or No Signal start->no_signal high_bg High Background / Matrix Effects start->high_bg bad_peak Poor Peak Shape start->bad_peak check_is Check Internal Standard Signal no_signal->check_is cleanup Improve Sample Cleanup (SPE/LLE) high_bg->cleanup chromatography_bg Optimize Chromatography high_bg->chromatography_bg column_check Check Column Health bad_peak->column_check mobile_phase_check Verify Mobile Phase bad_peak->mobile_phase_check is_ok IS Signal OK? check_is->is_ok Yes is_low IS Signal Also Low check_is->is_low No analyte_issue Analyte-Specific Issue is_ok->analyte_issue prep_instrument Check Sample Prep Check Instrument Settings is_low->prep_instrument

Caption: Troubleshooting decision tree for lysosphingolipid analysis.

References

Technical Support Center: Isomeric Interference in Lactosyl-C18-Sphingosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference in the analysis of Lactosyl-C18-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that interfere with this compound analysis?

A1: The most common isomeric interference in the analysis of this compound (also known as Lactosylsphingosine or Lac-Sph) arises from other hexose-containing sphingoid bases. The primary interferent is Galabiosylceramide (Ga2), which has the same mass-to-charge ratio (m/z) as lactosylceramide (B164483) and can co-elute under certain chromatographic conditions.[1] Other potential isomers include those with variations in the linkage of the sugar moieties or stereoisomers. It is crucial to distinguish between these as they can have different biological activities.

Q2: Why is it critical to separate this compound from its isomers?

Q3: What are the primary analytical techniques to resolve isomeric interference?

A3: The most effective techniques for resolving isomeric interference in this compound analysis combine liquid chromatography with mass spectrometry (LC-MS/MS).[1][3] Specific approaches include:

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method separates isomers based on the polarity of their head groups.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates lipids based on the length and saturation of their fatty acyl chains.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar compounds like glycosphingolipids.[6][7]

  • Ion Mobility Spectrometry (IMS): When coupled with LC-MS, IMS provides an orthogonal separation based on the size, shape, and charge of the ions, which can effectively resolve isomers that are difficult to separate by chromatography alone.[8][9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing, fronting, or broad peaks) 1. Inappropriate mobile phase composition. 2. Column contamination or degradation. 3. Sample overload.1. Optimize the mobile phase, ensuring the pH and solvent strength are appropriate for the analyte and column. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the injection volume or sample concentration.
Co-elution of isomeric peaks 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the gradient elution profile by decreasing the ramp rate. 2. Switch to a column with a different selectivity (e.g., from C18 to a HILIC or a different phase C8 column).[3] 3. Consider using an orthogonal separation technique like ion mobility spectrometry (IMS).[8][9][10][11]
Inconsistent retention times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run and monitor column performance over time.
Low signal intensity or poor sensitivity 1. Ion suppression from matrix components. 2. Suboptimal mass spectrometer settings. 3. Sample degradation.1. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) and MS/MS transition parameters. 3. Ensure proper sample storage and handle samples on ice.
Inaccurate quantification 1. Isomeric interference leading to inflated signal. 2. Lack of an appropriate internal standard. 3. Non-linear detector response.1. Employ a chromatographic method that achieves baseline separation of isomers.[1] 2. Use a stable isotope-labeled internal standard for the specific isomer of interest. 3. Construct a calibration curve with a sufficient number of points to cover the expected concentration range.

Experimental Protocols

Protocol 1: Normal-Phase LC-MS/MS for Lactosylceramide Isomer Separation

This protocol is adapted from a method developed for the separation of lactosylceramide and its isomer galabiosylceramide in urine samples.[1]

1. Sample Preparation (from Urine):

  • To 1 mL of urine, add an internal standard.

  • Perform liquid-liquid extraction with chloroform/methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A normal-phase silica (B1680970) column is recommended.

  • Mobile Phase A: Acetonitrile/methanol/acetic acid (97:2:1, v/v/v) with 5 mM ammonium (B1175870) acetate.[12]

  • Mobile Phase B: Methanol/water (1:1, v/v) with 5 mM ammonium acetate.

  • Gradient: A shallow gradient from a high percentage of A to a higher percentage of B is used to separate the polar head groups.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.

Protocol 2: Reversed-Phase LC-MS/MS for Lactosylceramide Analysis

This protocol is based on a general method for the identification of lactosylceramide molecular species.[3]

1. Sample Preparation:

  • Extract total lipids from the sample using a modified Folch extraction (chloroform/methanol).

  • Dry the lipid extract and reconstitute in the injection solvent.

2. LC-MS/MS Conditions:

  • Column: A C8 or C18 reversed-phase column.[3]

  • Mobile Phase A: Methanol with 1 mM ammonium formate.[3]

  • Mobile Phase B: Water with 1 mM ammonium formate.

  • Gradient: Start with a higher percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute lipids based on their hydrophobicity.

  • Flow Rate: Dependent on column dimensions, typically 0.2-0.4 mL/min.

  • Mass Spectrometry: ESI in positive ion mode with MSn analysis to identify molecular species.[3]

Quantitative Data Summary

Method Resolution of Isomers Sensitivity Throughput Reference
Normal-Phase LC-MS/MS Baseline separation of LacCer and Ga2 isoforms reported.High, increased sensitivity for Ga2 analysis after separation from LacCer.Moderate, requires careful column equilibration.[1]
Reversed-Phase LC-MS/MS Separates based on fatty acyl chain length and saturation, may not resolve head group isomers.Good for profiling different molecular species.High.[3]
LC-Ion Mobility-MS Complete separation of previously indistinguishable lipid isomers like GalCer and GlcCer has been demonstrated.High, reduces chemical noise.High, with millisecond analysis times for IMS.[8][9][10][11]

Visualizations

Experimental Workflow for Isomer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction start->extraction cleanup Sample Cleanup (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (NP, RP, or HILIC) reconstitution->lc_separation ims_separation Ion Mobility Separation (Optional) lc_separation->ims_separation Orthogonal Separation ms_detection MS/MS Detection and Quantification lc_separation->ms_detection ims_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification data_analysis->quantification identification Isomer Identification data_analysis->identification

Caption: A generalized experimental workflow for the analysis of this compound isomers.

Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape coelution Co-elution of Peaks? peak_shape->coelution No optimize_mobile_phase Optimize Mobile Phase peak_shape->optimize_mobile_phase Yes retention_time Inconsistent Retention Time? coelution->retention_time No optimize_gradient Optimize Gradient coelution->optimize_gradient Yes sensitivity Low Sensitivity? retention_time->sensitivity No fresh_mobile_phase Prepare Fresh Mobile Phase retention_time->fresh_mobile_phase Yes improve_cleanup Improve Sample Cleanup sensitivity->improve_cleanup Yes check_column Check Column Condition optimize_mobile_phase->check_column reduce_load Reduce Sample Load check_column->reduce_load change_column Change Column Chemistry optimize_gradient->change_column use_ims Consider Ion Mobility change_column->use_ims stabilize_temp Stabilize Temperature fresh_mobile_phase->stabilize_temp equilibrate_column Equilibrate Column stabilize_temp->equilibrate_column optimize_ms Optimize MS Settings improve_cleanup->optimize_ms check_sample Check Sample Integrity optimize_ms->check_sample

Caption: A decision tree for troubleshooting common issues in this compound analysis.

Lactosylceramide Signaling Pathway

lactosylceramide_pathway cluster_synthesis Biosynthesis cluster_downstream Downstream Signaling serine L-Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine ceramide Ceramide sphinganine->ceramide glucosylceramide Glucosylceramide ceramide->glucosylceramide lactosylceramide Lactosylceramide (LacCer) glucosylceramide->lactosylceramide inflammation Inflammation lactosylceramide->inflammation ros Reactive Oxygen Species (ROS) lactosylceramide->ros cell_adhesion Cell Adhesion lactosylceramide->cell_adhesion angiogenesis Angiogenesis lactosylceramide->angiogenesis lactosyl_c18_sphingosine This compound lactosylceramide->lactosyl_c18_sphingosine Deacylation

References

Technical Support Center: Enhancing Low-Level Detection of Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lactosyl-C18-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your low-level detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound?

A1: Detecting low-abundance glycosphingolipids (GSLs) like this compound presents several challenges. These molecules are often present at low concentrations in complex biological matrices.[1] Key difficulties include their structural complexity, the presence of isomeric forms, and potential for ion suppression during mass spectrometry analysis.[1][2] Effective sample preparation to isolate GSLs from other lipids and proteins is critical for sensitive detection.[1]

Q2: Which analytical technique is most suitable for sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of sphingolipids, including this compound.[3][4] This technique offers high selectivity and sensitivity, allowing for the detection of picomolar to femtomolar concentrations.[1]

Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A3: In positive ion mode ESI-MS/MS, this compound will typically fragment to produce a characteristic product ion resulting from the neutral loss of the fatty acid and dehydration of the sphingoid base.[5] For a this compound with a d18:1 sphingoid backbone, a common product ion is m/z 264.4, which is indicative of the doubly dehydrated sphingosine (B13886) base.[5] The precursor ion will be the protonated molecule [M+H]⁺.

Q4: Should I use a specific type of internal standard for accurate quantification?

A4: Yes, for accurate quantification, it is highly recommended to use a stable isotope-labeled or an odd-chain internal standard for this compound.[6][7] Using a structurally similar internal standard that co-elutes with the analyte helps to compensate for variations in sample preparation, matrix effects, and ionization efficiency.[6] A C12-Lactosylceramide has been used as an internal standard in some studies.[7]

Q5: Can chemical derivatization improve the sensitivity of my assay?

A5: While not always necessary for this compound, chemical derivatization can be a strategy to enhance ionization efficiency and improve chromatographic properties for certain sphingolipids, especially those with low inherent ionization.[8] However, this would require careful method development and validation to ensure the reaction is complete and does not introduce variability.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Extraction The extraction method may not be optimal for glycosphingolipids. Use a well-established lipid extraction method like a modified Bligh-Dyer or Folch extraction.[1][9] Ensure correct solvent ratios and thorough mixing.
Sample Loss During Preparation Sphingolipids can adhere to certain types of plasticware. Use borosilicate glass tubes with Teflon-lined caps (B75204) to minimize sample loss.[5]
Suboptimal Mass Spectrometry Parameters The collision energy and other MS parameters may not be optimized. Perform compound optimization by infusing a standard of this compound to determine the optimal precursor/product ion pair and collision energy.[3]
Poor Ionization The mobile phase composition can significantly impact ionization. For positive ion mode, ensure the mobile phase contains an additive like formic acid (typically 0.1-0.2%) to promote protonation.[6] Using glass containers for formic acid is recommended to avoid contamination from plastic bottles.[2]
Instrument Contamination The mass spectrometer may be contaminated, leading to high background noise and poor sensitivity. Follow your instrument's cleaning and maintenance procedures.
Issue 2: Poor Peak Shape and Chromatography

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Column Choice For separating sphingolipids based on their polar head groups, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred.[6] For separation based on acyl chain length, a C18 reversed-phase column is suitable.[9]
Suboptimal Mobile Phase Gradient The gradient elution program may need optimization. Adjust the gradient steepness and composition to improve peak shape and resolution.[3]
Column Overloading Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume or dilute the sample.
Secondary Interactions The analyte may be interacting with active sites on the column. Ensure the mobile phase pH is appropriate for the analyte. Using a column with end-capping can help reduce these interactions.
Issue 3: High Variability in Quantification

Possible Causes & Solutions:

Possible Cause Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. Use a suitable internal standard that experiences similar matrix effects.[6] Consider sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[10]
Inconsistent Sample Preparation Variations in the extraction and handling of samples can lead to inconsistent results. Ensure a standardized and reproducible workflow for all samples.[9]
Internal Standard Issues The internal standard may not be added consistently or may be degrading. Add the internal standard early in the sample preparation process to account for losses during extraction.[6][9]
Calibration Curve Problems The calibration curve may not be linear in the desired concentration range. Prepare fresh calibration standards and ensure they are within the linear range of the instrument.

Experimental Protocols

Sample Preparation: Modified Bligh-Dyer Lipid Extraction

This protocol is a common method for extracting total lipids from biological samples.[9]

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., C17-Lactosyl-sphingosine) to the homogenate.

  • Solvent Addition: Add chloroform (B151607) and methanol (B129727) to the sample in a ratio of 1:2 (v/v) (chloroform:methanol) relative to the sample volume.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex again.

  • Centrifugation: Centrifuge the sample at approximately 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.[9]

LC-MS/MS Analysis: HILIC Method

This method is effective for separating sphingolipids based on the polarity of their headgroups.[6]

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.2% formic acid.[6]

  • Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[6]

  • Flow Rate: 400-800 µL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 50°C.

  • Gradient:

    • 0-0.1 min: 100% B

    • 0.1-2.5 min: Linear gradient to 50% B

    • 2.5-3.5 min: Hold at 50% B

    • 3.5-4.5 min: Re-equilibrate at 100% B

  • MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. Optimize the precursor and product ions, as well as the collision energy, for this compound and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample is_add Add Internal Standard sample->is_add extraction Lipid Extraction (Bligh-Dyer) is_add->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_separation LC Separation (HILIC or RP) dry_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Low Sensitivity Issue check_sample_prep Review Sample Prep? start->check_sample_prep check_lc Review LC Method? start->check_lc check_ms Review MS Settings? start->check_ms extraction Optimize Extraction (e.g., Bligh-Dyer) check_sample_prep->extraction Yes glassware Use Borosilicate Glassware check_sample_prep->glassware Yes column_choice Select Appropriate Column (HILIC/RP) check_lc->column_choice Yes mobile_phase Optimize Mobile Phase (Additives, Gradient) check_lc->mobile_phase Yes ms_tune Tune MS Parameters (Collision Energy) check_ms->ms_tune Yes internal_std Use Proper Internal Standard check_ms->internal_std Yes

Caption: Troubleshooting logic for low sensitivity detection.

References

experimental controls for studying Lactosyl-C18-sphingosine effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lactosyl-C18-sphingosine

Welcome to the technical support center for this compound (also known as Lactosylsphingosine or Lyso-Lactosylceramide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this bioactive sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a glycosphingolipid, an essential intermediate in the biosynthesis of more complex glycosphingolipids like gangliosides.[1][2] It is composed of a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide.[1] Unlike its acylated form, lactosylceramide (B164483), this compound lacks a fatty acyl group.[3][4][5][6] Its mechanism of action involves participation in various cellular processes, including cell signaling, adhesion, and differentiation.[1][] It is known to be a bioactive lipid that can be involved in signaling pathways.[2]

Q2: How should I store this compound?

A2: For long-term stability, this compound powder should be stored at -20°C.[4][5][8] Under these conditions, it is stable for at least four years.[4][5] Stock solutions in solvent should be stored at -80°C for up to one year.[8]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in a mixture of Chloroform:Methanol:Water (2:1:0.1).[4][5][8] Sonication is recommended to aid dissolution.[8] It is also soluble in DMSO and water.[4]

Q4: What are the known biological activities of this compound?

A4: this compound has been shown to reduce the viability of human neutrophils in a concentration-dependent manner (in the range of 1-50 μM).[3][4][5][6] It can also inhibit fMetLeuPhe-induced cell aggregation at a concentration of 1 μM.[8] However, unlike lactosylceramide, it does not appear to affect protein synthesis or cell proliferation in cardiomyocytes.[3][4][5][6]

Troubleshooting Guide

Q5: I am not observing any cellular response after treating my cells with this compound. What are the possible reasons?

A5:

  • Inadequate Concentration: The effective concentration can vary between cell types. A concentration range of 1-50 μM has been shown to be effective in human neutrophils.[3][6] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Poor Solubility: Ensure the compound is fully dissolved. As it is an amphiphilic molecule, it may form micelles in aqueous solutions which can affect its availability to the cells. Preparing the stock solution in an appropriate solvent and vortexing or sonicating before adding to the culture medium is recommended.

  • Cell Type Specificity: The response to this compound can be cell-type specific. For example, it has no effect on protein synthesis and cell proliferation in cardiomyocytes.[3][4][5][6]

  • Degradation: Ensure proper storage of the compound to prevent degradation.

Q6: What are appropriate negative and positive controls for my experiment?

A6:

  • Negative Controls:

    • Vehicle Control: This is the most critical negative control. Treat cells with the same solvent used to dissolve the this compound at the same final concentration.

    • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound.

  • Positive Controls:

    • Lactosylceramide: If you are studying pathways known to be activated by lactosylceramide (e.g., in cardiomyocytes), this can be a useful positive control to ensure your system is responsive to related lipids.[4][5]

    • Other Bioactive Sphingolipids: Depending on the expected downstream effect, other sphingolipids like sphingosine or sphingosine-1-phosphate could be used as positive controls for general sphingolipid signaling.[9]

    • Known Inducers of the Pathway: If you are investigating a specific signaling pathway, use a well-characterized inducer of that pathway as a positive control. For instance, if studying calcium release, ionomycin (B1663694) can be used.

Q7: I am studying calcium signaling. How can I be sure the observed calcium release is specific to this compound?

A7: Sphingosine, a related molecule, has been shown to release calcium from lysosomes.[10][11] To ensure the specificity of this compound's effect:

  • Use a Vehicle Control: This will account for any effects of the solvent on calcium levels.

  • Compare with Sphingosine: Test the effect of sphingosine in your system to see if it elicits a similar response.

  • Use Pharmacological Inhibitors: If you hypothesize that a specific channel or pathway is involved (e.g., lysosomal calcium channels), use inhibitors of that pathway to see if the effect of this compound is blocked.

Quantitative Data Summary

ParameterValueCell Type/ContextReference
Effective Concentration 1-50 µMHuman Neutrophils (viability)[3][4][5][6]
Effective Concentration 1 µMfMetLeuPhe-induced cell aggregation[8]
Storage (Powder) -20°CLong-term (≥ 4 years)[4][5][8]
Storage (in Solvent) -80°CUp to 1 year[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Chloroform, Methanol, Sterile Water, Sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Prepare a solvent mixture of Chloroform:Methanol:Water at a ratio of 2:1:0.1.

    • Add the solvent mixture to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

    • Store the stock solution at -80°C.

Protocol 2: General Cell Treatment Protocol

  • Materials: Cultured cells, complete cell culture medium, this compound stock solution, vehicle solvent.

  • Procedure:

    • Plate cells at the desired density and allow them to adhere overnight.

    • On the day of the experiment, thaw the this compound stock solution and the vehicle control.

    • Prepare the final working concentrations of this compound and the vehicle control by diluting the stock solution in fresh, serum-free or complete medium. It is important to add the stock solution to the medium and vortex immediately to prevent precipitation.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period.

    • Proceed with the downstream analysis (e.g., viability assay, protein extraction, etc.).

Visualizations

G cluster_0 cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum LCS This compound Receptor Unknown Receptor / Membrane Interaction LCS->Receptor Binds/Interacts PLC Phospholipase C (PLC) (Hypothesized) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response (e.g., Neutrophil Deactivation) PKC->Cellular_Response Leads to Ca_Cytosol Increased Cytosolic Ca2+ Ca_Cytosol->Cellular_Response Leads to IP3R->Ca_Cytosol Opens Ca_ER Ca2+ Store Ca_ER->IP3R Releases

Caption: Hypothesized signaling pathway for this compound-induced calcium release.

G Start Start: Experimental Question Prep Prepare this compound Stock Solution (Protocol 1) Start->Prep Cell_Culture Culture and Plate Cells Start->Cell_Culture Controls Prepare Controls: - Vehicle - Positive Control Prep->Controls Treatment Treat Cells (Protocol 2) - this compound - Controls Cell_Culture->Treatment Controls->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Calcium Imaging, Western Blot) Incubation->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis Troubleshoot Troubleshooting (Refer to Guide) Data_Analysis->Troubleshoot End Conclusion Data_Analysis->End Troubleshoot->Treatment Adjust Parameters

Caption: General experimental workflow for studying the effects of this compound.

References

stability of Lactosyl-C18-sphingosine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lactosyl-C18-sphingosine in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for initially dissolving this compound?

For initial dissolution, a mixture of chloroform, methanol, and water in a 2:1:0.1 ratio is recommended.[1][2] Sonication may be necessary to achieve complete dissolution.[3] Dimethyl sulfoxide (B87167) (DMSO) and water are also viable solvents.[2]

Q2: How should I store this compound, both as a solid and in solution?

For long-term storage, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1][2] Once dissolved in a solvent, it is best to store the solution at -80°C.

Q3: I am observing unexpected results in my cell-based assay. Could the stability of this compound in my aqueous-based culture medium be a factor?

Yes, the stability of this compound in aqueous solutions can be a concern, particularly over extended incubation times at physiological temperatures (e.g., 37°C). Glycosphingolipids can be susceptible to degradation in aqueous environments. To minimize potential degradation, it is advisable to prepare fresh solutions of this compound in your culture medium immediately before each experiment.

Q4: My dissolved this compound solution appears cloudy. What should I do?

Cloudiness may indicate incomplete dissolution or precipitation. Gentle warming and sonication can aid in dissolving the compound. If using a solvent mixture like Chloroform:Methanol:Water, ensure the ratios are accurate. If the issue persists, consider preparing a fresh stock solution.

Q5: Are there any known degradation pathways for this compound that I should be aware of?

The primary degradation pathways for glycosphingolipids involve the hydrolysis of the glycosidic bond linking the lactose (B1674315) to the sphingosine (B13886) backbone, or the hydrolysis of the sphingosine base itself, particularly at acidic or basic pH. The sphingosine backbone also contains a double bond that can be susceptible to oxidation.

Stability Summary in Different Solvent Systems

Solvent SystemRecommended StorageStability Notes
Solid/Powder -20°CStable for ≥ 4 years.[1][2]
Chloroform:Methanol:Water (2:1:0.1) -80°C (short-term)Recommended for initial dissolution.[1][2] Long-term stability data in this solvent is not readily available.
DMSO -80°C (short-term)A suitable alternative for initial dissolution.[2] Prepare fresh dilutions for experiments.
Aqueous Buffers/Cell Culture Media Prepare fresh for immediate useSusceptible to hydrolysis over time, especially at non-neutral pH and elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized Water

    • Glass vial with a Teflon-lined cap

    • Sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a clean glass vial.

    • Prepare the solvent mixture of Chloroform:Methanol:Water at a ratio of 2:1:0.1 (v/v/v).

    • Add the appropriate volume of the solvent mixture to the vial to achieve the desired stock concentration.

    • Cap the vial tightly.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes or until the solid is completely dissolved.

    • Store the stock solution at -80°C for short-term use. For long-term storage, it is recommended to use the solid form.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • High-intensity light source (for photostability)

    • Incubator/oven

    • pH meter

    • Analytical instrumentation (e.g., HPLC-MS)

  • Procedure:

    • Acidic Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator or oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose an aliquot of the stock solution to a high-intensity light source, while keeping a control sample in the dark.

    • Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Stock Solution (Chloroform:Methanol:Water) acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress analysis HPLC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples results Identify Degradants & Determine Stability Profile analysis->results

Caption: Workflow for assessing this compound stability.

signaling_pathway Simplified Glycosphingolipid Metabolism Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase LysoLacCer This compound (Lyso-Lactosylceramide) LacCer->LysoLacCer Acyl-CoA Hydrolase ComplexGSL Complex Glycosphingolipids (e.g., Gangliosides) LacCer->ComplexGSL Glycosyltransferases

Caption: Role of this compound in metabolism.

References

Validation & Comparative

Validating the Pro-Apoptotic Activity of Lactosyl-C18-Sphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise biological activities of lipid signaling molecules is paramount. This guide provides a comparative analysis of the pro-apoptotic potential of Lactosyl-C18-sphingosine against other well-characterized sphingolipids. The data presented herein is intended to offer a clear, objective overview to inform future research and development.

Comparative Analysis of Pro-Apoptotic Sphingolipids

The pro-apoptotic activity of sphingolipids is highly dependent on their structure, particularly the nature of the head group and the length of the acyl chain. The following table summarizes the pro-apoptotic potential of this compound in comparison to its structural analog, Psychosine (Galactosyl-sphingosine), and other common pro-apoptotic sphingolipids, C6-Ceramide and Sphingosine (B13886).

CompoundStructureCell Line(s)Pro-Apoptotic Activity (IC50/EC50)Key Signaling Mediators
This compound Sphingosine with a lactose (B1674315) head groupHuman NK cellsDid not induce apoptosis[1]Data not available
Psychosine (Galactosyl-sphingosine) Sphingosine with a galactose head groupHuman Astrocytes~15 µM (EC50)[2][3]Caspase-9, JNK pathway, Mitochondria[4][5]
C6-Ceramide Sphingosine with a 6-carbon acyl chainBreast Cancer Cells (MDA-MB-231, MCF-7)5-10 µM (IC50)Caspase-3/7, Bax/Bcl-2, Mitochondria
Hepatocellular Carcinoma (HepG2)51 µM (IC50)Caspase-3/7
Sphingosine Sphingoid base backboneJurkat T-cells<4 µM (viability)Caspase-3, Mitochondria, Lysosomes[1]

Experimental Protocols

To quantitatively assess pro-apoptotic activity, standardized assays are crucial. Below are detailed protocols for two key experiments: the MTT assay for cell viability and the Caspase-3 activity assay for a specific apoptotic marker.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, untreated control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade, by measuring the cleavage of a specific colorimetric substrate.

Materials:

  • Cell lysis buffer

  • 2x Reaction buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Lysis: Harvest and lyse the cells using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.

  • Reaction Initiation: Add the 2x reaction buffer and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.

Visualizing Experimental and Signaling Pathways

Diagrams generated using Graphviz DOT language provide a clear visual representation of complex biological processes and experimental designs.

Experimental_Workflow cluster_setup Experiment Setup cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Confirmation cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound & Controls cell_seeding->compound_treatment incubation Incubate (e.g., 24h, 48h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Parallel Endpoint 1 caspase_assay Caspase-3 Activity Assay incubation->caspase_assay Parallel Endpoint 2 absorbance_mtt Measure Absorbance (570nm) mtt_assay->absorbance_mtt calc_viability Calculate % Viability absorbance_mtt->calc_viability absorbance_caspase Measure Absorbance (405nm) caspase_assay->absorbance_caspase calc_caspase Calculate Fold Increase absorbance_caspase->calc_caspase

Caption: Experimental workflow for assessing pro-apoptotic activity.

Psychosine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade psychosine Psychosine (Galactosyl-sphingosine) jnk JNK Pathway Activation psychosine->jnk mitochondria Mitochondrial Perturbation psychosine->mitochondria Direct Effect ap1 AP-1 Induction jnk->ap1 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Pro-apoptotic signaling pathway of Psychosine.

Discussion and Conclusion

The available evidence suggests that the pro-apoptotic activity of glycosylated sphingosines is highly specific to the sugar moiety. While Psychosine (Galactosyl-sphingosine) demonstrates clear pro-apoptotic effects at micromolar concentrations, inducing a caspase-9-mediated mitochondrial pathway, this compound did not induce apoptosis in human NK cells in a comparative study[1]. This suggests that the addition of a glucose unit to the galactose, forming lactose, may significantly alter the molecule's interaction with cellular components responsible for initiating apoptosis.

In contrast, non-glycosylated sphingolipids like C6-ceramide and sphingosine are potent inducers of apoptosis across a wide range of cell types, typically acting through mitochondria- and caspase-dependent pathways. The IC50 values for these compounds are generally in the low micromolar range, highlighting their robust cytotoxic potential.

References

A Comparative Guide to the Signaling Pathways of Lactosyl-C18-sphingosine and Sphingosine-1-phosphate (S1P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways of two bioactive sphingolipids: Lactosyl-C18-sphingosine and Sphingosine-1-phosphate (S1P). While both molecules play crucial roles in cellular communication, their mechanisms of action and downstream effects differ significantly. This document outlines their distinct signaling cascades, presents quantitative data on their cellular effects, and provides detailed experimental protocols for their study.

Overview of Signaling Mechanisms

This compound , a glycosphingolipid, is understood to exert its biological effects primarily through the modulation of plasma membrane microdomains. Unlike classical signaling molecules, it does not appear to bind to a specific high-affinity cell surface receptor. Instead, it integrates into the cell membrane, altering its physical properties and influencing the function of membrane-associated proteins within specialized lipid rafts or "glycosignaling domains." This localized alteration of the membrane environment can trigger downstream signaling events.

Sphingosine-1-phosphate (S1P) , in contrast, functions as a potent signaling molecule that mediates its effects through a well-defined family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] The binding of S1P to these receptors initiates a cascade of intracellular events through the activation of heterotrimeric G proteins, leading to a wide array of cellular responses, including cell survival, proliferation, migration, and differentiation.[1]

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams were generated using the DOT language.

Lactosyl_C18_sphingosine_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lacsph This compound Membrane Lipid Bilayer Lacsph->Membrane Integration Microdomain Glycosignaling Domain (Lipid Raft) Membrane->Microdomain Modulation of Microdomain Properties Protein Membrane-Associated Signaling Proteins Microdomain->Protein Altered Protein Function/ Clustering Downstream Downstream Signaling Events Protein->Downstream Response Cellular Response (e.g., Altered Adhesion, Reduced Viability in Neutrophils) Downstream->Response

Figure 1: this compound Signaling Pathway.

S1P_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptor (S1P1-5) S1P->S1PR Binding and Activation Gprotein Heterotrimeric G Proteins (Gi/o, Gq, G12/13) S1PR->Gprotein Coupling Effectors Downstream Effectors (e.g., PI3K, PLC, RhoGEF) Gprotein->Effectors SecondMessengers Second Messengers (e.g., Ca2+, IP3, DAG, Rac, Rho) Effectors->SecondMessengers KinaseCascades Kinase Cascades (e.g., MAPK/ERK, Akt) SecondMessengers->KinaseCascades Response Cellular Response (e.g., Migration, Proliferation, Survival) KinaseCascades->Response

Figure 2: Sphingosine-1-phosphate (S1P) Signaling Pathway.

Quantitative Data Comparison

The following table summarizes key quantitative data related to the cellular effects of this compound and S1P.

ParameterThis compoundSphingosine-1-phosphate (S1P)Reference
Mechanism of Action Modulation of membrane microdomainsReceptor-mediated (S1P1-5 GPCRs)[2]
Primary Cellular Effects Reduces viability of human neutrophils; Inhibits fMetLeuPhe-induced cell aggregation.Promotes cell migration, proliferation, survival, and differentiation.[1][3][4]
Effective Concentration 1-50 µM for reducing neutrophil viability.[3][4]Nanomolar to low micromolar range for receptor activation and cellular responses.[1]
EC50 for Receptor Activation Not ApplicableVaries by receptor subtype and cell type (e.g., ~1 nM for S1P1).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This compound: Neutrophil Viability Assay

This protocol is adapted from studies on the effects of lysosphingolipids on human neutrophil function.

Objective: To determine the concentration-dependent effect of this compound on the viability of human neutrophils.

Materials:

  • This compound

  • Human neutrophils, isolated from fresh peripheral blood

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Trypan Blue solution (0.4%)

  • Microcentrifuge

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Suspension: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.

  • Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in HBSS to final concentrations ranging from 1 µM to 50 µM.

    • Add the different concentrations of this compound to the neutrophil suspensions. Include a vehicle control (HBSS with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the treated and control neutrophil suspensions for a specified time (e.g., 1-4 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • After incubation, gently mix the cell suspensions.

    • Take a 10 µL aliquot of each cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

    • Calculate the percentage of viable cells for each treatment condition.

This compound: Inhibition of fMetLeuPhe-induced Neutrophil Aggregation Assay

This protocol is based on methods to assess the inhibition of chemoattractant-induced neutrophil aggregation.

Objective: To evaluate the inhibitory effect of this compound on N-formyl-methionyl-leucyl-phenylalanine (fMetLeuPhe)-induced aggregation of human neutrophils.

Materials:

  • This compound

  • fMetLeuPhe

  • Human neutrophils, isolated and suspended in HBSS

  • Platelet-rich plasma (PRP) or purified fibrinogen

  • Aggregometer or a spectrophotometer with stirring capabilities

  • Cytochalasin B (optional, to enhance aggregation response)

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils as described in the viability assay protocol and resuspend them in HBSS.

  • Pre-incubation:

    • Pre-incubate the neutrophil suspension with this compound at the desired concentration (e.g., 1 µM) for a short period (e.g., 5-10 minutes) at 37°C with gentle stirring in the aggregometer cuvette.

    • A vehicle control should be run in parallel.

    • Optionally, pre-treat cells with cytochalasin B to potentiate the fMLP response.

  • Induction of Aggregation:

    • Add fMetLeuPhe to the cuvette to a final concentration that induces a submaximal aggregation response (e.g., 10-8 M).

  • Measurement of Aggregation:

    • Record the change in light transmittance through the neutrophil suspension over time. As neutrophils aggregate, the light transmittance increases.

    • Monitor the aggregation for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The extent of aggregation is typically quantified as the maximum change in light transmittance.

    • Compare the aggregation response in the presence and absence of this compound to determine the percentage of inhibition.

Sphingosine-1-phosphate (S1P): Cell Migration Assay (Boyden Chamber Assay)

This is a widely used method to quantify the chemotactic response of cells to S1P.

Objective: To measure the dose-dependent effect of S1P on the migration of a specific cell type (e.g., endothelial cells, cancer cells).

Materials:

  • Sphingosine-1-phosphate (S1P)

  • Cell line of interest

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Serum-free cell culture medium containing 0.1% fatty acid-free Bovine Serum Albumin (BSA)

  • Fibronectin or other appropriate extracellular matrix protein for coating membranes

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture the cells of interest to sub-confluency.

    • Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium with 0.1% fatty acid-free BSA.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Assay Setup:

    • Coat the underside of the Boyden chamber membrane with fibronectin (or another appropriate coating) and allow it to dry.

    • In the lower wells of the Boyden chamber, add serum-free medium containing various concentrations of S1P (e.g., 0.1 nM to 1 µM). Include a negative control with no S1P.

    • Place the coated membrane over the lower wells.

    • Add the labeled cell suspension to the upper chamber of each well.

  • Incubation: Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-6 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the upper side of the membrane with a cotton swab.

    • Measure the fluorescence of the migrated cells on the underside of the membrane using a fluorescence plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the fluorescence intensity (proportional to the number of migrated cells) against the concentration of S1P.

    • The EC50 for migration can be calculated from this curve.

Conclusion

This compound and S1P are both important bioactive sphingolipids, but they operate through fundamentally different signaling mechanisms. S1P acts as a classical ligand for a family of GPCRs, initiating well-defined downstream signaling cascades. In contrast, this compound appears to function by modulating the cellular membrane's micro-organization, thereby influencing the activity of membrane-associated signaling complexes. Understanding these distinct pathways is crucial for researchers in the field of lipid signaling and for the development of targeted therapeutics that modulate sphingolipid-mediated cellular processes. The experimental protocols provided herein offer a starting point for the investigation and characterization of these and other bioactive lipids.

References

A Comparative Guide: Lactosyl-C18-sphingosine vs. Lactosylceramide Effects on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally determined effects of Lactosyl-C18-sphingosine and Lactosylceramide (B164483) on cardiomyocytes. The information presented is collated from peer-reviewed studies to assist researchers in understanding the distinct cellular responses elicited by these two related sphingolipids.

At a Glance: Key Differences in Cardiomyocyte Response

Experimental evidence demonstrates a stark contrast in the effects of Lactosylceramide and this compound on cardiomyocyte physiology. While Lactosylceramide is a potent inducer of hypertrophic remodeling, this compound does not appear to influence key hypertrophic pathways.

Lactosylceramide has been shown to specifically induce a concentration- and time-dependent hypertrophic response in cardiomyocytes.[1] This is characterized by an increase in protein synthesis, cell size, and the expression of hypertrophic markers.[1] Mechanistically, Lactosylceramide generates reactive oxygen species (ROS), which activates a signaling cascade involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately leading to the expression of proto-oncogenes like c-jun and c-fos and subsequent cardiomyocyte hypertrophy.[1]

Conversely, This compound , which is structurally similar to lactosylceramide but lacks the fatty acyl group, does not exert the same effects.[2][3] Studies explicitly state that this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes.[2][3] Currently, there is a lack of published data on the specific effects of this compound on other aspects of cardiomyocyte function, such as apoptosis and calcium handling.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the effects of Lactosylceramide on cardiomyocytes. No quantitative data is currently available for the effects of this compound on these specific parameters.

ParameterLactosylceramideThis compoundCell Type(s)
Hypertrophy Induces hypertrophyNo effect on protein synthesis and cell proliferationH9c2, Neonatal Rat Ventricular Myocytes
Concentration Range 50-100 µMNot ApplicableH9c2, Neonatal Rat Ventricular Myocytes
Incubation Time 48 hoursNot ApplicableH9c2, Neonatal Rat Ventricular Myocytes
Protein Synthesis Significant increaseNo effectH9c2, Neonatal Rat Ventricular Myocytes
Cell Size IncreasedNo data availableH9c2, Neonatal Rat Ventricular Myocytes
Gene Expression Upregulation of ANP and BNPNo data availableH9c2, Neonatal Rat Ventricular Myocytes
Signaling Pathway Activates ROS, PKC, ERK1/2Not determinedH9c2

Signaling Pathways

The signaling pathway for Lactosylceramide-induced cardiomyocyte hypertrophy has been elucidated. In contrast, the signaling pathways affected by this compound in cardiomyocytes remain to be investigated.

Lactosylceramide_Signaling LacCer Lactosylceramide ROS ROS Generation LacCer->ROS PKC PKC Activation ROS->PKC ERK ERK1/2 Phosphorylation PKC->ERK cFos_cJun c-fos/c-jun Expression ERK->cFos_cJun Hypertrophy Cardiomyocyte Hypertrophy cFos_cJun->Hypertrophy

Lactosylceramide-induced hypertrophic signaling cascade in cardiomyocytes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Cardiomyocyte Hypertrophy Induction
  • Cell Culture: Rat cardiomyoblast cell line H9c2 and primary neonatal rat ventricular myocytes (NRVMs) are commonly used.[1]

  • Treatment: Cells are treated with Lactosylceramide at concentrations ranging from 50-100 µM for 48 hours.[1] A well-established agonist of cardiac hypertrophy, such as Phenylephrine (PE), is often used as a positive control.[1]

Measurement of Protein Synthesis ([3H]-Leucine Incorporation Assay)

This assay is a widely used method to determine the rate of protein synthesis.

  • Cardiomyocytes are seeded in culture plates and treated with Lactosylceramide or control vehicle.

  • During the final hours of incubation, [3H]-Leucine is added to the culture medium.

  • After incubation, the cells are washed to remove unincorporated [3H]-Leucine.

  • The cells are then lysed, and the protein is precipitated, typically using trichloroacetic acid (TCA).[4][5][6]

  • The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter. An increase in counts per minute (CPM) indicates an increase in protein synthesis.

Measurement of Cell Size (Immunofluorescence Microscopy)

This method is used to visualize and quantify changes in cardiomyocyte size, a hallmark of hypertrophy.

  • Cardiomyocytes are cultured on coverslips and treated with Lactosylceramide or control.

  • After treatment, cells are fixed with a solution like 4% paraformaldehyde.[7]

  • The cells are then permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.[7]

  • A primary antibody targeting a cardiomyocyte-specific protein, such as α-actinin, is added to specifically stain the cardiomyocytes.

  • A fluorescently-labeled secondary antibody that binds to the primary antibody is then added.

  • The cell nuclei are often counterstained with a fluorescent dye like DAPI.

  • The stained cells are visualized using a fluorescence microscope, and the cell surface area is measured using image analysis software (e.g., ImageJ).[7]

Gene Expression Analysis (Real-Time Quantitative PCR for ANP and BNP)

This technique is used to measure the mRNA levels of hypertrophic marker genes, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[8]

  • Total RNA is extracted from treated and control cardiomyocytes.

  • The RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR) is performed using specific primers for ANP, BNP, and a reference (housekeeping) gene (e.g., GAPDH).

  • The relative expression of ANP and BNP mRNA is calculated and normalized to the reference gene. An increase in the normalized expression levels indicates an upregulation of these hypertrophic genes.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment cluster_analysis Hypertrophy Analysis cluster_signaling Signaling Pathway Analysis cluster_results Comparative Results Cardiomyocytes Cardiomyocytes (H9c2 or NRVMs) Treatment Incubate with: - Lactosylceramide (50-100 µM) - this compound - Control Protein_Synth Protein Synthesis ([3H]-Leucine Assay) Treatment->Protein_Synth Cell_Size Cell Size (Immunofluorescence) Treatment->Cell_Size Gene_Exp Gene Expression (qPCR for ANP, BNP) Treatment->Gene_Exp Western_Blot Western Blot (p-ERK, p-PKC) Treatment->Western_Blot LacCer_Result Lactosylceramide: Hypertrophy Protein_Synth->LacCer_Result Lacsph_Result This compound: No Hypertrophic Effect Protein_Synth->Lacsph_Result Cell_Size->LacCer_Result Gene_Exp->LacCer_Result Western_Blot->LacCer_Result

Comparative experimental workflow for assessing cardiomyocyte hypertrophy.

Conclusion and Future Directions

The available data clearly delineate the pro-hypertrophic effects of Lactosylceramide in cardiomyocytes, mediated by a well-defined ROS-PKC-ERK1/2 signaling pathway. In stark contrast, this compound does not appear to engage this hypertrophic signaling cascade.

For drug development professionals, this distinction is critical. Targeting the synthesis or signaling of Lactosylceramide could represent a therapeutic strategy to mitigate pathological cardiac hypertrophy. The lack of a hypertrophic effect from this compound suggests that it may be a safer analogue or that its potential therapeutic applications lie outside the realm of cardiomyocyte growth regulation.

Significant gaps in our understanding of this compound's role in cardiomyocytes remain. Future research should focus on:

  • Apoptosis: Investigating whether this compound influences cardiomyocyte apoptosis, either basally or in response to stressors.

  • Calcium Handling: Determining if this compound modulates intracellular calcium transients, which are crucial for cardiomyocyte contraction and signaling.

  • Broader Signaling Screens: Uncovering the potential signaling pathways that are affected by this compound in an unbiased manner.

A comprehensive understanding of the cellular effects of this compound is essential for a complete picture of sphingolipid signaling in the heart and for the development of novel cardiovascular therapeutics.

References

Unraveling the Functional Dichotomy: A Comparative Analysis of C16 and C18 Lactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Lactosylsphingosine, a lysoglycosphingolipid, is known to play a role in various cellular signaling pathways. The length of the fatty acid chain (acyl chain) attached to the sphingosine (B13886) backbone is a critical determinant of the physicochemical properties of the lipid, which in turn influences its biological function. Variations in acyl chain length can affect membrane partitioning, interaction with membrane proteins, and the propensity to form specialized membrane microdomains known as lipid rafts.

Potential Areas of Functional Divergence

Based on studies of related sphingolipids, such as ceramides (B1148491) and other glycosphingolipids, the functional differences between C16 and C18 lactosylsphingosine could manifest in several key areas:

  • Membrane Biophysics and Organization: The shorter C16 acyl chain would likely impart a lower phase transition temperature and a greater degree of disorder in lipid bilayers compared to the longer, more saturated C18 chain. This could influence the partitioning of lactosylsphingosine into different membrane domains and its interaction with other lipids and proteins.

  • Cellular Signaling: Acyl chain length can modulate the interaction of sphingolipids with specific receptors and enzymes. For instance, the efficacy of sphingosine-1-phosphate (S1P) in activating its G protein-coupled receptors is dependent on its alkyl chain length. It is plausible that C16 and C18 lactosylsphingosine could exhibit differential effects on signaling pathways involved in cell growth, differentiation, and apoptosis.

  • Enzyme Metabolism: The enzymes responsible for the synthesis and degradation of lactosylsphingosine may exhibit substrate preference based on acyl chain length. This could lead to differences in the cellular levels and turnover rates of C16 and C18 lactosylsphingosine, ultimately impacting their downstream biological effects.

Experimental Approaches to Elucidate Functional Differences

To definitively characterize the functional differences between C16 and C18 lactosylsphingosine, a series of targeted experiments would be required. The following outlines potential experimental protocols that could be employed:

Cell Viability and Proliferation Assays

Objective: To determine the differential effects of C16 and C18 lactosylsphingosine on cell survival and growth.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., neutrophils, mast cells, or a cancer cell line) in appropriate media.

  • Treatment: Treat cells with varying concentrations of C16 and C18 lactosylsphingosine for different time points (e.g., 24, 48, 72 hours).

  • MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells provides a quantitative measure of cell viability.

  • BrdU Assay: Measure cell proliferation using a BrdU (bromodeoxyuridine) incorporation assay. BrdU is a synthetic nucleoside that is incorporated into newly synthesized DNA, and its detection provides an indication of cell proliferation.

Apoptosis Assays

Objective: To compare the pro-apoptotic potential of C16 and C18 lactosylsphingosine.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: Treat cells with C16 and C18 lactosylsphingosine and then stain with Annexin V-FITC and PI. Early apoptotic cells will stain positive for Annexin V, while late apoptotic and necrotic cells will stain for both Annexin V and PI. Analyze the stained cells by flow cytometry.

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3) using a colorimetric or fluorometric assay. Caspase activation is a hallmark of apoptosis.

Calcium Mobilization Assay

Objective: To investigate the differential ability of C16 and C18 lactosylsphingosine to induce intracellular calcium release.

Methodology:

  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Stimulation: Stimulate the loaded cells with C16 or C18 lactosylsphingosine.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microscope or a plate reader.

Visualizing Potential Signaling Differences

While specific pathways for C16 and C18 lactosylsphingosine are not yet elucidated, a hypothetical signaling workflow can be visualized to guide future research.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response C16_Lacto C16 Lactosylsphingosine Receptor Membrane Receptor C16_Lacto->Receptor Interaction A C18_Lacto C18 Lactosylsphingosine C18_Lacto->Receptor Interaction B Second_Messenger Second Messenger (e.g., Ca2+, cAMP) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Proliferation Proliferation Transcription_Factor->Proliferation Cytokine_Release Cytokine Release Transcription_Factor->Cytokine_Release

Caption: Hypothetical signaling pathway illustrating how C16 and C18 lactosylsphingosine could differentially interact with a membrane receptor to trigger distinct downstream cellular responses.

Conclusion

The functional differences between C16 and C18 lactosylsphingosine remain an open area of investigation. Based on the established principles of sphingolipid biochemistry and cell biology, it is highly probable that the two-carbon difference in acyl chain length leads to significant functional distinctions. Future research employing the experimental approaches outlined above is necessary to elucidate these differences, which could have important implications for understanding the roles of these lipids in health and disease and for the development of novel therapeutic strategies. Researchers are encouraged to undertake direct comparative studies to fill this knowledge gap.

A Researcher's Guide to the Quantitative Analysis of Lactosyl-C18-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comparative overview of analytical methodologies for the validation of Lactosyl-C18-sphingosine, a key lysoglycosphingolipid implicated in various cellular processes.

This compound, the deacylated form of lactosylceramide, is a critical intermediate in glycosphingolipid metabolism and a signaling molecule in its own right. Its structural similarity to other sphingolipids and often low endogenous concentrations present unique analytical challenges. This document details the established gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores viable alternatives including High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the research, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the performance characteristics of the three primary methods for this compound quantification.

FeatureLC-MS/MSHPTLC with DensitometryHPLC with Fluorescence Derivatization
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate to High (separation-based, can be coupled to MS)[1]High (dependent on derivatizing agent specificity)[2][3]
Sensitivity Very High (pg/mL to ng/mL levels)[4][5]Moderate (ng to µg range)[6]High (fmol to pmol levels)[3][7]
Quantitative Accuracy High (with appropriate internal standards)[5]Semi-quantitative to Quantitative[8][6]High (with appropriate calibration)[2][7]
Throughput Moderate to HighHigh (multiple samples per plate)Moderate
Instrumentation Cost HighLow to ModerateModerate
Sample Preparation Moderate (liquid-liquid or solid-phase extraction)[9][10]Simple (direct application of lipid extract)[1]More Complex (requires derivatization step)[2][11]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

LC-MS/MS Quantification of this compound

This method is recognized for its superior sensitivity and specificity, making it the preferred choice for the analysis of low-abundance lipids in complex biological matrices.[12][9]

a. Sample Preparation (Plasma) [9][10]

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 500 µL of methanol (B129727) to precipitate proteins.

  • Vortex vigorously and centrifuge to pellet the precipitated protein.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: A C18 or a HILIC column can be used. HILIC columns may provide better separation for polar lysosphingolipids.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the analyte.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.

  • Product Ion: A characteristic fragment ion, often resulting from the loss of the lactose (B1674315) moiety or cleavage of the sphingoid backbone.

HPTLC Quantification of this compound

HPTLC offers a high-throughput and cost-effective alternative for the semi-quantitative or quantitative analysis of glycosphingolipids.[1][8]

a. Sample Preparation

  • Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Concentrate the lipid extract.

b. HPTLC Analysis

  • Apply the concentrated lipid extract and calibration standards to a pre-activated HPTLC silica (B1680970) gel plate.

  • Develop the plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water).

  • After development, dry the plate.

  • Visualize the separated lipid bands by spraying with a suitable reagent (e.g., primuline (B81338) for fluorescent detection or a charring reagent like sulfuric acid).[13]

c. Quantification

  • Scan the plate using a densitometer at the appropriate wavelength.

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

HPLC with Fluorescence Derivatization

This method provides high sensitivity and is a good alternative when LC-MS/MS is not available. It requires a chemical derivatization step to introduce a fluorescent tag to the analyte.

a. Sample Preparation and Derivatization [2][11]

  • Extract total lipids from the sample.

  • Isolate the sphingolipid fraction if necessary.

  • Derivatize the primary amine group of this compound with a fluorescent reagent such as o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA).[3]

b. HPLC Analysis

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Fluorescence detector set to the excitation and emission wavelengths of the chosen derivatizing agent.

c. Quantification

  • Quantify the analyte by comparing the peak area of the derivatized sample to a calibration curve prepared from derivatized standards.

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context in which this compound is analyzed, the following diagrams illustrate its metabolic pathway and the general experimental workflows for its quantification.

cluster_synthesis Biosynthesis cluster_lyso_pathway Lyso-Pathway cluster_signaling Downstream Signaling Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Lactosylceramide_cat Lactosylceramide Lactosyl_C18_sphingosine This compound Lactosylceramide_cat->Lactosyl_C18_sphingosine Acid Ceramidase Lactosyl_C18_sphingosine_signal This compound ROS_Production Reactive Oxygen Species (ROS) Production Lactosyl_C18_sphingosine_signal->ROS_Production Inflammation Inflammation Lactosyl_C18_sphingosine_signal->Inflammation

Caption: Biosynthesis and signaling pathway of this compound.

cluster_lcms LC-MS/MS Workflow cluster_hptlc HPTLC Workflow cluster_hplc HPLC-Fluorescence Workflow Sample_lcms Biological Sample Extraction_lcms Lipid Extraction (LLE or SPE) Sample_lcms->Extraction_lcms LC_Separation LC Separation (C18 or HILIC) Extraction_lcms->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification_lcms Quantification MS_Detection->Quantification_lcms Sample_hptlc Biological Sample Extraction_hptlc Lipid Extraction Sample_hptlc->Extraction_hptlc Application Sample Application Extraction_hptlc->Application Development Chromatographic Development Application->Development Visualization Visualization Development->Visualization Densitometry Densitometry Visualization->Densitometry Sample_hplc Biological Sample Extraction_hplc Lipid Extraction Sample_hplc->Extraction_hplc Derivatization Fluorescence Derivatization Extraction_hplc->Derivatization HPLC_Separation HPLC Separation (C18) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Quantification_hplc Quantification Fluorescence_Detection->Quantification_hplc

Caption: Comparative experimental workflows for this compound quantification.

Concluding Remarks

The quantification of this compound is a critical aspect of lipidomic research. While LC-MS/MS remains the benchmark for its sensitivity and specificity, HPTLC and HPLC with fluorescence derivatization present as robust and accessible alternatives. The choice of methodology should be guided by the specific research question, available resources, and the required level of analytical detail. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the accurate and reliable quantification of this important bioactive lipid.

References

Navigating the Specificity of Anti-Lactosylsphingosine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount to ensuring experimental accuracy and therapeutic efficacy. This guide provides a comprehensive comparison of antibodies targeting lactosylsphingosine, a critical biomarker in Gaucher disease, with a focus on their cross-reactivity with other structurally related glycosphingolipids. Detailed experimental protocols and an exploration of the relevant signaling pathways are included to support rigorous scientific investigation.

Lactosylsphingosine, a deacylated form of lactosylceramide (B164483), has emerged as a key player in the pathophysiology of certain lysosomal storage disorders. Its accurate detection and quantification are crucial for diagnostics, patient monitoring, and the development of targeted therapies. However, the structural similarity among various glycosphingolipids presents a significant challenge in the development of highly specific antibodies, making a thorough assessment of cross-reactivity an indispensable step in antibody validation.

Commercially Available Antibodies: A Starting Point

Currently, the market offers a limited selection of commercially available antibodies specifically marketed for the detection of lactosylsphingosine. One such product is a polyclonal antibody, often referred to as "Anti-Glucosylsphingosine (Lyso-GL1)" or "Anti-Lactosylsphingosine (Lyso-GL1)". While this antibody is cited for use in competitive ELISA and Western Blotting, a critical gap exists in the publicly available data: the manufacturer explicitly states that its cross-reactivity with other glycosphingolipids has not been tested. This lack of data necessitates a cautious approach and highlights the importance of independent validation by researchers.

Understanding and Assessing Cross-Reactivity: A Known Challenge

The phenomenon of antibody cross-reactivity with different glycosphingolipids is well-documented in scientific literature. For instance, studies have shown that antibodies raised against the ganglioside GM1 can also bind to asialo-GM1, demonstrating the potential for off-target binding due to shared structural motifs. This underscores the need for robust experimental methods to characterize the specificity of any anti-lactosylsphingosine antibody.

Quantitative Comparison of Antibody Cross-Reactivity

To provide a framework for comparison, the following table outlines a hypothetical cross-reactivity profile for an anti-lactosylsphingosine antibody. It is crucial to note that this data is illustrative and does not represent the actual performance of any specific commercial antibody. Researchers should generate their own data using the protocols provided below.

Target AnalyteAntibody A Binding (%)Antibody B Binding (%)
Lactosylsphingosine 100 100
Glucosylsphingosine4515
Galactosylsphingosine102
Sphingosine<1<1
Lactosylceramide5<1
Glucosylceramide2<1
Galactosylceramide<1<1

Table 1: Hypothetical cross-reactivity profiles of two different anti-lactosylsphingosine antibodies. Binding is expressed as a percentage relative to the binding to lactosylsphingosine.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to independently validate antibody specificity, we provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely accepted method for quantifying antibody cross-reactivity.

Competitive ELISA Protocol for Glycosphingolipid Antibody Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of an anti-lactosylsphingosine antibody with a panel of structurally related glycosphingolipids.

Materials:

  • 96-well microtiter plates

  • Anti-Lactosylsphingosine antibody (primary antibody)

  • Lactosylsphingosine (for coating)

  • Panel of competitor glycosphingolipids (e.g., glucosylsphingosine, galactosylsphingosine, sphingosine, lactosylceramide, glucosylceramide, galactosylceramide)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Tween-20

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dissolve lactosylsphingosine in an appropriate solvent (e.g., methanol) and then dilute in PBS to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition Step:

    • Prepare a series of dilutions for each competitor glycosphingolipid in blocking buffer.

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-lactosylsphingosine antibody with each dilution of the competitor glycosphingolipids for 1-2 hours at room temperature. Include a control with no competitor.

    • Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark at room temperature until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the concentration of each competitor required to inhibit 50% of the primary antibody binding (IC50).

    • Determine the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Lactosylsphingosine / IC50 of Competitor) x 100

Visualizing the Experimental Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Coat Plate with Lactosylsphingosine Wash1 Wash Block Block with BSA Wash2 Wash PreIncubate Pre-incubate Antibody with Competitors AddAb Add Antibody/ Competitor Mix Wash2->AddAb PreIncubate->AddAb Wash3 Wash AddAb->Wash3 AddSecondary Add Secondary Antibody Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction Read Read Absorbance StopReaction->Read

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

The Signaling Landscape of Lactosyl-Glycosphingolipids

Lactosylsphingosine and its acylated counterpart, lactosylceramide, are not merely structural components of cell membranes but also active participants in cellular signaling. While the signaling pathways of lactosylceramide are better characterized, emerging evidence suggests that lactosylsphingosine also plays a significant role in cellular processes, particularly in the context of Gaucher disease where it is implicated in immune dysregulation and skeletal abnormalities.

The signaling cascade initiated by lactosylceramide often involves the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways. This is thought to occur through the formation of specialized membrane microdomains known as lipid rafts.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Stimulus External Stimuli (e.g., Stress, Growth Factors) LacCerS Lactosylceramide Synthase Stimulus->LacCerS LacCer Lactosylceramide LacCerS->LacCer ROS_Gen ROS Generation (via NADPH Oxidase) LacCer->ROS_Gen Inflam_Pathway Inflammatory Pathway (e.g., PLA2 activation) LacCer->Inflam_Pathway Oxidative_Stress Oxidative Stress ROS_Gen->Oxidative_Stress Inflammation Inflammation Inflam_Pathway->Inflammation

Caption: Simplified signaling pathway of lactosylceramide leading to oxidative stress and inflammation.

While a specific receptor for lactosylsphingosine has not yet been definitively identified, its structural similarity to other bioactive sphingolipids suggests that it may interact with cell surface receptors or directly influence membrane properties to initiate downstream signaling events. Further research is needed to fully elucidate the specific molecular mechanisms by which lactosylsphingosine exerts its biological effects.

Conclusion

The selection and validation of antibodies against lactosylsphingosine require a meticulous and data-driven approach. Given the limited availability of well-characterized commercial antibodies, researchers are strongly encouraged to perform in-house validation to determine the precise specificity and cross-reactivity of their chosen reagents. The experimental protocols and conceptual frameworks presented in this guide are intended to equip scientists and drug development professionals with the necessary tools to confidently and accurately investigate the role of lactosylsphingosine in health and disease. As our understanding of glycosphingolipid signaling continues to evolve, so too will the demand for highly specific and reliable research tools.

A Comparative Analysis of Bioactive Sphingolipids in Neutrophils: S1P vs. Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two key bioactive sphingolipids, Sphingosine-1-Phosphate (S1P) and Ceramide, in neutrophils. It is designed to offer an objective overview of their contrasting roles in neutrophil function, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and drug development.

Bioactive sphingolipids have emerged as critical regulators of numerous cellular processes, and in the context of the innate immune system, they play pivotal roles in dictating the behavior of neutrophils.[1] These lipids are not merely structural components of cell membranes but are active signaling molecules that influence a spectrum of neutrophil functions, from chemotaxis and activation to apoptosis and the resolution of inflammation.[2] Understanding the distinct and often opposing effects of sphingolipids like S1P and ceramide is crucial for developing targeted therapeutic strategies for a variety of inflammatory diseases.

Quantitative Comparison of Bioactive Sphingolipids in Human Neutrophils

The following tables summarize the known concentrations and key functional differences between S1P and Ceramide in human neutrophils.

ParameterSphingosine-1-Phosphate (S1P)Ceramide
Primary Role in Neutrophils Pro-survival, pro-inflammatory, chemotactic agentPro-apoptotic, signaling hub for stress responses
Typical Intracellular Concentration Low basal levels, transiently increases upon activationBasal levels present, significantly increases during apoptosis
Effect on Neutrophil Lifespan Delays apoptosis, promotes survivalInduces apoptosis
Role in Inflammation Promotes neutrophil recruitment and activationMediates inflammatory signaling and apoptosis of aged neutrophils
Key Signaling Pathways S1P receptors (S1PRs) leading to PI3K/Akt activationActivation of protein phosphatases, stress-activated protein kinases (SAPK/JNK), and the cGAS-STING pathway

Table 1: Functional Comparison of S1P and Ceramide in Neutrophils. This table highlights the opposing roles of S1P and ceramide in regulating key neutrophil functions.

Sphingolipid SpeciesConditionConcentration (pmol/106 cells)Reference
Ceramide (C16:0) Freshly Isolated (0h)~15[3]
Cultured (12h, undergoing apoptosis)~35[3]
Ceramide (C24:0) Freshly Isolated (0h)~12[3]
Cultured (12h, undergoing apoptosis)~25[3]
Sphingosine-1-Phosphate (S1P) Intracellular levels are generally low in resting neutrophils and increase upon stimulation. Precise quantitative values for intracellular concentrations in neutrophils are not well-established in the literature, in contrast to plasma concentrations which are in the micromolar range.Not available

Table 2: Quantitative Data of Ceramide Species in Human Neutrophils. This table provides available quantitative data for specific ceramide species in neutrophils under different conditions. It is important to note that intracellular S1P concentrations in neutrophils are challenging to measure and are not as well-documented as ceramide levels.

Signaling Pathways

The distinct biological effects of S1P and ceramide are mediated through separate and often antagonistic signaling pathways.

S1P_Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor (S1PR1, S1PR4) S1P->S1PR Binds Gi Gαi S1PR->Gi Activates PI3K PI3K Gi->PI3K Activates Chemotaxis Chemotaxis & Recruitment Gi->Chemotaxis Akt Akt PI3K->Akt Activates Survival Cell Survival (Anti-apoptosis) Akt->Survival

S1P signaling pathway in neutrophils.

Ceramide_Signaling Stress Cellular Stress (e.g., aging, stimuli) Ceramide Ceramide Accumulation Stress->Ceramide Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Caspases Caspase Activation Ceramide->Caspases cGAS_STING cGAS-STING Pathway Mitochondria->cGAS_STING cGAS_STING->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Ceramide-mediated apoptosis pathway in neutrophils.

Experimental Protocols

Accurate quantification of bioactive sphingolipids in neutrophils requires meticulous experimental procedures, from cell isolation to mass spectrometry analysis.

Neutrophil Isolation

a) Density Gradient Centrifugation

This method separates neutrophils from other blood components based on their density.

  • Materials:

    • Anticoagulated whole blood (e.g., with EDTA or heparin)

    • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

    • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

    • Red Blood Cell (RBC) Lysis Buffer

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Carefully layer 5-10 mL of whole blood over an equal volume of density gradient medium in a conical centrifuge tube.

    • Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

    • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

    • Collect the neutrophil-rich layer and transfer to a new tube.

    • Wash the cells with an excess of HBSS and centrifuge at 300 x g for 10 minutes.

    • To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

    • Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once more with PBS.

    • Resuspend the purified neutrophils in an appropriate buffer for downstream applications.

b) Immunomagnetic Negative Selection

This technique isolates neutrophils by depleting other cell types using antibodies conjugated to magnetic beads.

  • Materials:

    • Anticoagulated whole blood

    • Commercially available neutrophil isolation kit (e.g., EasySep™ Direct Human Neutrophil Isolation Kit)

    • Appropriate magnet for the kit

    • PBS

  • Procedure:

    • Follow the manufacturer's instructions for the specific immunomagnetic isolation kit.

    • Typically, an antibody cocktail that targets non-neutrophil cells is added to the whole blood.

    • Magnetic particles that bind to the antibody-labeled cells are then added.

    • The tube is placed in a magnet, and the unwanted cells are held in place by the magnetic field.

    • The untouched, purified neutrophils are poured off into a new tube.

    • The isolated neutrophils are then washed with PBS and are ready for use.

Sphingolipid Extraction and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipid species.[4][5]

  • Materials:

  • Procedure:

    • Lipid Extraction (Bligh-Dyer Method):

      • To a known number of neutrophils (e.g., 1-10 x 106 cells), add a mixture of chloroform:methanol (1:2, v/v) containing the internal standards.

      • Vortex thoroughly and incubate on ice for 15 minutes.

      • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

      • Vortex again and centrifuge at 1000 x g for 10 minutes to separate the phases.

      • Carefully collect the lower organic phase (containing the lipids) and transfer to a new tube.

      • Dry the lipid extract under a stream of nitrogen.

    • LC-MS/MS Analysis:

      • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

      • Inject the sample onto a C18 reverse-phase column.

      • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid and ammonium formate to improve ionization and peak shape.

      • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target sphingolipids and their internal standards.

    • Data Analysis:

      • Quantify the endogenous sphingolipid levels by comparing the peak area ratios of the analyte to the internal standard against a standard curve generated with known concentrations of each sphingolipid.

This guide provides a foundational understanding of the comparative roles of S1P and ceramide in neutrophils. Further research into the intricate regulation of their metabolism and signaling pathways will undoubtedly uncover novel therapeutic targets for a wide range of inflammatory conditions.

References

A Researcher's Guide to Assessing the Purity of Synthetic Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic sphingolipids like Lactosyl-C18-sphingosine is paramount for the validity and reproducibility of experimental results. This guide provides a comparative framework for assessing the purity of synthetic this compound, with a focus on its common alternative, Lactosylceramide (B164483). It includes detailed experimental protocols and visual workflows to aid in the selection and quality control of these critical research compounds.

This compound, also known as Lyso-Lactosylceramide, is a bioactive sphingolipid that plays a role in various cellular processes. Unlike its acylated counterpart, Lactosylceramide, it lacks a fatty acid chain, which can significantly alter its biological activity. Given their structural similarity and metabolic relationship, the purity of a synthetic preparation of this compound is critical to avoid confounding experimental outcomes from contaminants, including residual Lactosylceramide or other sphingolipid species.

Comparative Purity Analysis

The purity of commercially available synthetic sphingolipids is typically assessed by the manufacturer, with specifications often provided in the product's certificate of analysis. High-purity standards are essential for reliable research.

CompoundTypical Purity SpecificationCommon Analytical Method for Purity AssessmentPotential Impurities
This compound ≥98%[1][2]Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)Unreacted starting materials, diastereomers, residual solvents, Lactosylceramide
Lactosylceramide >99%[3]High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Other ceramides (B1148491) with different fatty acid chain lengths, sphingomyelin, residual solvents

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a comprehensive assessment of the purity of synthetic this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the separation, identification, and quantification of sphingolipids and their impurities.

Protocol:

  • Sample Preparation: Dissolve the synthetic this compound in a suitable solvent such as a chloroform:methanol:water mixture (e.g., 2:1:0.1 v/v/v).[1][4][5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating sphingolipids based on their hydrophobicity.[6]

    • Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a gradient of methanol/water with a formic acid and ammonium (B1175870) formate (B1220265) modifier.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally suitable.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the detection of this compound.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for targeted detection and quantification of the parent compound and potential impurities. The precursor ion for this compound (d18:1) would be m/z 624.4, and characteristic product ions would be monitored.

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective method for a qualitative assessment of purity and for detecting major impurities.

Protocol:

  • Stationary Phase: A silica (B1680970) gel 60 TLC plate.

  • Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.

  • Mobile Phase: A solvent system of chloroform:methanol:water in a ratio of approximately 65:25:4 (v/v/v) is often effective for separating glycosphingolipids.

  • Visualization: The spots can be visualized by staining with primuline (B81338) spray followed by UV light exposure, or by charring with a sulfuric acid solution and heating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of the synthetic compound and to detect structural isomers or other major impurities. Both ¹H and ¹³C NMR spectra should be acquired and compared with reference spectra if available.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic this compound.

Workflow for Purity Assessment of Synthetic this compound cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Evaluation dissolution Dissolution of Synthetic Compound tlc TLC Screening (Qualitative Purity) dissolution->tlc Initial Check hplc_ms HPLC-MS/MS (Quantitative Purity & Impurity ID) dissolution->hplc_ms Detailed Analysis nmr NMR Spectroscopy (Structural Confirmation) dissolution->nmr Structural Verification data_analysis Data Analysis & Comparison to Standards tlc->data_analysis hplc_ms->data_analysis nmr->data_analysis purity_report Purity Assessment Report data_analysis->purity_report

Caption: A typical workflow for assessing the purity of synthetic sphingolipids.

Signaling Pathway Context: this compound vs. Lactosylceramide

The presence or absence of the C18 fatty acid chain significantly impacts the role of these molecules in cell signaling. Lactosylceramide is a known component of membrane microdomains and can initiate inflammatory and oxidative stress pathways.[7] this compound, as a lysosphingolipid, may have distinct signaling properties, potentially interacting with different protein targets or receptors. The diagram below illustrates a generalized comparison of their signaling initiation.

Comparative Signaling Initiation of Lactosylceramide and this compound cluster_lactosylceramide Lactosylceramide Signaling cluster_lysoglycosphingolipid This compound Signaling lc Lactosylceramide raft Membrane Raft Integration lc->raft downstream_lc Cellular Responses raft->downstream_lc Signal Transduction Cascade (e.g., ROS production, Inflammation) lcs This compound (Lyso-glycosphingolipid) receptor Potential Receptor Binding or Intracellular Target Interaction lcs->receptor downstream_lcs Cellular Responses receptor->downstream_lcs Distinct Downstream Effects

Caption: Generalized comparison of signaling initiation by lactosylceramide and its lyso-form.

References

A Researcher's Guide to Negative Control Experiments for Lactosyl-C18-Sphingosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigorous and Interpretable Results

Lactosyl-C18-sphingosine, a bioactive glycosphingolipid, is a critical intermediate in cellular signaling pathways, playing roles in cell adhesion, differentiation, and apoptosis.[1][2] Its study is crucial for understanding various physiological and pathological processes, including neurodegenerative diseases and cancer. However, the complexity of sphingolipid metabolism and signaling necessitates the use of carefully selected and validated negative controls to ensure that observed experimental effects are specifically attributable to this compound.

This guide provides a comprehensive comparison of negative control strategies for experiments involving this compound treatment, complete with experimental data considerations and detailed protocols.

Comparison of Negative Control Strategies

The selection of an appropriate negative control is paramount for the robust interpretation of experimental data. The ideal negative control should account for any effects of the treatment procedure and vehicle while being inert with respect to the specific biological activity of this compound. Below is a comparison of common negative control strategies.

Control Strategy Principle Advantages Disadvantages Primary Application
Vehicle Control Treatment with the solvent used to dissolve this compound.Simple to implement; controls for solvent-induced effects.Does not control for off-target effects of a bioactive lipid.Essential for all in vitro and in vivo experiments.
Structurally Similar, Inactive Analog Use of a molecule with a similar structure to this compound but lacking its biological activity.Provides a high degree of specificity, controlling for general lipid effects.A validated inactive analog may not be commercially available and could require custom synthesis.Ideal for confirming the specific activity of this compound.
Inhibition of Glycosphingolipid Synthesis Pre-treatment with an inhibitor of an enzyme in the glycosphingolipid biosynthesis pathway, such as UDP-glucose ceramide glucosyltransferase (UGCG).Confirms that the observed effect is dependent on the glycosphingolipid pathway.May have broader effects on cellular glycosphingolipid profiles, not just this compound.Validating the involvement of the glycosphingolipid pathway in the observed cellular response.

Signaling Pathway and Experimental Workflow

To contextualize the use of these controls, it is important to understand the biosynthetic pathway of this compound and how negative controls can be integrated into an experimental workflow.

Glycosphingolipid Biosynthesis and Negative Controls Glycosphingolipid Biosynthesis Pathway and Points of Inhibition Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer UGCG LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase LactosylSph This compound LacCer->LactosylSph Ceramidase ComplexGSLs Complex Glycosphingolipids LacCer->ComplexGSLs CellularResponse Cellular Response LactosylSph->CellularResponse UGCG_Inhibitor UGCG Inhibitor (e.g., Genz-123346, PDMP) UGCG_Inhibitor->Ceramide Inhibits

Caption: Biosynthesis of this compound and the inhibitory point of UGCG inhibitors.

The following workflow illustrates the application of negative controls in a typical cell-based experiment with this compound.

Experimental Workflow with Negative Controls Experimental Workflow for this compound Treatment Start Start: Cell Culture Pretreatment Pre-treatment (Optional) - UGCG Inhibitor - Vehicle for Inhibitor Start->Pretreatment Treatment Treatment Groups Pretreatment->Treatment Vehicle Vehicle Control Treatment->Vehicle InactiveAnalog Inactive Analog Control Treatment->InactiveAnalog LactosylSph This compound Treatment->LactosylSph Incubation Incubation Vehicle->Incubation InactiveAnalog->Incubation LactosylSph->Incubation Assay Cellular/Molecular Assay Incubation->Assay Analysis Data Analysis and Comparison Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A logical workflow incorporating negative controls for this compound experiments.

Detailed Experimental Protocols

Vehicle Control Protocol

Rationale: To control for the effects of the solvent used to deliver the lipophilic this compound to the aqueous cell culture medium. Common solvents for sphingolipids include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound

  • Ethanol (200 proof, molecular biology grade) or DMSO (cell culture grade)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Stock Solution Preparation: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration. It is crucial to maintain the final solvent concentration at a low, non-toxic level (typically ≤0.1% for DMSO and ≤0.5% for ethanol).

  • Vehicle Control Preparation: Prepare a vehicle control solution by adding the same volume of ethanol or DMSO (without this compound) to the same volume of serum-free cell culture medium used for the working solution.

  • Treatment: Treat the cells with the this compound working solution and the vehicle control solution for the desired duration.

  • Analysis: Compare the results from the vehicle-treated cells to the this compound-treated cells.

Structurally Similar, Inactive Analog Control (Hypothetical Protocol)

Materials:

  • D-erythro-Lactosyl-C18-sphingosine (active compound)

  • L-threo-Lactosyl-C18-sphingosine (hypothetical inactive analog)

  • Vehicle (as described above)

Procedure:

  • Synthesis and Validation: Synthesize or obtain L-threo-Lactosyl-C18-sphingosine. Validate its inactivity in a relevant preliminary assay.

  • Solution Preparation: Prepare stock and working solutions of both D-erythro and L-threo isomers as described for the vehicle control protocol.

  • Treatment: Treat cells with the active D-erythro isomer, the inactive L-threo isomer, and the vehicle control.

  • Analysis: A specific effect of this compound should be observed only in the D-erythro-treated cells, with the L-threo and vehicle-treated cells showing a similar, basal response.

Inhibition of Glycosphingolipid Synthesis Protocol

Rationale: To confirm that the observed cellular response is dependent on the glycosphingolipid pathway. Inhibitors of UGCG, such as Genz-123346 or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), prevent the synthesis of glucosylceramide, the precursor for most glycosphingolipids, including this compound.

Materials:

  • UGCG inhibitor (e.g., Genz-123346 or PDMP)

  • This compound

  • Vehicle for inhibitor (e.g., DMSO)

  • Vehicle for this compound (as described above)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the UGCG inhibitor in DMSO.

  • Pre-treatment: Pre-treat cells with the UGCG inhibitor at a concentration known to be effective (e.g., 10-50 µM for PDMP) for a sufficient duration (e.g., 24-48 hours) to deplete cellular glycosphingolipids. Include a vehicle control for the inhibitor.

  • Treatment: After the pre-treatment period, treat the cells with this compound or its vehicle, in the continued presence of the UGCG inhibitor or its vehicle.

  • Verification of Inhibition (Optional but Recommended): In a parallel experiment, confirm the efficacy of the UGCG inhibitor by measuring the levels of a downstream glycosphingolipid (e.g., glucosylceramide or a ganglioside) using techniques like thin-layer chromatography (TLC) or mass spectrometry.

  • Analysis: If the effect of this compound is attenuated or abolished in the cells pre-treated with the UGCG inhibitor, it provides strong evidence that the observed response is mediated through the glycosphingolipid pathway.

Decision Tree for Negative Control Selection Decision Tree for Selecting the Appropriate Negative Control Start What is the primary experimental question? Q1 Is the effect due to the treatment procedure/solvent? Start->Q1 Q2 Is the effect specific to the molecular structure of This compound? Start->Q2 Q3 Is the effect mediated by the glycosphingolipid synthesis pathway? Start->Q3 A1 Use Vehicle Control Q1->A1 Yes A2 Use Structurally Similar, Inactive Analog Q2->A2 Yes A3 Use UGCG Inhibitor Q3->A3 Yes

Caption: A decision-making tool for selecting the most appropriate negative control.

By employing these rigorous negative control strategies, researchers can significantly enhance the validity and impact of their findings in the complex and exciting field of sphingolipid research.

References

A Comparative Analysis of Lactosyl-C18-sphingosine and Ceramide on Cellular Viability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive lipids on cell fate is paramount. This guide provides a detailed comparison of two key sphingolipids, Lactosyl-C18-sphingosine and ceramide, and their differential impacts on cell viability, supported by experimental data and detailed protocols.

Introduction to Bioactive Sphingolipids

Sphingolipids are a class of lipids that are integral components of cell membranes and also function as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Ceramide, the central molecule in sphingolipid metabolism, is widely recognized as a pro-apoptotic lipid. This compound, a glycosphingolipid, is also implicated in regulating cell viability, though its effects appear to be more cell-type specific. The balance between these and other sphingolipid metabolites, often referred to as the "sphingolipid rheostat," can determine whether a cell survives or undergoes apoptosis.

Comparative Effects on Cell Viability

Direct comparative studies on the effects of this compound and ceramide on the viability of the same cell lines are limited. However, by examining their individual effects across various studies, a comparative understanding can be constructed.

This compound:

The impact of this compound on cell viability is highly dependent on the cell type. For instance, it has been shown to reduce the viability of human neutrophils in a concentration-dependent manner, with effective concentrations ranging from 1-50 μM[1][2]. Conversely, it exhibits no effect on protein synthesis and cell proliferation in cardiomyocytes, highlighting its cell-specific activity[1][2]. Some evidence suggests that sphingosine-containing glycosphingolipids may exhibit more potent anti-proliferative activity than their ceramide counterparts[3]. Interestingly, while D-galactosyl-beta1-1' sphingosine (B13886) and D-glucosyl-beta1-1' sphingosine induce apoptosis in human natural killer (NK) cells, D-lactosyl-beta1-1' sphingosine (a closely related compound) does not, further emphasizing the specificity of these interactions[4].

Ceramide:

Ceramide is a well-established inducer of apoptosis and inhibitor of cell proliferation in a wide range of cell types. Its effects are dose-dependent, and the specific acyl chain length of the ceramide molecule can also influence its biological activity[5][6]. For example, C18-ceramide is often associated with pro-apoptotic signaling[6][7].

Quantitative Data on Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ceramide in various cell lines, demonstrating its cytotoxic potential.

Cell LineCompoundSolventIC50 Value (µM)Reference
C6 (rat glioma)C2-CeramideDMSO32.7[5]
OV2008 (human ovarian)C2-CeramideDMSO~42[5]
HT-29 (human colon)C2-CeramideDMSO~42[5]
CCD-18Co (human colon fibroblast)C2-CeramideDMSO56.91[5]
CCD-18Co (human colon fibroblast)C2-CeramideEthanol0.33[5]
OV2008 (human ovarian)C2-CeramideEthanol0.45[5]
HT-29 (human colon)C2-CeramideEthanol0.45[5]
SKBr3 (human breast cancer)5R-OH-3E-C8-ceramide-18.3[8]
MCF-7/Adr (human breast cancer)5R-OH-3E-C8-ceramide-21.2[8]
Normal breast epithelial5R-OH-3E-C8-ceramide-58.7[8]
SKBr3 (human breast cancer)adamantyl-ceramide-10.9[8]
MCF-7/Adr (human breast cancer)adamantyl-ceramide->100[8]
Normal breast epithelialadamantyl-ceramide->100[8]
SKBr3 (human breast cancer)benzene-C4-ceramide-18.9[8]
MCF-7/Adr (human breast cancer)benzene-C4-ceramide-45.5[8]
Normal breast epithelialbenzene-C4-ceramide->100[8]

Note: The solvent used to dissolve ceramide can significantly impact its effective concentration and cytotoxic effects.

Signaling Pathways in Cell Viability Regulation

The signaling pathways through which this compound and ceramide exert their effects on cell viability are distinct, though they may share some downstream effectors.

This compound:

The precise signaling pathways initiated by this compound that lead to a reduction in cell viability are not as extensively characterized as those for ceramide. However, it is known that glycosphingolipids can induce apoptosis[4]. The parent molecule, sphingosine, is known to be involved in apoptosis signaling, acting as a negative regulator of cell proliferation[9][10]. It can induce apoptosis through mechanisms that are both similar to and distinct from ceramide[10].

Ceramide:

Ceramide-induced apoptosis is a well-documented process involving multiple signaling cascades. Ceramide can be generated de novo or through the hydrolysis of sphingomyelin. It acts as a second messenger that can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and inhibit the pro-survival extracellular signal-regulated kinase (ERK) pathway. Ceramide can also directly target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c[10][11]. Furthermore, ceramide influences the balance of the Bcl-2 family of proteins, promoting the activity of pro-apoptotic members like Bax and Bak[10].

Ceramide_Signaling_Pathway Stress Cellular Stress (e.g., Chemotherapy, Radiation) Ceramide Ceramide Stress->Ceramide  de novo synthesis SM Sphingomyelin SM->Ceramide  Sphingomyelinase JNK JNK (c-Jun N-terminal Kinase) Ceramide->JNK ERK ERK (Extracellular signal-regulated kinase) Ceramide->ERK Bax Bax/Bak Ceramide->Bax Bcl2 Bcl-2 Ceramide->Bcl2 Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis  Inhibition of Mitochondria Mitochondria Mitochondria->Apoptosis  Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria

Ceramide-induced apoptosis signaling pathway.

Experimental Protocols

Accurate assessment of cell viability is crucial for comparing the effects of this compound and ceramide. The following are detailed methodologies for commonly used assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[13][14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound or ceramide. Include a vehicle control (the solvent used to dissolve the lipids, e.g., DMSO or ethanol).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals[13][14].

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12]. Measure the absorbance at 570 nm using a microplate reader[13].

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is typically expressed as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound or Ceramide Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or ceramide for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells twice with cold PBS[15].

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark[15].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

Both this compound and ceramide are important bioactive sphingolipids that can negatively impact cell viability. Ceramide is a potent and widely studied inducer of apoptosis across numerous cell types. In contrast, the effects of this compound appear to be more context-dependent and cell-type specific. While quantitative data for a direct comparison is not yet abundant, the available evidence suggests that both lipids can be valuable tools for investigating the complex signaling pathways that govern cell fate. Further research directly comparing these two molecules in various cell models is warranted to fully elucidate their distinct and overlapping roles in the regulation of cell viability.

References

Safety Operating Guide

Navigating the Disposal of Lactosyl-C18-sphingosine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The primary recommended method for the disposal of Lactosyl-C18-sphingosine is to treat it as chemical waste. Under no circumstances should it be disposed of in regular trash without proper assessment and containment.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.[1]

Step-by-Step Disposal Procedures

  • Waste Assessment : The first step is to determine if the this compound waste is considered hazardous. While it is not broadly classified as a hazardous material, any contamination with hazardous solvents or other chemicals will require it to be treated as hazardous waste.

  • Waste Segregation and Containment :

    • Solid Waste : For this compound in solid form, carefully sweep the material to avoid creating dust.[1] Place the solid waste in a clearly labeled, sealed, and non-leaking container designated for chemical waste.[1][2]

    • Liquid Waste : Liquid solutions containing this compound should be collected in a corrosion-resistant container.[3] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Some institutions may permit the disposal of small quantities of non-hazardous, water-miscible liquids down the sanitary sewer with copious amounts of water, but this requires prior approval from the EHS department.[2][4][5]

    • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, should be collected in a designated and sealed hazardous waste container.[6][7] Empty containers should have their labels defaced or removed to indicate they no longer contain the chemical.[4]

  • Labeling and Storage : All waste containers must be clearly labeled with the chemical name "this compound," its concentration, and any known hazards.[1] Store the waste in a designated, secure area away from incompatible materials while awaiting pickup for disposal.

Summary of Disposal Procedures

Waste Form Containment Disposal Method Key Precautions
Solid Disposable, non-leaking, labeled container.[2]Treat as non-hazardous chemical waste for pickup by EHS.Avoid dust formation during handling.[1]
Liquid Corrosion-resistant, labeled container.[3]Treat as non-hazardous chemical waste for pickup by EHS.Do not mix with other waste streams.[1] Sewer disposal only with prior EHS approval.[2][4][5]
Contaminated Materials Sealed, labeled hazardous waste container.[6][7]Treat as chemical waste for pickup by EHS.Ensure all contaminated items are properly contained.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs assess_waste Assess Waste: Is it mixed with hazardous materials? consult_ehs->assess_waste hazardous_waste Treat as Hazardous Chemical Waste assess_waste->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste assess_waste->non_hazardous_waste No collect_for_pickup Collect for Chemical Waste Pickup hazardous_waste->collect_for_pickup solid_liquid Determine Waste Form: Solid or Liquid? non_hazardous_waste->solid_liquid solid_procedure Solid Waste Procedure: - Sweep carefully - Place in labeled, sealed container solid_liquid->solid_procedure Solid liquid_procedure Liquid Waste Procedure: - Collect in labeled, corrosion-resistant container solid_liquid->liquid_procedure Liquid contaminated_materials Segregate and contain all contaminated materials (gloves, etc.) solid_procedure->contaminated_materials sewer_check Sewer Disposal Permitted by EHS? liquid_procedure->sewer_check sewer_disposal Dispose down drain with copious water sewer_check->sewer_disposal Yes sewer_check->contaminated_materials No end End: Waste Properly Disposed sewer_disposal->end collect_for_pickup->end contaminated_materials->collect_for_pickup

Caption: Disposal decision workflow for this compound.

By adhering to these procedural steps and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory setting.

References

Essential Safety and Logistics for Handling Lactosyl-C18-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Lactosyl-C18-sphingosine. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols for handling biochemicals, as the toxicological properties may not be fully investigated.[1][2] This document outlines procedural, step-by-step guidance to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for biochemicals.[3][4][5]

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.Protects against splashes and airborne particles.ANSI Z87.1 marked
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved

Operational Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • For short-term storage, keep the container tightly sealed in a dry, dark place at 2-8°C.

  • For long-term storage, store at -20°C.

2. Preparation and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Ensure all required PPE is worn correctly before handling.

  • If working with the powdered form, carefully weigh the required amount, avoiding the creation of dust.

  • For solubilization, dissolve the compound in an appropriate solvent. A common solvent system for sphingolipids is a mixture of chloroform (B151607) and methanol.[7] Sonication or gentle warming can aid dissolution.[7]

3. Spill Management:

  • For small powder spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose of all contaminated materials as hazardous waste.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[6]

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6][8]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, should be considered contaminated.[6] These items must be collected in a designated, sealed hazardous waste container.[8]

  • Waste Labeling: Clearly label all waste containers with the contents ("this compound waste") and associated hazards.[1][8]

  • Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]

Experimental Workflow: Handling and Disposal

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Management & Disposal start Receive & Inspect This compound storage Store Appropriately (2-8°C or -20°C) start->storage ppe Don Personal Protective Equipment storage->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Spill Occurs weigh->spill Potential experiment Conduct Experiment dissolve->experiment dissolve->spill Potential collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste (Gloves, Tips, etc.) experiment->collect_solid experiment->spill Potential label_waste Label Waste Containers collect_liquid->label_waste collect_solid->label_waste dispose Dispose via EHS Guidelines label_waste->dispose cleanup Spill Cleanup Procedure spill->cleanup cleanup->collect_solid

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.